Product packaging for D-Sorbitol-d8(Cat. No.:)

D-Sorbitol-d8

Cat. No.: B12429751
M. Wt: 190.22 g/mol
InChI Key: FBPFZTCFMRRESA-NHQJSRGRSA-N
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Description

D-Sorbitol-d8 is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 190.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12429751 D-Sorbitol-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

190.22 g/mol

IUPAC Name

(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

FBPFZTCFMRRESA-NHQJSRGRSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to High-Purity D-Sorbitol-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity D-Sorbitol-d8, a deuterated form of D-Sorbitol. This isotopically labeled compound is a valuable tool in various scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analysis. This document outlines the commercial availability, key specifications, and the fundamental experimental protocols for the synthesis and quality control of high-purity this compound.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the typical specifications offered by these vendors, providing a comparative overview for procurement.

Specification Sigma-Aldrich MedChemExpress LGC Standards CDN Isotopes
Product Name D-Sorbitol-1,1,2,3,4,5,6,6-d8This compoundD-Sorbitol-1,1,2,3,4,5,6,6-d8D-Sorbitol-1,1,2,3,4,5,6,6-d8
CAS Number 287962-59-8[1]287962-59-8[1]287962-59-8287962-59-8[2]
Molecular Formula C₆H₆D₈O₆[1]C₆H₆D₈O₆C₆D₈H₆O₆C₆D₈H₆O₆
Molecular Weight 190.22190.22190.22190.22
Chemical Purity ≥99% (CP)98.0%min 98%Information not readily available
Isotopic Purity 98 atom % DInformation not readily available99 atom % D99 atom % D
Physical Form SolidInformation not readily availableNeatInformation not readily available

Experimental Protocols

The synthesis and quality control of high-purity this compound are critical to ensure its suitability for demanding research applications. The following sections detail the commonly employed methodologies.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the reduction of D-glucose. This process specifically targets the aldehyde group at the C1 position of D-glucose, reducing it to a primary alcohol. The incorporation of deuterium is accomplished by using a deuterium-donating reagent.

1. Reduction with Sodium Borodeuteride (NaBD₄):

This method is prevalent for laboratory-scale synthesis due to its high efficiency and relative simplicity.

  • Reaction: D-glucose is dissolved in a suitable solvent, typically water or a lower alcohol.

  • Deuterium Incorporation: Sodium borodeuteride (NaBD₄) is added to the solution. The deuteride ions (D⁻) from NaBD₄ attack the carbonyl carbon of the aldehyde group in D-glucose.

  • Work-up: Following the reaction, a standard aqueous work-up is performed to neutralize any excess reagent and isolate the this compound.

  • Purification: The crude product is then purified, commonly through recrystallization, to remove unreacted starting materials and byproducts.

2. Catalytic Hydrogenation with Deuterium Gas (D₂):

For larger-scale production, catalytic hydrogenation using deuterium gas is often the method of choice.

  • Catalyst: A metal catalyst, such as Raney Nickel or Ruthenium on a carbon support, is used to facilitate the reaction.

  • Reaction Conditions: The reaction is carried out in a pressurized vessel under an atmosphere of deuterium gas (D₂). The D-glucose is dissolved in an appropriate solvent, and the catalyst is added.

  • Process Parameters: The efficiency of the deuteration is dependent on factors such as temperature, pressure, reaction time, and catalyst-to-substrate ratio.

  • Purification: After the reaction is complete, the catalyst is filtered off, and the this compound is purified from the reaction mixture, often by crystallization.

Quality Control and Isotopic Purity Analysis

Rigorous quality control is essential to verify the chemical and isotopic purity of this compound. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

1. High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the isotopic distribution and confirming the elemental composition of the synthesized compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

  • Data Acquisition: The mass spectrum is acquired over a mass range that includes the expected molecular ion of this compound.

  • Data Analysis: The isotopic purity is determined by analyzing the relative intensities of the peaks corresponding to the unlabeled (d0) and various deuterated isotopologues (d1 through d8). Accurate mass measurements confirm the elemental composition. Corrections for the natural abundance of ¹³C are necessary for precise calculations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and is used to confirm the position and extent of deuteration.

  • ¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.

  • ²H NMR (Deuterium NMR): The presence of signals in the deuterium spectrum confirms the incorporation of deuterium and can be used to determine the specific sites of labeling.

  • ¹³C NMR (Carbon-13 NMR): The signals for carbon atoms attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and a shift in resonance compared to the unlabeled compound.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and quality control of high-purity this compound.

synthesis_workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_reagent Deuterating Agent cluster_product Crude Product cluster_purification Purification cluster_final Final Product D-Glucose D-Glucose Reduction Reduction D-Glucose->Reduction Crude_this compound Crude this compound Reduction->Crude_this compound NaBD4_or_D2_gas NaBD₄ or D₂/Catalyst NaBD4_or_D2_gas->Reduction Purification_step Purification (e.g., Recrystallization) Crude_this compound->Purification_step Pure_this compound High-Purity This compound Purification_step->Pure_this compound

Caption: Synthetic pathway for high-purity this compound.

qc_workflow Start High-Purity This compound Sample Analysis Analytical Testing Start->Analysis HRMS High-Resolution Mass Spectrometry Analysis->HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Analysis->NMR Data_Processing Data Analysis HRMS->Data_Processing NMR->Data_Processing Isotopic_Purity Isotopic Purity Determination Data_Processing->Isotopic_Purity Chemical_Purity Chemical Purity Confirmation Data_Processing->Chemical_Purity CoA Certificate of Analysis Generation Isotopic_Purity->CoA Chemical_Purity->CoA

Caption: Quality control workflow for this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in Commercial Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of deuterium in commercial sorbitol, a crucial excipient and sugar substitute in the pharmaceutical industry. Understanding the isotopic composition of raw materials is paramount in drug development for ensuring product consistency, tracing origins, and in the context of deuterated drug development. While direct, comprehensive data on deuterium abundance in commercial sorbitol is not extensively published, a robust understanding can be derived from its precursor, glucose. This guide provides a detailed overview of the expected deuterium distribution in sorbitol based on its botanical source, outlines the primary analytical methodologies for its determination, and presents detailed experimental protocols.

The Influence of Photosynthesis on Deuterium Abundance

Sorbitol is commercially produced by the hydrogenation of glucose, which is primarily derived from plant sources such as corn (a C4 plant) and wheat or potatoes (C3 plants). The photosynthetic pathway of the plant source significantly influences the natural abundance and distribution of deuterium in the resulting glucose and, consequently, in the sorbitol produced from it.

Plants utilizing the C4 photosynthetic pathway (e.g., maize, sugarcane) generally exhibit higher deuterium content in their sugars compared to those using the C3 pathway (e.g., sugar beet, wheat, potato). This difference in isotopic signature provides a powerful tool for tracing the botanical origin of sorbitol.

Quantitative Data on Deuterium Abundance in Sorbitol's Precursor: Glucose

Direct quantitative data on the site-specific natural abundance of deuterium in commercial sorbitol is not widely available in peer-reviewed literature. However, the isotopic profile of its precursor, glucose, serves as a reliable proxy. The following tables summarize the site-specific deuterium content in glucose derived from C3 and C4 plants, as determined by Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). The data is presented as the molar fraction of monodeuterated isotopomers (in ppm).

Table 1: Site-Specific Deuterium Abundance in Glucose from C3 Plants (Proxy for Sorbitol)

Plant Source (C3)Position 1Position 2Position 3Position 4Position 5Position 6 (pro-R)Position 6 (pro-S)
Potato18.118.518.317.818.014.814.8
Barley17.918.218.017.517.814.514.5
Sunflower18.018.418.117.617.914.614.6
Wheat17.818.117.917.417.714.414.4

Data adapted from Zhang et al., Phytochemical Analysis, 1994.

Table 2: Site-Specific Deuterium Abundance in Glucose from C4 Plants (Proxy for Sorbitol)

Plant Source (C4)Position 1Position 2Position 3Position 4Position 5Position 6 (pro-R)Position 6 (pro-S)
Maize (Corn)19.519.819.619.219.418.818.8
Sorghum19.720.019.819.419.619.019.0

Data adapted from Zhang et al., Phytochemical Analysis, 1994.

Experimental Protocols for Deuterium Analysis

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules like sorbitol are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Abundance

IRMS is a highly sensitive technique used to measure the overall deuterium-to-protium (D/H) ratio in a sample.[1] This provides a bulk isotopic signature.

Methodology:

  • Sample Preparation:

    • The sorbitol sample must be thoroughly dried to remove any water, as water contains hydrogen isotopes that would interfere with the measurement. Lyophilization (freeze-drying) is a common method.

    • The dried sample is weighed into a silver or tin capsule. The sample size is typically in the microgram to milligram range.

  • Combustion/Pyrolysis:

    • The encapsulated sample is introduced into a high-temperature furnace (elemental analyzer) where it is combusted or pyrolyzed (typically at temperatures exceeding 1400 °C) in the presence of a catalyst.

    • This process quantitatively converts the organically bound hydrogen into hydrogen gas (H₂).

  • Gas Chromatography:

    • The resulting gases are passed through a gas chromatography (GC) column to separate the H₂ gas from other combustion products.

  • Mass Spectrometry:

    • The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

    • The gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio (m/z 2 and 3, respectively).

    • The ratio of the ion currents of HD⁺ to H₂⁺ is measured to determine the D/H ratio.

  • Data Analysis:

    • The measured D/H ratio is compared to that of a calibrated international standard, Vienna Standard Mean Ocean Water (VSMOW).

    • The results are typically expressed in delta notation (δ²H) in parts per thousand (‰).

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sorbitol Sorbitol Sample drying Drying (Lyophilization) sorbitol->drying weighing Weighing into Capsule drying->weighing combustion High-Temperature Combustion/Pyrolysis weighing->combustion gc Gas Chromatography combustion->gc irms Isotope Ratio Mass Spectrometer gc->irms ratio Measure D/H Ratio irms->ratio calculation Calculate δ²H vs. VSMOW ratio->calculation

Figure 1: Experimental workflow for IRMS analysis of deuterium in sorbitol.
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that determines the non-statistical distribution of deuterium at specific atomic positions within a molecule.[1] For sugars like sorbitol, direct analysis is challenging due to complex spectra. Therefore, a common approach involves the fermentation of the sugar to ethanol, which preserves the isotopic signature of specific positions.

Methodology:

  • Sample Preparation (Fermentation):

    • A known quantity of the sorbitol sample is dissolved in water.

    • The sorbitol is first converted back to a fermentable sugar like fructose or glucose using an appropriate enzymatic or chemical method.

    • The resulting sugar solution is then fermented to ethanol using a specific yeast strain (e.g., Saccharomyces cerevisiae) under controlled conditions to ensure complete and non-fractionating conversion.

  • Distillation:

    • The ethanol is quantitatively distilled from the fermentation mixture to separate it from water and other non-volatile components.

  • ²H-NMR Spectroscopy:

    • The purified ethanol is dissolved in a suitable NMR solvent. An internal standard with a known deuterium content is added for calibration.

    • The ²H-NMR spectrum is acquired on a high-field NMR spectrometer equipped with a deuterium probe. Long acquisition times are often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

  • Spectral Analysis:

    • The resulting spectrum shows distinct peaks corresponding to the deuterium atoms at the methyl (CH₂D) and methylene (CHDOH) positions of the ethanol molecule.

    • The area of each peak is proportional to the concentration of deuterium at that specific site.

  • Quantification of Site-Specific Isotope Ratios:

    • The site-specific isotope ratios, (D/H)I and (D/H)II, are calculated from the integrated peak areas and the known concentration of the internal standard. These ratios reflect the deuterium abundance at different positions in the original sorbitol molecule.

SNIF_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sorbitol Sorbitol Sample conversion Conversion to Fermentable Sugar sorbitol->conversion fermentation Fermentation to Ethanol conversion->fermentation distillation Distillation fermentation->distillation nmr_prep Prepare NMR Sample (with internal standard) distillation->nmr_prep nmr_acq ²H-NMR Acquisition nmr_prep->nmr_acq integration Peak Integration nmr_acq->integration calculation Calculate Site-Specific (D/H) Ratios integration->calculation

Figure 2: Experimental workflow for SNIF-NMR analysis of deuterium in sorbitol.

Conclusion

While a comprehensive database of the natural deuterium abundance in commercial sorbitol is yet to be established, the isotopic analysis of its precursor, glucose, provides a strong and reliable framework for understanding its isotopic signature. The distinct deuterium profiles of sorbitol derived from C3 and C4 plants, discernible through IRMS and SNIF-NMR, offer a valuable tool for raw material verification and traceability in the pharmaceutical industry. The detailed experimental protocols provided herein serve as a guide for researchers and scientists to implement these powerful analytical techniques for the isotopic characterization of sorbitol and other sugar alcohols. This knowledge is not only crucial for quality control but also forms a fundamental basis for the development of next-generation deuterated pharmaceuticals.

References

A Comprehensive Technical Guide to the Physical Characteristics of D-Sorbitol-d8 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of D-Sorbitol-d8 powder, a deuterated form of D-Sorbitol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard, tracer, or in other research applications.

Chemical Identity and General Properties

This compound is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Below is a summary of its fundamental chemical and physical properties.

PropertyValueReference
Chemical Name (2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol[1]
Synonyms D-Glucitol-d8, Sorbitol-d8[2]
Molecular Formula C₆H₆D₈O₆[2]
Molecular Weight 190.22 g/mol [1][2]
CAS Number 287962-59-8
Appearance White to off-white solid/powder
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%

Thermodynamic Properties

Precise thermodynamic data for this compound is not extensively documented. However, the physical properties are expected to be very similar to that of its non-deuterated counterpart, D-Sorbitol. It is important to note that the melting point of sorbitol can vary depending on its polymorphic form.

PropertyValue (for D-Sorbitol)Reference
Melting Point 94 - 98 °C
Boiling Point 295 °C at 3.5 mmHg

Solubility Profile

The solubility of this compound has been determined in key solvents relevant to laboratory and pharmaceutical applications.

SolventSolubilityReference
Water 100 mg/mL (525.71 mM); may require ultrasonic treatment
DMSO 100 mg/mL (525.71 mM); may require ultrasonic treatment

For non-deuterated D-Sorbitol, it is described as very soluble in water and sparingly soluble in ethanol. A study on D-sorbitol solubility in various organic solvents showed that its solubility increases with temperature.

Experimental Protocols

This section details the methodologies for determining the key physical characteristics of this compound powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed aluminum pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a controlled rate (e.g., 10 °C/min) over a defined temperature range that includes the expected melting point.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh this compound Powder seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load heat Heat at a Controlled Rate load->heat record Record Heat Flow vs. Temperature heat->record plot Plot Thermogram record->plot determine Determine Melting Point (Peak Onset) plot->determine

DSC Experimental Workflow
Characterization by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a powerful technique for characterizing the crystalline nature of a solid material. It can be used to identify the polymorphic form of this compound.

Methodology:

  • Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, level surface.

  • Instrument Setup: The PXRD instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation) and detector.

  • Data Collection: The sample is irradiated with the X-ray beam over a specific range of 2θ angles. The detector measures the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystalline structure.

PXRD_Workflow cluster_prep Sample Preparation cluster_measurement PXRD Measurement cluster_analysis Data Analysis pack Pack Powder into Sample Holder irradiate Irradiate with X-rays pack->irradiate detect Detect Diffracted X-rays irradiate->detect plot Generate Diffraction Pattern detect->plot analyze Analyze Peak Positions and Intensities plot->analyze

PXRD Experimental Workflow
Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.

Methodology:

  • Equilibrium Saturation: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., the solution is saturated).

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A known volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated to dryness under controlled conditions (e.g., in a vacuum oven).

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is calculated by subtracting the initial weight of the container.

  • Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Solubility_Workflow cluster_saturation Equilibrium Saturation cluster_separation Phase Separation cluster_evaporation Solvent Evaporation cluster_calculation Solubility Calculation add_excess Add Excess Powder to Solvent agitate Agitate at Constant Temperature add_excess->agitate separate Filter or Centrifuge agitate->separate transfer Transfer Known Volume of Supernatant separate->transfer evaporate Evaporate Solvent transfer->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Gravimetric Solubility Workflow

Conclusion

This technical guide summarizes the key physical characteristics of this compound powder, providing valuable data for its application in research and development. While specific thermodynamic data for the deuterated form is limited, the properties of D-Sorbitol serve as a reliable reference. The detailed experimental protocols offer a foundation for in-house characterization and quality control.

References

D-Sorbitol and D-Sorbitol-d8: A Technical Guide to Their Core Differences and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key distinctions between D-Sorbitol and its deuterated analog, D-Sorbitol-d8. It provides a comprehensive overview of their physicochemical properties, analytical applications, and roles in metabolic pathways, tailored for professionals in research and drug development.

Core Physicochemical Differences

The primary distinction between D-Sorbitol and this compound lies in the isotopic substitution of hydrogen atoms with deuterium. In this compound, eight hydrogen atoms are replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight for this compound compared to D-Sorbitol, a crucial feature for its application in mass spectrometry-based analytical methods. While other physical properties are largely similar, this mass difference is the cornerstone of its utility in quantitative analysis.

Quantitative Data Summary
PropertyD-SorbitolThis compound
Molecular Formula C₆H₁₄O₆C₆H₆D₈O₆[1]
Molecular Weight 182.17 g/mol [2][3][4]190.22 g/mol [5]
Appearance White crystalline powder-
Melting Point 94 - 98 °C to 110-112 °CNot explicitly stated in search results
Solubility in Water Very soluble-

The Role of this compound in Quantitative Analysis

This compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of D-Sorbitol in complex biological matrices. Its chemical behavior is nearly identical to that of D-Sorbitol, allowing it to co-elute during chromatographic separation and undergo similar ionization in a mass spectrometer. However, its distinct mass-to-charge ratio (m/z) allows for its differentiation from the unlabeled analyte.

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of D-Sorbitol in human plasma.

1. Materials and Reagents:

  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Sorbitol and this compound in a 50:50 (v/v) methanol:water mixture.

  • Working Standard Solutions: Serially dilute the D-Sorbitol stock solution with a 50:50 (v/v) acetonitrile:water mixture to create a series of calibration standards at desired concentrations.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (or calibration standard), add a fixed volume of the this compound internal standard working solution.

  • Add 200-400 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of the polar analytes.

  • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode and monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both D-Sorbitol and this compound.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards.

  • Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation HILIC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for D-Sorbitol quantification.

The Sorbitol (Polyol) Metabolic Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic process that converts glucose to fructose. This pathway is particularly significant in tissues that do not have high levels of the enzyme sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells. Under hyperglycemic conditions, the increased flux through this pathway can lead to the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications.

The two primary enzymes involved in this pathway are:

  • Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

  • Sorbitol Dehydrogenase: This enzyme subsequently oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

Sorbitol Metabolic Pathway Diagram

Polyol_Pathway cluster_cofactors1 cluster_cofactors2 Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AR Aldose Reductase AR->Glucose NADP NADP+ NADP_label NADP+ AR->NADP_label SDH Sorbitol Dehydrogenase SDH->Sorbitol NADH NADH + H+ NADH_label NADH + H+ SDH->NADH_label NADPH NADPH NAD NAD+ NADPH_label NADPH NADPH_label->AR NAD_label NAD+ NAD_label->SDH

Caption: The Sorbitol (Polyol) Metabolic Pathway.

Conclusion

D-Sorbitol and its deuterated counterpart, this compound, are chemically similar yet functionally distinct molecules crucial for research and development. While D-Sorbitol is a key metabolite, this compound's primary role is as an indispensable tool for accurate and precise quantitative analysis. Understanding their differences and applications is fundamental for researchers studying metabolic diseases and developing pharmaceutical formulations. The methodologies and pathways detailed in this guide provide a solid foundation for professionals working with these compounds.

References

CAS number and molecular formula for D-Sorbitol-d8.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on D-Sorbitol-d8, a deuterated form of D-Sorbitol. The inclusion of deuterium atoms makes it a valuable tool in various research and analytical applications, particularly as an internal standard in mass spectrometry-based quantification of D-Sorbitol.

Core Chemical Data

The fundamental chemical identifiers for this compound are summarized below. This data is critical for substance identification, procurement, and experimental design.

ParameterValueReferences
CAS Number 287962-59-8[1][2][3][4]
Molecular Formula C₆H₆D₈O₆
Molecular Weight 190.22 g/mol
Synonyms Sorbitol-d8, D-Glucitol-d8

Experimental Applications and Workflow

This compound is predominantly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of D-Sorbitol in biological matrices. Its chemical properties are nearly identical to D-Sorbitol, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation by the mass spectrometer.

A typical experimental workflow for the quantification of D-Sorbitol in a biological sample using this compound as an internal standard is outlined below.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (Internal Standard) sample->spike 1. Addition prep Sample Preparation (e.g., Protein Precipitation, SPE) spike->prep 2. Extraction analysis LC-MS/MS Analysis prep->analysis 3. Injection quant Quantification (Ratio of Analyte to Internal Standard) analysis->quant 4. Data Processing result Result: Concentration of D-Sorbitol quant->result 5. Final Output

Workflow for D-Sorbitol quantification using this compound.

Experimental Protocol: Quantification of D-Sorbitol in Plasma

The following is a generalized protocol illustrating the use of this compound in a quantitative assay. Researchers should optimize specific parameters for their instrumentation and matrix.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of D-Sorbitol and this compound (internal standard, IS) in a suitable solvent (e.g., 50:50 methanol:water).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of D-Sorbitol.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each sample, add 10 µL of the this compound internal standard working solution. Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the prepared supernatant onto an LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., HILIC or C18) to achieve chromatographic separation of D-Sorbitol from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor a specific precursor-to-product ion transition for D-Sorbitol.

      • Monitor a specific precursor-to-product ion transition for this compound.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the D-Sorbitol and this compound MRM transitions.

    • Calculate the peak area ratio of D-Sorbitol to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

The Role of D-Sorbitol-d8 in Advancing Food Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of D-Sorbitol-d8 in the field of food science. Primarily utilized as a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of sorbitol in various food matrices. This guide will detail the experimental protocols for its use, present relevant quantitative data, and visualize the analytical workflows, offering a comprehensive resource for professionals in the field.

Core Application: Isotope Dilution Mass Spectrometry

The principal application of this compound in food science is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy. By introducing a known amount of this compound into a sample, any variations in sample preparation and analysis that might affect the native sorbitol will also affect the deuterated standard in the same manner. This allows for reliable correction of analytical errors, leading to highly accurate quantification of sorbitol content in complex food matrices.

Stable isotope dilution analysis with this compound is particularly crucial for:

  • Quality Control: Ensuring the sorbitol content in "sugar-free" or "low-calorie" products complies with labeling and regulatory standards.

  • Food Authenticity: Detecting adulteration in food products, such as the undeclared addition of sorbitol to fruit juices or honey.

  • Nutritional Analysis: Accurately determining the sorbitol content in natural and processed foods for dietary assessments.

  • Process Optimization: Monitoring sorbitol levels during food processing to understand its stability and transformation.

Quantitative Data Presentation

The following tables summarize representative quantitative data relevant to the analysis of sorbitol in food matrices using a stable isotope dilution approach.

Table 1: Method Validation Parameters for Sorbitol Analysis using a Deuterated Internal Standard

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery95% - 105%
Precision (RSD)< 5%

This table presents typical validation parameters for an LC-MS/MS method for the quantification of sorbitol using a deuterated internal standard. Actual values may vary depending on the specific matrix and instrumentation.

Table 2: Sorbitol Content in Commercial Fruit Juice Samples [1]

Fruit Juice SampleReported Sorbitol Concentration (mg/L)
Mashed Lychees162
Mixed Fruit Juice721
Prune Juice179

This table shows the concentration of sorbitol determined in various fruit juice samples using a validated chromatographic method.[1] While the original study may not have used this compound, this data is representative of the quantitative results that can be obtained using an isotope dilution method with the deuterated standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of sorbitol in a food matrix (e.g., fruit juice) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm)

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of D-Sorbitol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the D-Sorbitol stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50:50 (v/v) methanol:water.

  • Sample Preparation:

    • Homogenize the food sample if it is solid.

    • Accurately weigh 1 g of the homogenized sample (or pipette 1 mL of a liquid sample) into a centrifuge tube.

    • Add a known volume of the this compound internal standard spiking solution.

    • Add 5 mL of methanol to precipitate proteins and extract sorbitol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sorbitol.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase B and gradually increasing the percentage of mobile phase A to elute the polar analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Sorbitol: Precursor ion [M-H]⁻ → Product ion (specific fragment)

      • This compound: Precursor ion [M+d8-H]⁻ → Product ion (specific fragment)

    • Note: The specific m/z values for the precursor and product ions should be optimized based on the instrument used.

Data Analysis
  • Integrate the peak areas for both D-Sorbitol and this compound in the chromatograms.

  • Calculate the peak area ratio of D-Sorbitol to this compound for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Sorbitol standards.

  • Determine the concentration of sorbitol in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in food science.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification FoodSample Food Sample Spike_IS Spike with This compound FoodSample->Spike_IS Extraction Extraction with Methanol Spike_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation HILIC Separation Filtration->LC_Separation Standards Calibration Standards Standards->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Sorbitol in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for sorbitol quantification.

logical_relationship Analyte D-Sorbitol (Analyte) in Food Matrix CoExtraction Co-extraction & Co-analysis Analyte->CoExtraction IS This compound (Internal Standard) IS->CoExtraction Correction Correction for Analytical Variability (Matrix Effects, Ion Suppression/Enhancement, Extraction Loss) CoExtraction->Correction Same chemical & physical properties AccurateQuant Accurate & Precise Quantification Correction->AccurateQuant

Caption: Logic of using this compound as an internal standard.

References

The Role of Deuterated Sorbitol (D-Sorbitol-d8) in Elucidating Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-Sorbitol-d8 and other isotopically labeled sorbitol analogues in advancing our understanding of diabetic complications. Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic disturbances, with the polyol pathway emerging as a significant contributor to the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts. The accurate quantification of sorbitol and the measurement of metabolic flux through this pathway are paramount for developing effective therapeutic interventions. Stable isotope-labeled D-Sorbitol, particularly this compound, serves as an indispensable tool for researchers in this field, enabling precise and reliable analysis.

The Polyol Pathway and Its Implication in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway.[1] This pathway consists of two primary enzymatic reactions:

  • Aldose Reductase: Glucose is reduced to sorbitol by aldose reductase, with NADPH serving as a cofactor.

  • Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[2]

The overactivation of the polyol pathway in diabetes leads to several detrimental cellular consequences:

  • Sorbitol Accumulation: Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, creating osmotic stress that can lead to cellular damage.[1]

  • Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the antioxidant glutathione. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.

  • Redox Imbalance: The conversion of sorbitol to fructose generates NADH, altering the NADH/NAD+ ratio. This redox imbalance can disrupt mitochondrial function and further contribute to oxidative stress.

These pathological changes are strongly implicated in the development of long-term diabetic complications. Therefore, the ability to accurately measure sorbitol levels and the rate of its metabolism is crucial for both basic research and clinical studies.

This compound as an Internal Standard for Accurate Quantification

The quantification of endogenous sorbitol in complex biological matrices such as plasma, serum, and tissue homogenates presents analytical challenges due to the presence of interfering substances. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules in such samples.[3] this compound, a stable isotope-labeled version of sorbitol, is an ideal internal standard for this purpose.

The principle of using this compound as an internal standard lies in its near-identical physicochemical properties to the endogenous, unlabeled sorbitol. It co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is distinguishable from the native analyte by the mass spectrometer. By adding a known amount of this compound to a sample prior to processing, any loss of the analyte during sample preparation or variations in instrument response can be corrected for by measuring the ratio of the signal from the endogenous sorbitol to that of the this compound internal standard.[4] This ensures high accuracy and precision in the final concentration measurement.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating sorbitol levels in diabetic subjects compared to healthy controls. These studies often employ isotope dilution mass spectrometry with deuterated internal standards for accurate measurements.

Table 1: Fasting Serum Sorbitol and Fructose Concentrations in Type 2 Diabetic (T2DM) Patients and Healthy Volunteers (HV)

AnalyteGroupConcentration (mg/L, mean ± SD)p-value
Sorbitol T2DM (n=14)0.280 ± 0.1630.02
HV (n=13)0.164 ± 0.044
Fructose T2DM (n=14)1.48 ± 0.490.61
HV (n=13)1.39 ± 0.38

Table 2: Postprandial Serum Sorbitol and Fructose Concentrations

AnalyteGroupConcentration (mg/L, mean ± SD)p-value
Sorbitol T2DM (n=14)0.294 ± 0.064<0.0001
HV (n=13)0.181 ± 0.040
Fructose T2DM (n=14)9.13 ± 2.290.23
HV (n=13)7.98 ± 2.55

Table 3: Red Blood Cell and Plasma Sorbitol Concentrations in Diabetic Patients and Controls

SampleGroupSorbitol Concentration (nmol/mL, mean ± SD)p-value
Red Blood Cells (hemolyzed) Diabetics (n=30)21.5 ± 5<0.001
Controls (n=42)12.2 ± 4
Red Blood Cells (non-hemolyzed) Diabetics (n=30)13.9 ± 3<0.001
Controls (n=42)8.1 ± 3
Plasma Diabetics (n=30)8.4 ± 3<0.001
Controls (n=42)5.2 ± 1

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate quantification of sorbitol. The following are generalized protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Protocol 1: Quantification of Sorbitol in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of sorbitol in biological fluids.

1. Materials and Reagents:

  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human plasma samples

2. Standard and Internal Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Sorbitol and this compound in ultrapure water.

  • Working Standard Solutions: Serially dilute the D-Sorbitol stock solution to create a series of calibration standards at desired concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred for separating polar compounds like sorbitol.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • D-Sorbitol: Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated internal standard. The exact product ion may vary depending on the labeling pattern and should be optimized.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards.

  • Use linear regression with a weighting factor (e.g., 1/x²) for the calibration curve.

  • Determine the concentration of sorbitol in the unknown samples from the calibration curve.

Protocol 2: Quantification of Sorbitol in Tissues by GC-MS

This protocol involves derivatization to make the polar sorbitol molecule volatile for GC analysis.

1. Materials and Reagents:

  • D-Sorbitol (analytical standard)

  • ¹³C₆-Sorbitol (internal standard, this compound can also be used)

  • Homogenization buffer (e.g., 80% methanol)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

2. Sample Preparation and Derivatization:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Add ice-cold homogenization buffer and the ¹³C₆-sorbitol internal standard.

  • Homogenize the tissue.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride and incubate.

    • Add 50 µL of MSTFA and incubate to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar column such as a DB-5ms.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to separate the derivatized analytes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatives of sorbitol and the internal standard.

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

This compound in Metabolic Flux Analysis

Beyond its use as an internal standard, this compound can be employed as a metabolic tracer to study the flux through the polyol pathway. In this experimental setup, cells or tissues are incubated with D-Sorbitol-d4 (a deuterated form of sorbitol). The rate of appearance of its downstream metabolite, deuterated fructose (fructose-d4), is then measured over time using LC-MS/MS. This provides a direct measure of the activity of sorbitol dehydrogenase, the second enzyme in the polyol pathway. By comparing the metabolic flux in cells cultured in normal versus high glucose conditions, researchers can gain insights into how hyperglycemia alters the dynamics of this pathway.

Mandatory Visualizations

Signaling Pathway

Polyol_Pathway cluster_AR Step 1 cluster_SDH Step 2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Aldose Reductase Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications Accumulation (Osmotic Stress) NADPH NADPH NADP NADP+ NADPH->NADP NADPH->AR NADP->Complications Depletion of NADPH (Oxidative Stress) NAD NAD+ NADH NADH NAD->NADH NAD->SDH NADH->Complications Increased NADH/NAD+ Ratio (Redox Imbalance) AR->NADP SDH->NADH

Caption: The Polyol Pathway and its role in diabetic complications.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., with cold Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC Inject MS Tandem Mass Spectrometry (MRM Mode) LC->MS Peak_Integration Peak Area Integration (Sorbitol & this compound) MS->Peak_Integration Ratio Calculate Peak Area Ratio Peak_Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Sorbitol Concentration Calibration->Quantification

Caption: Workflow for sorbitol quantification using this compound.

Logical Relationship

Flux_Analysis Cell_Culture Cell Culture (Normal vs. High Glucose) Add_Tracer Incubate with D-Sorbitol-d4 Tracer Cell_Culture->Add_Tracer Time_Course Time-Course Sampling Add_Tracer->Time_Course Extraction Metabolite Extraction Time_Course->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantify_Fructose Quantify Fructose-d4 LCMS->Quantify_Fructose Flux_Calculation Calculate Metabolic Flux (Sorbitol -> Fructose) Quantify_Fructose->Flux_Calculation Comparison Compare Flux between Normal and High Glucose Conditions Flux_Calculation->Comparison

Caption: Metabolic flux analysis of the polyol pathway using D-Sorbitol-d4.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like D-Sorbitol-d8 is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies on the deuterated form, this guide draws upon data from its non-deuterated counterpart, D-Sorbitol. The inherent stability of the carbon-deuterium bond suggests that this compound will exhibit comparable, if not enhanced, stability to D-Sorbitol.

D-Sorbitol, a polyol or sugar alcohol, is recognized for its high degree of chemical and physical stability.[1] It is a hygroscopic, white crystalline powder that is stable under normal temperatures and pressures.[1] The primary considerations for its storage and handling revolve around its sensitivity to moisture and incompatibility with strong oxidizing agents.[1]

Recommended Storage Conditions for this compound (Solid)

To maintain the quality and integrity of solid this compound, adherence to appropriate storage procedures is crucial. The following table summarizes the key parameters based on available data for D-Sorbitol.

ParameterRecommendationRationale & Details
Temperature Store in a cool, dry place; below 30°C is often cited.[1][2] Some sources recommend 15–25 °C.D-Sorbitol is stable to heat and melts without decomposition. Storing at elevated temperatures is generally not a concern for chemical stability, but a cool environment helps to minimize any potential long-term degradation and is good practice for chemical storage.
Humidity Store in a dry environment, protected from moisture.D-Sorbitol is hygroscopic, meaning it readily absorbs moisture from the air.
Light Store away from bright light.While D-Sorbitol is generally stable, protecting it from light is a standard precautionary measure for all chemicals to prevent any potential light-induced degradation over long-term storage.
Container Store in a tightly closed container.A tightly sealed container is essential to protect the compound from atmospheric moisture due to its hygroscopic nature.
Incompatibilities Avoid strong oxidizing agents.As a polyol with multiple hydroxyl groups, D-Sorbitol can react violently with strong oxidizing agents.
Shelf Life A shelf life of 48 months has been noted for D-Sorbitol when stored under recommended conditions. This compound is expected to have a comparable shelf life.With proper storage, D-Sorbitol is a very stable compound.
Recommended Storage Conditions for this compound (In Solution)

When this compound is in solution, the storage conditions are more stringent to prevent degradation and microbial contamination.

ParameterRecommendationRationale & Details
Temperature -20°C for short-term storage (up to 1 month). -80°C for long-term storage (up to 6 months).Lower temperatures slow down potential degradation reactions in solution.
Solvent If water is used as the solvent for a stock solution, it is recommended to dilute it to the working solution and then filter and sterilize it with a 0.22 μm filter before use.This prevents microbial growth in the aqueous solution.

Stability Profile

This compound is a stable compound under recommended storage and handling conditions.

  • Thermal Stability : D-Sorbitol shows degradation starting at 200 °C. It is stable at temperatures used in processes like hot-melt extrusion (HME) and 3D printing (e.g., 80 °C).

  • Chemical Stability : The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. Hazardous polymerization will not occur. It is, however, incompatible with strong oxidizing agents, with which it can react violently.

Experimental Protocols

General Stability Testing Workflow

cluster_0 Sample Preparation cluster_1 Stability Chambers cluster_2 Analytical Testing cluster_3 Data Analysis prep Prepare this compound Samples temp_hum Controlled Temperature & Humidity prep->temp_hum light Photostability Chamber prep->light hplc HPLC for Purity & Degradants temp_hum->hplc Timepoints kf Karl Fischer for Water Content temp_hum->kf Timepoints light->hplc Timepoints analysis Assess Stability & Determine Shelf-Life hplc->analysis kf->analysis tg TGA for Thermal Stability tg->analysis

Caption: A general workflow for the stability testing of this compound.

Methodologies for Key Experiments:

  • Thermogravimetric Analysis (TGA): To determine the thermal degradation profile, TGA can be performed. A sample of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen) from ambient temperature to a temperature beyond its degradation point (e.g., 300 °C). The mass loss as a function of temperature would be recorded to identify the onset of degradation.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any degradation products, a stability-indicating HPLC method would be developed and validated. Samples stored under various conditions would be analyzed at specific time points. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

  • Karl Fischer Titration: Due to its hygroscopic nature, the water content of this compound should be monitored over time, especially under high-humidity conditions. Karl Fischer titration is the standard method for quantifying water content in solid samples.

Factors Influencing this compound Stability

The following diagram illustrates the logical relationships between key environmental factors and the recommended storage practices to ensure the stability of this compound.

cluster_factors Environmental Factors cluster_storage Recommended Storage Practices cluster_outcome Outcome Temperature Temperature CoolDry Store in a Cool, Dry Place Temperature->CoolDry Humidity Humidity Humidity->CoolDry TightlySealed Use Tightly Sealed Containers Humidity->TightlySealed Light Light ProtectFromLight Protect from Light Light->ProtectFromLight Stability Ensured this compound Stability CoolDry->Stability TightlySealed->Stability ProtectFromLight->Stability

References

A Technical Guide to Deuterium Labeling in D-Sorbitol-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling positions in D-Sorbitol-d8, a crucial isotopically labeled sugar alcohol. Utilized extensively as an internal standard for quantitative analysis and as a tracer in metabolic research, a precise understanding of its deuterium profile is paramount for accurate experimental design and data interpretation.

Deuterium Labeling Profile of this compound

This compound, also known systematically as (2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol, is a stable isotope-labeled version of D-Sorbitol where eight hydrogen atoms have been replaced by deuterium.[1] The labeling is not uniformly distributed across all possible positions. Instead, deuterium atoms are strategically located on the carbon backbone of the molecule.

The established labeling pattern indicates that deuterium atoms are present on all six carbon atoms of the sorbitol backbone.[1] Specifically, the terminal carbons, C1 and C6, are each labeled with two deuterium atoms, while the internal carbons, C2 through C5, are each labeled with a single deuterium atom.[1]

Table 1: Summary of Deuterium Labeling Positions in this compound

Carbon PositionNumber of Deuterium Atoms
C12
C21
C31
C41
C51
C62
Total 8

This specific arrangement results in the molecular formula C₆H₆D₈O₆.[2] Commercial suppliers of this compound typically guarantee a high isotopic purity, often 98 atom % D or greater.[3]

Structural Confirmation and Visualization

The precise placement of the eight deuterium atoms on the D-Sorbitol backbone is a critical quality attribute, confirmed through analytical techniques. The following diagram illustrates the confirmed structure of this compound.

Figure 1. Chemical structure of this compound with deuterium (D) labeling at all carbon positions.

Experimental Protocols for Isotopic Distribution Analysis

The synthesis and confirmation of the deuterium labeling pattern in this compound involve a multi-step process, beginning with the reduction of D-glucose and culminating in rigorous analytical verification.

3.1. Synthesis Overview

D-Sorbitol is commercially produced via the catalytic hydrogenation of D-glucose, where the aldehyde group of glucose is reduced to a primary alcohol group. For the synthesis of this compound, a similar process is employed using a deuterium source.

3.2. Analytical Confirmation Workflow

Confirmation of the isotopic labeling and purity is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Verification prep Dissolve this compound in appropriate solvent (e.g., DMSO-d6 or D2O) nmr 1H NMR & 13C NMR Spectroscopy prep->nmr ms High-Resolution Mass Spectrometry (HRMS) prep->ms nmr_analysis Confirm absence of proton signals at labeled positions. Verify 13C chemical shifts. nmr->nmr_analysis ms_analysis Confirm molecular weight (190.22 g/mol). Determine isotopic enrichment. ms->ms_analysis final_verification Final Structure & Purity Confirmation nmr_analysis->final_verification ms_analysis->final_verification

References

Methodological & Application

Application Note: Quantitative Analysis of D-Sorbitol in Human Plasma by LC-MS/MS Using D-Sorbitol-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway and is implicated in various physiological and pathological processes, including diabetic complications.[1] Accurate and reliable quantification of D-Sorbitol in biological matrices is crucial for understanding its role in disease and for the development of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the analysis of small molecules like sorbitol.[1][2] The use of a stable isotope-labeled internal standard, such as D-Sorbitol-d8, is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[1]

This application note provides a detailed protocol for the quantification of D-Sorbitol in human plasma using this compound as an internal standard. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of these polar compounds, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

Experimental Protocols

Materials and Reagents
  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Preparation of Solutions
  • D-Sorbitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve it in 10 mL of a 50:50 (v/v) methanol:water mixture.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) methanol:water mixture.

  • D-Sorbitol Working Standards: Prepare a series of working standards by serially diluting the D-Sorbitol stock solution with a 50:50 (v/v) acetonitrile:water mixture to achieve the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile:water mixture to a final concentration of 10 µg/mL.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of water to the supernatant and vortex to mix.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of D-Sorbitol and this compound are achieved using a HILIC column coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column HILIC Column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 9.2
Mobile Phase B Acetonitrile
Gradient Isocratic: 25% Mobile Phase A, 75% Mobile Phase B
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 12-20 minutes

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -4500 V
Temperature 650°C
Curtain Gas 35 psi
Ion Source Gas 1 65 psi
Ion Source Gas 2 60 psi

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for sorbitol in negative mode is the deprotonated molecule [M-H]⁻.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
D-Sorbitol 181.1To be optimized
This compound 189.1To be optimized

Note: The exact product ions should be determined by infusing the individual standard solutions and optimizing the collision energy.

Data Analysis and Quantification

The concentration of D-Sorbitol in the plasma samples is determined by using the peak area ratio of D-Sorbitol to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used to fit the data.

Method Validation

The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.

Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy Within ±15% (±20% for LLOQ) of the nominal concentration
Precision (%CV) ≤15% (≤20% for LLOQ)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) add_is Add this compound IS (10 µL) plasma->add_is protein_precip Protein Precipitation (400 µL Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant (200 µL) vortex_centrifuge->supernatant dilute Dilute with Water (200 µL) supernatant->dilute analysis_sample Sample for LC-MS/MS dilute->analysis_sample lc_separation HILIC Separation analysis_sample->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify D-Sorbitol calibration_curve->quantification

Caption: Experimental workflow for the quantification of D-Sorbitol.

G start Start Analysis inject Inject Sample start->inject separate HILIC Separation (Isocratic) inject->separate ionize Electrospray Ionization (Negative Mode) separate->ionize select_precursor Select Precursor Ions (D-Sorbitol & this compound) ionize->select_precursor fragment Collision-Induced Dissociation select_precursor->fragment select_product Select Product Ions fragment->select_product detect Detect Ions select_product->detect process Data Acquisition & Processing detect->process end End Analysis process->end

Caption: Logical flow of the LC-MS/MS analysis.

References

Application Notes and Protocols for D-Sorbitol-d8 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as D-Sorbitol-d8, provides a means to trace the fate of atoms through metabolic pathways, offering a dynamic view of cellular metabolism. D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway. Under normal physiological conditions, this pathway is minimally active in most tissues. However, in hyperglycemic states, as seen in diabetes mellitus, the flux through the polyol pathway can increase significantly.[1][2] This heightened activity, leading to the accumulation of sorbitol and fructose, has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][2]

This compound is a deuterated form of D-Sorbitol, making it an excellent tracer for metabolic flux analysis.[1] Its use in conjunction with mass spectrometry allows for the differentiation of the tracer and its downstream metabolites from their endogenous, unlabeled counterparts. This enables the precise quantification of metabolic flux through the sorbitol dehydrogenase-catalyzed step of the polyol pathway, providing valuable insights into the regulation and dysregulation of this pathway in various physiological and pathological conditions. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis.

Data Presentation

The quantitative data derived from this compound tracer studies are typically presented to show the isotopic enrichment of downstream metabolites over time. This data can be used to calculate the rate of appearance of the labeled metabolite, which reflects the metabolic flux. Below are examples of how to structure such data.

(Note: The following data are for illustrative purposes only and represent typical results that might be obtained in a cell culture experiment comparing normal and high glucose conditions.)

Table 1: Mass Spectrometry Parameters for this compound and Labeled Fructose

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound189.195.1Specific transitions should be optimized on the instrument used.
Fructose-d8187.189.1Specific transitions should be optimized on the instrument used.
D-Sorbitol (unlabeled)181.191.1For monitoring endogenous levels.
Fructose (unlabeled)179.189.1For monitoring endogenous levels.

Table 2: Illustrative Isotopic Enrichment of Fructose in Cells Cultured Under Normal vs. High Glucose Conditions after this compound Tracing

Time Point (hours)Fractional Enrichment of Fructose-d8 (%) - Normal Glucose (5.5 mM)Fractional Enrichment of Fructose-d8 (%) - High Glucose (25 mM)
00.0 ± 0.00.0 ± 0.0
12.5 ± 0.38.1 ± 0.7
24.8 ± 0.515.2 ± 1.1
48.9 ± 0.928.5 ± 2.0
815.3 ± 1.445.3 ± 3.5
1220.1 ± 1.858.7 ± 4.2
2428.4 ± 2.570.2 ± 5.1

Fractional Enrichment is calculated as: [Labeled Fructose] / ([Labeled Fructose] + [Unlabeled Fructose]) * 100. Data are represented as mean ± standard deviation.

Table 3: Calculated Metabolic Flux from D-Sorbitol to Fructose

ConditionMetabolic Flux (nmol/mg protein/hour)
Normal Glucose (5.5 mM)1.2 ± 0.1
High Glucose (25 mM)4.5 ± 0.4

Metabolic flux is calculated from the initial rate of appearance of labeled fructose, derived from the data in Table 2.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo metabolic flux analysis using this compound.

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol describes the use of this compound to trace the polyol pathway in a cell culture model, for instance, comparing normoglycemic and hyperglycemic conditions.

1. Cell Culture and Isotope Labeling:

a. Culture cells of interest (e.g., human retinal pigment epithelial cells, ARPE-19) to approximately 80-90% confluency in a suitable plate format (e.g., 6-well plates).

b. To model hyperglycemic conditions, incubate one set of cells in a high glucose medium (e.g., 25 mM D-glucose) and a control set in a normal glucose medium (e.g., 5.5 mM D-glucose) for 48-72 hours.

c. Prepare a labeling medium by supplementing the respective normal or high glucose medium with a known concentration of this compound (e.g., 100 µM).

d. Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the this compound labeling medium.

e. Incubate the cells for a predetermined time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the progression of metabolite labeling.

2. Metabolite Extraction:

a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.

b. Immediately add 600 µL of ice-cold (-80°C) methanol to each well.

c. Place the plate on dry ice and use a cell scraper to detach the cells into the methanol.

d. Transfer the cell extract (methanol and cell debris) into a microcentrifuge tube.

e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

f. Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

3. Sample Analysis by LC-MS/MS:

a. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

b. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

c. Analyze the samples using an LC-MS/MS system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like sorbitol and fructose.

d. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, unlabeled sorbitol, fructose-d8, and unlabeled fructose based on their specific precursor and product ion masses (see Table 1 for examples).

Protocol 2: In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol provides a general framework for tracing the in vivo metabolism of this compound in a rodent model.

1. Animal Preparation and Dosing:

a. Acclimate animals (e.g., mice or rats) to the experimental conditions. For studies of diabetic complications, a diabetic animal model (e.g., streptozotocin-induced) and a non-diabetic control group are typically used.

b. Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline).

c. Administer the this compound solution to the animals via an appropriate route, such as intravenous (IV) injection or oral gavage. The dose and route will depend on the specific research question.

2. Sample Collection:

a. Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via a suitable method (e.g., tail vein sampling).

b. Process the blood to obtain plasma or serum and immediately store the samples at -80°C.

c. At the final time point, euthanize the animal and rapidly excise target tissues (e.g., lens, sciatic nerve, kidney).

d. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C until extraction.

3. Metabolite Extraction from Tissues and Plasma:

a. For tissues, weigh the frozen sample and homogenize it in an ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or other suitable homogenizer.

b. For plasma/serum, thaw the samples on ice. To 50 µL of the sample, add 200 µL of ice-cold methanol to precipitate proteins.

c. Centrifuge the homogenate or plasma mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

d. Collect the supernatant containing the metabolites for LC-MS/MS analysis.

4. Sample Analysis:

a. Follow the sample analysis steps (3a-3d) as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Polyol_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUTs Sorbitol This compound Glucose_int->Sorbitol AR Fructose Fructose-d8 Sorbitol->Fructose SDH Glycolysis / Fructolysis Glycolysis / Fructolysis Fructose->Glycolysis / Fructolysis AR Aldose Reductase NADPH NADPH NADP NADP+ SDH Sorbitol Dehydrogenase NAD NAD+ NADH NADH NADPH->NADP NAD->NADH

Caption: The Polyol Pathway indicating the conversion of glucose to fructose via sorbitol.

Experimental_Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol A Cell Culture (e.g., Normal vs. High Glucose) B Add this compound Labeling Medium A->B C Time-Course Incubation B->C D Quench Metabolism & Metabolite Extraction C->D I LC-MS/MS Analysis (Quantification of d8-Metabolites) D->I E Animal Model (e.g., Diabetic vs. Control) F Administer this compound E->F G Time-Course Blood/Tissue Collection F->G H Metabolite Extraction G->H H->I J Data Analysis (Isotopic Enrichment, Flux Calculation) I->J

Caption: General experimental workflow for this compound metabolic flux analysis.

Logical_Flow Start Start with Research Question (e.g., Effect of hyperglycemia on polyol pathway flux) Model Select Appropriate Model (Cell Culture or Animal) Start->Model Tracer Introduce this compound Tracer Model->Tracer Sampling Time-Course Sampling of Biological Matrix Tracer->Sampling Analysis LC-MS/MS Quantification of Labeled and Unlabeled Metabolites Sampling->Analysis Enrichment Calculate Fractional Isotopic Enrichment Analysis->Enrichment Flux Determine Metabolic Flux Rate Enrichment->Flux Conclusion Draw Biological Conclusions Flux->Conclusion

References

Application of D-Sorbitol-d8 in NMR Spectroscopy for Enhanced Protein Stabilization and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structure and dynamics of proteins at an atomic level. A critical prerequisite for successful NMR analysis is the maintenance of protein stability and solubility at high concentrations over extended periods. D-Sorbitol, a naturally occurring sugar alcohol, is widely recognized as an effective protein-stabilizing agent, preventing aggregation and maintaining the native protein fold. However, its application in proton (¹H) NMR is hampered by the overwhelming signals from its own hydrogen atoms, which can obscure the signals of the protein under investigation.

To circumvent this challenge, the use of perdeuterated D-Sorbitol (D-Sorbitol-d8) has emerged as a crucial strategy. In this compound, all eight non-exchangeable protons are replaced with deuterium atoms. Since deuterium nuclei resonate at a different frequency from protons, this compound is effectively "invisible" in ¹H NMR spectra, allowing for the collection of clean, high-resolution data of the target protein. This application note provides detailed protocols and data on the use of this compound for protein stabilization in NMR spectroscopy.

Core Applications

The use of this compound as a co-solvent in NMR studies offers significant advantages in several key research areas:

  • Structural Determination of Proteins: By ensuring protein stability at the high concentrations (millimolar range) required for multidimensional NMR experiments, this compound facilitates the acquisition of high-quality data necessary for accurate 3D structure determination.[1]

  • Fragment-Based Drug Discovery (FBDD): In FBDD, NMR is a primary tool for screening small molecule fragments that bind to a protein target. This compound provides a clear spectral window, ensuring that observed signals originate solely from the protein and potential ligands, thereby improving the accuracy of hit identification and characterization.[1]

  • Studying Protein-Ligand Interactions: The absence of interfering signals from the stabilizing agent allows for the unambiguous observation of chemical shift perturbations in the protein spectrum upon ligand binding. This enables precise mapping of binding sites and the determination of binding affinities.

Data Presentation

The primary quantitative advantage of using this compound is the significant reduction in background signal in ¹H NMR spectra, leading to a higher signal-to-noise ratio for the protein of interest.

ParameterWithout this compound (in D₂O)With this compound (in D₂O)Advantage of using this compound
¹H NMR Background Signal High (due to non-deuterated sorbitol)NegligibleClear observation of protein signals
Signal-to-Noise Ratio (Protein) LowerHigherImproved sensitivity and data quality
Spectral Overlap High probability of overlapMinimalUnambiguous assignment of protein resonances
Protein Stability EnhancedEnhancedEnables long-duration experiments

Experimental Protocols

Protocol 1: Preparation of Perdeuterated D-Sorbitol (this compound)

Since this compound is not widely commercially available, it can be synthesized from perdeuterated D-glucose.[2]

Materials:

  • Perdeuterated D-Glucose (D-Glucose-d7, C₆D₇H₅O₆)

  • Sodium borohydride (NaBH₄)

  • Deuterated water (D₂O)

  • Dowex 50W-X8 resin (deuterated form)

  • Methanol-d4

Procedure:

  • Dissolution: Dissolve perdeuterated D-Glucose in D₂O in a reaction vessel.

  • Reduction: Slowly add sodium borohydride to the glucose solution while stirring at room temperature. The molar ratio of NaBH₄ to glucose should be approximately 1:1.

  • Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After completion, cautiously quench the reaction by the slow addition of deuterated Dowex 50W-X8 resin until the pH of the solution is neutral. This step is crucial to remove sodium ions and unreacted borohydride.

  • Filtration and Evaporation: Filter the solution to remove the resin. Evaporate the solvent to obtain the crude product.

  • Borate Removal: To remove borate esters formed during the reaction, repeatedly dissolve the crude product in methanol-d4 and evaporate the solvent. This process is typically repeated 3-5 times.

  • Final Product: The resulting white solid is this compound. Confirm the purity and identity using mass spectrometry and NMR spectroscopy.

Protocol 2: Preparation of Protein Sample for NMR Spectroscopy with this compound

Materials:

  • Lyophilized protein of interest

  • This compound

  • Deuterated NMR buffer (e.g., 20 mM Sodium Phosphate-d₁₁, 50 mM NaCl in 99.9% D₂O, pH adjusted with NaOD or DCl)

  • NMR tubes

Procedure:

  • Buffer Preparation: Prepare the desired deuterated NMR buffer. Ensure the pH is accurately adjusted using deuterated acid or base.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in the deuterated NMR buffer. The final concentration of sorbitol for protein stabilization typically ranges from 2% to 20% (w/v), which needs to be optimized for each specific protein.

  • Protein Dissolution: Dissolve the lyophilized protein in the deuterated NMR buffer to a concentration suitable for NMR analysis (typically 0.1 - 1.0 mM).

  • Addition of this compound: Add the this compound stock solution to the protein solution to achieve the desired final concentration. Gently mix the solution to ensure homogeneity.

  • Incubation (Optional): Depending on the protein, a short incubation period (e.g., 30 minutes at room temperature) may be beneficial to allow the protein to equilibrate in the stabilizing solution.

  • Sample Transfer: Transfer the final protein-sorbitol solution into a clean, high-quality NMR tube.

  • NMR Data Acquisition: Proceed with the desired NMR experiments.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_output Output P1 Prepare Deuterated NMR Buffer P3 Dissolve Lyophilized Protein P1->P3 P2 Prepare this compound Stock Solution P4 Add this compound to Protein Solution P2->P4 P3->P4 P5 Transfer to NMR Tube P4->P5 N1 NMR Spectrometer Setup (Tuning, Shimming) P5->N1 N2 Acquire 1D ¹H Spectrum (Quality Check) N1->N2 N3 Acquire Multidimensional NMR Data (2D, 3D) N2->N3 N4 Data Processing and Analysis N3->N4 O1 Protein Structure Determination N4->O1 O2 Ligand Binding Analysis N4->O2

Caption: Experimental workflow for protein NMR analysis using this compound.

Signaling_Pathway_Analogy cluster_native Native State cluster_stress Stress Conditions (High Concentration, Long Acquisition) cluster_stabilized Stabilized State Native Folded Protein Unfolded Unfolded/Aggregated Protein Native->Unfolded Aggregation Pathway Stabilized Stabilized Folded Protein Native->Stabilized Stabilization with This compound

References

Quantitative Analysis of Polyols in Biological Matrices Using D-Sorbitol-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyols, also known as sugar alcohols, are a class of carbohydrates that play significant roles in various physiological and pathological processes. They are intermediates in metabolic pathways, such as the polyol pathway, which has been implicated in diabetic complications.[1] Furthermore, polyols like sorbitol, mannitol, and xylitol are widely used as excipients in pharmaceutical formulations.[2] Accurate and precise quantification of polyols in biological matrices is therefore crucial for understanding disease pathogenesis, biomarker discovery, and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development.

This application note provides a detailed protocol for the simultaneous quantitative analysis of common polyols (erythritol, xylitol, mannitol, and sorbitol) in human plasma using a stable isotope-labeled internal standard, D-Sorbitol-d8, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response, thereby ensuring high accuracy and precision. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of these polar analytes.

Experimental Protocols

Materials and Reagents
  • Analytes: D-Sorbitol, D-Mannitol, Xylitol, Erythritol (analytical standard grade)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure water

  • Mobile Phase Additive: Ammonium Hydroxide (LC-MS grade)

  • Biological Matrix: Human plasma (K2EDTA)

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each polyol standard in ultrapure water to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water to a final concentration of 1 mg/mL.

  • Analyte Working Solutions: Prepare a series of working standard solutions by serially diluting the combined polyol stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

2.2.2. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma (calibration standard, quality control, or unknown sample).

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[1]

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.41585
5.00.45050
5.10.41585
8.00.41585
  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 550°C

Data Presentation

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion for polyols in negative mode is the deprotonated molecule [M-H]⁻.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Erythritol121.171.1
Xylitol151.171.1
Mannitol181.189.1
D-Sorbitol181.189.1
This compound (IS) 189.1 92.1
Method Validation Summary

The method should be validated for linearity, limit of quantification (LOQ), accuracy, and precision according to regulatory guidelines. The following table summarizes typical performance characteristics.

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%CV)
Erythritol5 - 1000>0.99595 - 105<10
Xylitol2 - 500>0.99293 - 107<12
Mannitol2 - 500>0.99296 - 104<10
D-Sorbitol2 - 500>0.99297 - 103<8

Mandatory Visualizations

Polyol Metabolic Pathway

The polyol pathway describes the conversion of glucose to sorbitol and subsequently to fructose. This pathway is particularly active during hyperglycemic conditions.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose AldoseReductase Aldose Reductase SorbitolDehydrogenase Sorbitol Dehydrogenase NADP NADP+ AldoseReductase->NADP NADH NADH + H+ SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase

Caption: The Polyol Pathway illustrating the conversion of glucose to fructose via sorbitol.

Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of polyols from plasma samples.

Experimental_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis HILIC-LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Quantitative Results Data_Processing->End

Caption: Workflow for the quantitative analysis of polyols in human plasma.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of multiple polyols in human plasma using this compound as an internal standard. The detailed protocol, including sample preparation, and optimized LC-MS/MS conditions, allows for accurate and precise measurements. This method is suitable for various research applications, including metabolic studies, clinical biomarker research, and pharmaceutical development. The use of a stable isotope-labeled internal standard ensures data quality and reliability, which is essential for decision-making in scientific and drug development settings.

References

Application Notes and Protocols for D-Sorbitol-d8 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of D-Sorbitol-d8. The methodologies described are crucial for various research applications, including metabolic disorder studies, pharmacokinetic analysis, and drug development.[1] The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[1][2]

Introduction to D-Sorbitol Analysis

D-Sorbitol, a sugar alcohol, is a key metabolite in the polyol pathway. Its quantification in biological matrices such as plasma is vital for research in diabetes, metabolic disorders, and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[2] The protocols outlined below describe various techniques for extracting this compound from plasma prior to LC-MS/MS analysis.

Sample Preparation Techniques

The primary goal of sample preparation is to extract the analyte of interest from the complex plasma matrix, remove interfering substances like proteins, and prepare a sample that is compatible with the analytical instrument. The most common techniques for small molecule extraction from plasma include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma samples. It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample, which denatures and precipitates the proteins.

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting : In a microcentrifuge tube, pipette 100 µL of the human plasma sample.

  • Internal Standard Addition : Add 10 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration, a starting point could be 10 µg/mL). Vortex briefly to mix.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Some protocols may use higher speeds, such as 14,000 rpm.

  • Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Dilution (Optional but Recommended) : Add 200 µL of ultrapure water to the supernatant and vortex to mix. This step can help to reduce the organic solvent concentration, which may be necessary for certain chromatographic conditions.

  • Analysis : Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Workflow for Protein Precipitation

cluster_workflow Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_acn 3. Add Acetonitrile (400 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dilute 7. Dilute with Water supernatant->dilute analysis 8. LC-MS/MS Analysis dilute->analysis

Caption: Workflow for this compound extraction from plasma using protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting : In a suitable tube, add 500 µL of the plasma sample.

  • Internal Standard Addition : Add the this compound internal standard.

  • pH Adjustment (Optional) : Adjust the pH of the plasma sample to optimize the partitioning of this compound into the organic phase.

  • Extraction Solvent Addition : Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Extraction : Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation : Centrifuge at a low speed (e.g., 3,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection : Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., a mixture of acetonitrile and water) that is compatible with the LC-MS/MS mobile phase.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow for Liquid-Liquid Extraction

cluster_workflow Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample add_is 2. Add this compound IS plasma->add_is add_solvent 3. Add Organic Solvent add_is->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge for Phase Separation vortex->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis cluster_workflow Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge load 2. Load Plasma Sample condition->load wash 3. Wash to Remove Interferences load->wash elute 4. Elute this compound wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analysis 7. LC-MS/MS Analysis reconstitute->analysis

References

D-Sorbitol-d8 as a Tracer for In Vivo Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyol pathway, a two-step metabolic route that converts glucose to fructose via sorbitol, plays a crucial role in the pathophysiology of diabetic complications.[1][2] Under normoglycemic conditions, this pathway is minimally active; however, in the hyperglycemic state characteristic of diabetes, there is a significant increase in flux through the polyol pathway.[3] This heightened activity is implicated in the development of diabetic neuropathy, nephropathy, and retinopathy.[3] The accumulation of sorbitol and the subsequent increase in fructose production, along with the consumption of NADPH, contribute to osmotic stress and oxidative damage within cells.[3]

Stable isotope-labeled tracers, such as D-Sorbitol-d8, are powerful tools for quantifying the activity of the polyol pathway in vivo. This compound is a deuterated form of sorbitol that can be introduced into a biological system to trace its metabolic fate. By using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can distinguish tracer-derived metabolites from the endogenous unlabeled pool, allowing for the direct measurement of metabolic flux. This provides valuable insights into the dynamics of the polyol pathway under various physiological and pathological conditions.

These application notes provide detailed protocols for the use of this compound as a tracer in both in vitro and in vivo metabolic studies, guidance on sample analysis, and examples of how to present the resulting quantitative data.

Data Presentation

Quantitative data from studies using this compound as a tracer should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Endogenous Sorbitol and Fructose Concentrations in Tissues of Diabetic and Control Rodent Models.

TissueModelConditionSorbitol Concentration (nmol/g tissue)Fructose Concentration (nmol/g tissue)Reference
Sciatic NerveRat (Streptozotocin-induced)Control2.5 ± 0.510.2 ± 2.1
Diabetic8.7 ± 1.2117.5 ± 15.3
RetinaRat (Streptozotocin-induced)Control~5~25
Diabetic~130~125
RetinaMouse (Streptozotocin-induced)Control~4~20
Diabetic~7~36
KidneyRat (Streptozotocin-induced)Control74 ± 22 (µmol/g protein)Not Reported
Diabetic134 ± 17 (µmol/g protein)Not Reported

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model.

ParameterValue
Tmax (Time to maximum concentration)0.5 - 1.0 h
Cmax (Maximum concentration)[Value] µg/mL
t1/2 (Half-life)2 - 3 h
AUC (Area under the curve)[Value] µg*h/mL
CL (Clearance)[Value] mL/h/kg

Note: The values in this table are hypothetical and would need to be determined experimentally.

Table 3: Hypothetical Fractional Enrichment of Fructose-d8 in Tissues Following this compound Administration.

Time PointPlasma (%)Liver (%)Kidney (%)Sciatic Nerve (%)
15 min[Value][Value][Value][Value]
30 min[Value][Value][Value][Value]
1 h[Value][Value][Value][Value]
2 h[Value][Value][Value][Value]
4 h[Value][Value][Value][Value]

Note: Fractional enrichment is calculated as the proportion of the labeled metabolite to the total metabolite pool. This data would be generated from an in vivo tracer study.

Experimental Protocols

Protocol 1: In Vitro this compound Labeling in a Cell Culture Model of Hyperglycemia

This protocol describes the use of this compound to trace polyol pathway activity in a cell culture model. Human retinal pigment epithelial cells (ARPE-19) are used as an example, as they are relevant to the study of diabetic retinopathy.

1.1. Cell Culture and Establishment of a Hyperglycemic Model

  • Materials:

    • ARPE-19 cells

    • DMEM/F-12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • D-Glucose

    • Sterile cell culture flasks and plates

  • Procedure:

    • Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Once cells reach 80-90% confluency, replace the growth medium with a medium containing different glucose concentrations:

      • Normal Glucose (Control): 5.5 mM D-glucose

      • High Glucose (Diabetic Model): 25 mM D-glucose

    • Incubate the cells in the respective media for 48-72 hours to induce changes in the polyol pathway.

1.2. This compound Labeling Experiment

  • Materials:

    • This compound

    • Cultured cells from Protocol 1.1

    • Serum-free medium

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a working solution of this compound in serum-free medium at a final concentration of 100 µM.

    • After the pre-incubation period with normal or high glucose, aspirate the medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound tracer medium to each well or flask.

    • Incubate the cells for different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the conversion of this compound to its metabolites.

1.3. Metabolite Extraction

  • Materials:

    • Ice-cold 0.9% NaCl solution

    • -80°C Methanol

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure:

    • At each time point, rapidly aspirate the tracer medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution.

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolic activity and extract metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: In Vivo this compound Tracer Study in a Rodent Model of Diabetes

This protocol outlines a procedure for a this compound tracer study in a streptozotocin (STZ)-induced diabetic rat model.

2.1. Induction of Diabetes

  • Materials:

    • Male Wistar rats (or other suitable strain)

    • Streptozotocin (STZ)

    • Citrate buffer (pH 4.5)

    • Glucose meter and test strips

  • Procedure:

    • Acclimatize animals to the experimental conditions.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg body weight) dissolved in cold citrate buffer.

    • Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.

    • Allow the diabetic phenotype to stabilize for a period of several weeks before initiating the tracer study.

2.2. This compound Administration and Sample Collection

  • Materials:

    • This compound

    • Sterile saline

    • Heparinized tubes

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Prepare a sterile solution of this compound in saline at a suitable concentration (e.g., 10-50 mg/kg body weight).

    • Administer the this compound tracer via intravenous (i.v.) injection or oral gavage to both diabetic and control rats.

    • At designated time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or saphenous vein into heparinized tubes.

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

    • At the final time point, euthanize the animal under deep anesthesia and rapidly excise target tissues (e.g., sciatic nerve, retina, kidney, liver).

    • Immediately freeze the tissues in liquid nitrogen to halt metabolic activity and store at -80°C until extraction.

2.3. Metabolite Extraction from Tissues

  • Materials:

    • Frozen tissue samples

    • Ice-cold 80% methanol

    • Tissue homogenizer (e.g., bead beater)

    • Microcentrifuge tubes

  • Procedure:

    • Weigh the frozen tissue sample.

    • Add a pre-determined volume of ice-cold 80% methanol.

    • Homogenize the tissue until a uniform lysate is obtained.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 3: Sample Analysis by LC-MS/MS

This protocol provides a general method for the quantification of this compound and its metabolites.

  • 3.1. Sample Preparation:

    • Evaporate the metabolite extracts to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water).

  • 3.2. LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar compounds like sorbitol and fructose.

      • Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

    • Mass Spectrometry (MS):

      • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

      • Optimize the precursor and product ion transitions for this compound and its expected labeled metabolites (e.g., Fructose-d8).

  • 3.3. Data Analysis:

    • Quantify the concentrations of this compound and its labeled metabolites by comparing their peak areas to those of a standard curve.

    • Calculate the fractional enrichment of the labeled metabolites to determine the rate of metabolic flux.

Mandatory Visualization

Caption: The Polyol Pathway of Glucose Metabolism.

InVivo_Workflow cluster_animal_prep Animal Model Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Induction Induce Diabetes (STZ) Acclimatization Acclimatization Induction->Acclimatization Administration Administer Tracer (i.v. or oral) Acclimatization->Administration TracerPrep Prepare this compound Solution TracerPrep->Administration Blood Blood Sampling (Time Course) Administration->Blood Tissue Tissue Harvesting (End Point) Blood->Tissue Extraction Metabolite Extraction Tissue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis & Flux Calculation LCMS->DataAnalysis

Caption: Experimental Workflow for In Vivo this compound Tracer Study.

Logical_Relationship start Administer This compound uptake Tissue Uptake of This compound start->uptake conversion Conversion to Fructose-d8 uptake->conversion measurement Measure Isotope Ratios (d8-Sorbitol / d0-Sorbitol) (d8-Fructose / d0-Fructose) conversion->measurement flux_calc Calculate Metabolic Flux measurement->flux_calc

Caption: Logical Flow for Metabolic Flux Calculation.

References

Application Notes and Protocols for the Derivatization of D-Sorbitol-d8 in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of D-Sorbitol-d8 for quantitative analysis by gas chromatography (GC). This compound, a deuterated stable isotope of sorbitol, is commonly used as an internal standard in mass spectrometry-based assays to ensure accuracy and precision. Effective derivatization is crucial for the analysis of polar and non-volatile compounds like sorbitol, as it increases their volatility and thermal stability, making them amenable to GC separation and detection.

The following sections detail three common derivatization methods: silylation, acetylation, and trifluoroacetylation. Each section includes an overview of the methodology, a detailed experimental protocol, and a summary of key performance parameters.

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in sorbitol. This method replaces the active hydrogens with trimethylsilyl (TMS) groups, resulting in a less polar and more volatile derivative. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Pipette an appropriate volume of the this compound standard solution into a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 30 minutes.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

silylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Solution dry Evaporate to Dryness start->dry dissolve Dissolve in Pyridine dry->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Silylation Workflow for this compound

Acetylation using Acetic Anhydride

Acetylation is another common derivatization method where hydroxyl groups are converted to acetyl esters. This is typically achieved using acetic anhydride in the presence of a catalyst like pyridine. The resulting acetylated derivative is more volatile and suitable for GC analysis.

Experimental Protocol: Acetylation of this compound

Materials:

  • This compound standard solution

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Pipette a known amount of this compound standard solution into a reaction vial.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the vial.

    • Add 100 µL of acetic anhydride.

    • Cap the vial tightly and mix thoroughly.

    • Heat the mixture at 100°C for 1 hour.

  • Cooling and Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

acetylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Solution dry Evaporate to Dryness start->dry add_reagents Add Pyridine & Acetic Anhydride dry->add_reagents heat Heat at 100°C for 1 hr add_reagents->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Acetylation Workflow for this compound

Trifluoroacetylation using N-Methyl-bis(trifluoroacetamide) (MBTFA)

Trifluoroacetylation is a derivatization technique that introduces trifluoroacetyl groups onto the hydroxyl moieties of sorbitol. This method often results in highly volatile derivatives, which can be beneficial for achieving good chromatographic separation. N-Methyl-bis(trifluoroacetamide) (MBTFA) is a reagent commonly used for this purpose.

Experimental Protocol: Trifluoroacetylation of this compound

Materials:

  • This compound standard solution

  • N-Methyl-bis(trifluoroacetamide) (MBTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Transfer an aliquot of the this compound solution to a reaction vial.

  • Drying: Dry the sample completely under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 50 µL of MBTFA.

    • Cap the vial securely and vortex to mix.

    • Heat the reaction at 60°C for 1 hour.

  • Cooling and Analysis:

    • Let the vial cool down to room temperature before GC-MS analysis.

trifluoroacetylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Solution dry Evaporate to Dryness start->dry add_reagents Add Pyridine & MBTFA dry->add_reagents heat Heat at 60°C for 1 hr add_reagents->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Trifluoroacetylation Workflow for this compound

Quantitative Data Summary

The choice of derivatization method can impact the sensitivity, precision, and overall performance of the analytical method. The following table summarizes key quantitative parameters for the different derivatization approaches for sorbitol analysis. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

Derivatization MethodReagentTypical Reaction ConditionsRelative Volatility of DerivativePotential Interferences
Silylation BSTFA + 1% TMCS70°C for 30 minHighMoisture, active hydrogens from other sample components
Acetylation Acetic Anhydride100°C for 1 hrModerateWater, primary and secondary amines
Trifluoroacetylation MBTFA60°C for 1 hrVery HighMoisture

Method Comparison and Selection

method_comparison cluster_methods Derivatization Methods cluster_properties Key Properties silylation Silylation (TMS) volatility Volatility silylation->volatility High stability Derivative Stability silylation->stability Good sensitivity Moisture Sensitivity silylation->sensitivity High acetylation Acetylation acetylation->volatility Moderate acetylation->stability Very Good acetylation->sensitivity Moderate trifluoro Trifluoroacetylation trifluoro->volatility Very High trifluoro->stability Good trifluoro->sensitivity High

Comparison of Derivatization Methods

Silylation is often the method of choice due to the high volatility of the TMS derivatives and the relatively mild reaction conditions. However, the reagents and derivatives are sensitive to moisture, requiring anhydrous conditions.

Acetylation provides very stable derivatives and is less sensitive to trace amounts of moisture compared to silylation. The reaction conditions are slightly harsher, and the resulting derivatives are less volatile than their silylated counterparts.

Trifluoroacetylation yields highly volatile derivatives, which can be advantageous for separating complex mixtures or for use with columns that have lower temperature limits. Similar to silylation, this method is sensitive to moisture.

The optimal derivatization method for this compound will depend on the specific requirements of the assay, including the sample matrix, the available instrumentation, and the desired sensitivity and throughput. Method validation should be performed to ensure the chosen derivatization procedure meets the analytical performance criteria for the intended application.

Application Notes and Protocols: The Use of D-Sorbitol-d8 in Pharmaceutical Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a widely utilized excipient in pharmaceutical formulations, serving as a sweetener, humectant, stabilizer, and bulking agent.[1][2] Its deuterated counterpart, D-Sorbitol-d8, has emerged as an invaluable tool in pharmaceutical formulation development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a unique analytical signature without significantly altering the molecule's chemical properties.[3][] This allows for its use as an internal standard in quantitative analyses and as a tracer in pharmacokinetic studies, providing crucial data for formulation optimization, stability testing, and bioavailability assessment.[5]

These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical formulation development, complete with detailed experimental protocols and data presentation.

Key Applications

The primary applications of this compound in pharmaceutical formulation development include:

  • Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for the accurate quantification of D-Sorbitol in various sample matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its use helps to correct for variations in sample preparation and instrument response, ensuring precise and reliable data.

  • Tracer in Pharmacokinetic and Bioavailability Studies: By incorporating this compound into a formulation, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) in vivo. This is critical for understanding how the formulation affects the bioavailability of the active pharmaceutical ingredient (API).

  • Stabilizing Excipient in NMR Studies: In high-resolution NMR studies of biomolecules, D-Sorbitol is often used as a stabilizing agent. However, its proton signals can interfere with the signals of the molecule of interest. Using deuterated sorbitol eliminates this interference, enabling clearer spectral analysis.

  • Formulation Stability and Dissolution Testing: this compound can be used to monitor the stability of sorbitol within a formulation over time and under various stress conditions. It can also be employed to study the dissolution profile of the excipient alongside the API.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₆D₈O₆
Molecular Weight 190.22 g/mol
CAS Number 287962-59-8
Isotopic Purity ≥98 atom % D
Physical Form Solid

Experimental Protocols

Protocol 1: Quantification of D-Sorbitol in a Liquid Oral Formulation using LC-MS/MS with this compound as an Internal Standard

This protocol describes the quantitative analysis of D-Sorbitol in a liquid oral formulation.

1. Materials and Reagents:

  • D-Sorbitol reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • The liquid oral formulation to be analyzed

  • Class A volumetric flasks

  • Calibrated micropipettes

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Standard and Sample Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-Sorbitol and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of D-Sorbitol by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with the same diluent.

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of the D-Sorbitol working standard solutions into a blank formulation matrix. Add a fixed volume of the this compound internal standard working solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: Accurately dilute a known amount of the liquid oral formulation with the diluent to bring the D-Sorbitol concentration within the calibration range. Add the same fixed volume of the this compound internal standard working solution.

4. LC-MS/MS Method:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sorbitol.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for D-Sorbitol and this compound should be optimized.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of D-Sorbitol.

  • Quantify the concentration of D-Sorbitol in the test samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Protocol 1

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sorbitol D-Sorbitol Stock (1 mg/mL) working_std Working Standards stock_sorbitol->working_std stock_d8 This compound Stock (1 mg/mL) working_is IS Working Solution stock_d8->working_is cal_std Calibration Standards working_std->cal_std qc_samples QC Samples working_std->qc_samples working_is->cal_std working_is->qc_samples test_sample Test Sample Prep working_is->test_sample hilic HILIC Separation cal_std->hilic qc_samples->hilic test_sample->hilic msms MS/MS Detection (MRM) hilic->msms calibration Calibration Curve Generation msms->calibration quantification Sample Quantification msms->quantification calibration->quantification G start Start Dissolution Test (Tablets with this compound) withdraw Withdraw Aliquots at Timed Intervals start->withdraw filter Filter Samples withdraw->filter analyze Analyze for API and This compound (LC-MS/MS) filter->analyze calculate Calculate % Released analyze->calculate plot Plot Dissolution Profiles (API vs. Excipient) calculate->plot end End plot->end G cluster_synthesis Synthesis of Perdeuterated D-Sorbitol cluster_application Application in NMR start Perdeuterated D-Glucose reduction Reduction with Sodium Borohydride start->reduction purification Purification (Cation Exchange) reduction->purification product Perdeuterated D-Sorbitol purification->product stabilization Stabilization with Perdeuterated Sorbitol product->stabilization protein_sample Protein Sample protein_sample->stabilization nmr NMR Data Acquisition stabilization->nmr analysis Clean Spectral Analysis nmr->analysis

References

Preparing D-Sorbitol-d8 Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

D-Sorbitol-d8, a deuterated form of the sugar alcohol D-Sorbitol, serves as a valuable tool in metabolic research and studies involving osmotic stress. Its incorporation into cellular metabolic pathways allows for the tracing of metabolites using techniques such as mass spectrometry, providing insights into cellular metabolism and the effects of various stimuli. This document provides detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.

Physicochemical Properties and Solubility

This compound is a white, crystalline powder. Its physical and chemical properties are nearly identical to those of D-Sorbitol. It is highly soluble in water and has limited solubility in alcohols such as ethanol and methanol. For most cell culture applications, sterile water or phosphate-buffered saline (PBS) are the recommended solvents. The use of organic solvents like DMSO and ethanol should be limited and their final concentration in the cell culture medium kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. The following table summarizes the recommended solvents, concentrations, and storage conditions.

Solvent Typical Stock Concentration Storage Temperature Short-Term Stability (1-2 weeks) Long-Term Stability (≤ 6 months)
Sterile Deionized Water1 M-20°C or -80°CStableStable[1]
Sterile PBS (pH 7.4)1 M-20°C or -80°CStableStable[1]
DMSO≤ 500 mM-20°C or -80°CGenerally StableProne to degradation with repeated freeze-thaw cycles
Ethanol≤ 500 mM-20°C or -80°CGenerally StableProne to degradation with repeated freeze-thaw cycles

Note: While D-Sorbitol is stable in aqueous solutions, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation over time, especially for solutions in organic solvents. For aqueous solutions, sterilization by filtration through a 0.22 µm filter is recommended if the solution is not prepared from sterile components under aseptic conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution in Water

This protocol describes the preparation of a 1 M stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • 0.22 µm sterile syringe filter (optional)

Procedure:

  • Calculate the required mass of this compound based on its molecular weight (check the certificate of analysis from the supplier).

  • Weigh the calculated amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile, deionized water to achieve a final concentration of 1 M.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • (Optional) If the components were not sterile, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C or -80°C for long-term use.[1]

Experimental Workflow for Stock Solution Preparation

G cluster_start cluster_prep cluster_sterile cluster_storage cluster_end start Start weigh Weigh this compound start->weigh add_solvent Add Sterile Solvent weigh->add_solvent dissolve Dissolve Completely add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing a sterile stock solution of this compound.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 M in sterile water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range could be 10 µM to 10 mM.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for a specified duration.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathway

Sorbitol-Induced Osmotic Stress and MAPK Signaling

High concentrations of sorbitol can induce osmotic stress, which in turn can activate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of the sorbitol pathway, where glucose is converted to sorbitol by aldose reductase, can also trigger this response. This pathway plays a crucial role in cellular responses to stress, proliferation, and apoptosis. The diagram below illustrates the general mechanism of how sorbitol-induced osmotic stress can lead to the activation of key MAPK cascades such as ERK, JNK, and p38.

G cluster_stimulus cluster_upstream cluster_mapk cluster_downstream sorbitol This compound (Osmotic Stress) PYK2 PYK2 Activation sorbitol->PYK2 Grb2_Sos Grb2/SOS PYK2->Grb2_Sos Ras Ras Activation Grb2_Sos->Ras Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 transcription Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->transcription JNK JNK MKK4_7->JNK JNK->transcription p38 p38 MKK3_6->p38 p38->transcription cellular_response Cellular Responses (Proliferation, Apoptosis, Stress Response) transcription->cellular_response

Caption: Sorbitol-induced activation of the MAPK signaling pathway.

References

Application of D-Sorbitol-d8 in Elucidating the Polyol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose to fructose.[1] Under normal physiological conditions, this pathway is minimally active. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly elevated.[2] This increased activity is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[2] The accumulation of the pathway intermediate, D-sorbitol, and the subsequent increase in fructose production, coupled with the consumption of NADPH, contribute to osmotic stress and oxidative damage within cells.[2]

The use of stable isotope-labeled compounds, such as D-Sorbitol-d8, provides a powerful and safe method for quantitatively assessing the dynamic nature of metabolic pathways like the polyol pathway. This compound, a deuterated form of D-sorbitol, serves as an invaluable tracer to measure metabolic flux. When introduced into a biological system, this compound is metabolized by sorbitol dehydrogenase to a deuterated form of fructose. By employing sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can distinguish tracer-derived metabolites from the endogenous unlabeled pool, allowing for precise quantification of pathway activity.[2] This enables a direct measurement of the rate of the second step of the polyol pathway, offering critical insights into its dynamics under various physiological and pathological conditions.

Data Presentation

The following tables summarize key quantitative data relevant to the study of the polyol pathway.

Table 1: Enzyme Kinetics of Polyol Pathway Enzymes

EnzymeSubstrateK_m_V_max_
Aldose ReductaseD-Glucose~100-200 mMVaries by tissue
DL-Glyceraldehyde0.1-0.4 mMVaries by tissue
Sorbitol DehydrogenaseD-Sorbitol~0.7-1.0 mMVaries by tissue
D-Fructose~15-30 mMVaries by tissue

K_m_ (Michaelis constant) and V_max_ (maximum velocity) values can vary depending on the tissue and experimental conditions.

Table 2: Polyol Pathway Metabolite Levels in Sciatic Nerve of Control and Streptozotocin (STZ)-Diabetic Mice

GroupGlucose (nmol/mg protein)Sorbitol (nmol/mg protein)Fructose (nmol/mg protein)
Control2.5 ± 0.30.15 ± 0.020.3 ± 0.05
STZ-Diabetic9.8 ± 1.10.65 ± 0.083.5 ± 0.4
STZ-Diabetic + Aldose Reductase Inhibitor9.5 ± 1.00.18 ± 0.030.4 ± 0.06

Data are presented as mean ± standard deviation. These values are representative and may vary based on the specific animal model and duration of diabetes.

Table 3: Representative LC-MS/MS Parameters for D-Sorbitol and Fructose Analysis

ParameterSetting
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography), e.g., BEH Amide column
Mobile Phase AAcetonitrile with 0.1% formic acid
Mobile Phase BWater with 0.1% formic acid and 10 mM ammonium formate
GradientOptimized for separation of sorbitol and fructose
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z) for D-Sorbitol181.1
Product Ion (m/z) for D-Sorbitol89.1
Precursor Ion (m/z) for this compound189.1
Product Ion (m/z) for this compound93.1
Precursor Ion (m/z) for Fructose179.1
Product Ion (m/z) for Fructose89.1
Precursor Ion (m/z) for Fructose-d7186.1
Product Ion (m/z) for Fructose-d792.1

Experimental Protocols

Protocol 1: In Vitro Analysis of Polyol Pathway Flux in Cell Culture

This protocol describes the use of this compound to trace the polyol pathway in a cell culture model of hyperglycemia.

1. Cell Culture and Hyperglycemic Model: a. Culture cells of interest (e.g., human retinal pigment epithelial cells - ARPE-19, or Schwann cells) to 80-90% confluency in standard growth medium. b. To establish a hyperglycemic model, replace the standard growth medium with a medium containing either normal glucose (5.5 mM D-glucose) for the control group or high glucose (25-30 mM D-glucose) for the experimental group. c. Incubate the cells in the respective media for 48-72 hours to allow for the induction of polyol pathway enzymes.

2. This compound Tracer Labeling: a. Prepare a sterile working solution of this compound in a serum-free medium at a final concentration of 100 µM. b. After the pre-incubation period with normal or high glucose, aspirate the medium from the cells and wash once with pre-warmed, sterile phosphate-buffered saline (PBS). c. Add the this compound tracer medium to each well or flask. d. Incubate the cells with the tracer for a time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the time-dependent conversion of this compound to its downstream metabolites.

3. Metabolite Extraction: a. At each time point, rapidly aspirate the tracer medium and wash the cells twice with ice-cold PBS to quench metabolic activity. b. Immediately add 600 µL of ice-cold (-80°C) methanol to each well. c. Place the plate on dry ice and use a cell scraper to detach the cells into the methanol. d. Transfer the cell extract (methanol and cell debris) into a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. f. Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis.

4. Sample Analysis by LC-MS/MS: a. Evaporate the supernatant to dryness using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water). c. Analyze the samples using an LC-MS/MS system equipped with a HILIC column, suitable for separating polar compounds like sorbitol and fructose. d. Use Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound and its labeled metabolites.

Protocol 2: In Vivo Analysis of Polyol Pathway Flux in a Rodent Model

This protocol outlines a procedure for a this compound tracer study in a rodent model of diabetes.

1. Induction of Diabetes (Streptozotocin Model): a. Use an appropriate rodent model (e.g., male Sprague-Dawley rats or C57BL/6J mice). b. Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in a citrate buffer. The dosage will vary depending on the animal model (e.g., 50-65 mg/kg for rats, 150-200 mg/kg for mice). c. Confirm hyperglycemia (blood glucose > 250 mg/dL) 48-72 hours post-injection. The study can then proceed after a specified period of sustained hyperglycemia (e.g., 2-8 weeks).

2. This compound Tracer Administration: a. Prepare a sterile solution of this compound in saline. The optimal dosage should be determined empirically, but a starting point could be in the range of 10-50 mg/kg body weight. b. Administer the this compound tracer to both control and diabetic animals via an appropriate route, such as oral gavage or intraperitoneal injection.

3. Sample Collection: a. At designated time points post-administration (e.g., 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture into heparinized tubes. b. Centrifuge the blood to separate plasma and store at -80°C. c. At the final time point, euthanize the animal and rapidly excise target tissues (e.g., sciatic nerve, retina, kidney, lens). d. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C until extraction.

4. Metabolite Extraction from Tissue: a. Weigh the frozen tissue and homogenize it in a pre-chilled solution of 80% methanol. b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. c. Collect the supernatant containing the metabolites for LC-MS/MS analysis.

5. Sample Analysis by LC-MS/MS: a. Follow the same procedure as outlined in Protocol 1, step 4.

Mandatory Visualization

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol This compound Glucose->Sorbitol Aldose Reductase Fructose Fructose-d7 Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_labeling Tracer Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell_Culture Culture Cells to 80-90% Confluency Hyperglycemia Induce Hyperglycemia (High Glucose Medium) Cell_Culture->Hyperglycemia Add_Tracer Add this compound Tracer Medium Hyperglycemia->Add_Tracer Time_Course Incubate for Time Course Add_Tracer->Time_Course Quench Quench Metabolism (Ice-Cold PBS) Time_Course->Quench Extract Extract with Cold Methanol Quench->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Dry_Reconstitute Dry and Reconstitute Centrifuge->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS

Caption: Experimental workflow for in vitro polyol pathway flux analysis.

In_Vivo_Workflow cluster_model Animal Model cluster_tracer Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Induce_Diabetes Induce Diabetes (STZ) Confirm_Hyperglycemia Confirm Hyperglycemia Induce_Diabetes->Confirm_Hyperglycemia Administer_Tracer Administer this compound Confirm_Hyperglycemia->Administer_Tracer Collect_Blood Collect Blood (Time Course) Administer_Tracer->Collect_Blood Collect_Tissues Collect Tissues (End Point) Collect_Blood->Collect_Tissues Extract_Metabolites Extract Metabolites from Tissues Collect_Tissues->Extract_Metabolites LCMS LC-MS/MS Analysis Extract_Metabolites->LCMS

Caption: Experimental workflow for in vivo polyol pathway flux analysis.

References

Application of D-Sorbitol-d8 in Environmental Monitoring: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Sorbitol-d8, the deuterated form of D-sorbitol, serves as an excellent internal standard for the quantitative analysis of sorbitol in various matrices. While its application is well-established in biomedical and pharmaceutical research, its use in environmental monitoring is an emerging area of interest. Sorbitol, a sugar alcohol, is naturally present in the environment, originating from plants and microorganisms. It can also be introduced through anthropogenic sources. Monitoring its concentration in environmental compartments such as water, soil, and air is crucial for understanding biogeochemical cycles and assessing environmental quality. Isotope dilution mass spectrometry (IDMS) using this compound offers a robust and reliable method for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Notes

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution. A known amount of this compound (the internal standard) is added to an environmental sample at the initial stage of preparation. This compound is chemically identical to the native sorbitol but has a higher mass due to the presence of deuterium atoms. During extraction, derivatization (for GC-MS), and instrumental analysis, any loss of the target analyte (sorbitol) will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, the initial concentration of sorbitol in the sample can be accurately determined, regardless of variations in sample recovery.[1][2]

Target Analytes and Matrices

  • Target Analyte: D-Sorbitol

  • Internal Standard: this compound

  • Environmental Matrices:

    • Water (surface water, groundwater, wastewater)

    • Soil and Sediment

    • Aerosol Particulate Matter

Analytical Techniques

Two primary analytical techniques are suitable for the quantification of sorbitol using this compound as an internal standard:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to make the polar sorbitol molecule volatile. Silylation is a common derivatization method. GC-MS offers excellent chromatographic separation and sensitive detection.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can often analyze sorbitol directly without derivatization, using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). LC-MS/MS provides high selectivity and sensitivity, especially in complex matrices.

Data Presentation

Table 1: Method Performance for Sorbitol Analysis in Environmental Samples (Adapted from GC-MS method)

ParameterSoil/SedimentAerosol Particles
Recovery (%) 68 - 119%68 - 119%
Limit of Detection (LOD) 130 - 360 ng/mL (extract)130 - 360 ng/mL (extract)
Quantification Technique GC-MS (with derivatization)GC-MS (with derivatization)
Internal Standard This compound (proposed)This compound (proposed)

Data adapted from a study on the analysis of sugars in environmental samples by GC-MS. The original study did not use this compound, but the recovery and LOD values are indicative of the method's performance for sorbitol.

Table 2: Typical Instrumental Parameters for Sorbitol Analysis

ParameterGC-MSLC-MS/MS
Column DB-5ms (or equivalent)HILIC column (e.g., Asahipak NH2P-50)
Carrier Gas/Mobile Phase HeliumA: Water with 5 mM ammonium acetateB: Acetonitrile with 5 mM ammonium acetate
Oven/Column Temperature 100°C (2 min), ramp to 300°C at 5°C/min40°C
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), negative mode
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Instrumental parameters are generalized and should be optimized for specific instruments and applications.

Experimental Protocols

Protocol 1: Analysis of Sorbitol in Water Samples by LC-MS/MS

1. Sample Collection and Storage:

  • Collect water samples in pre-cleaned amber glass bottles.

  • Store samples at 4°C and analyze as soon as possible. If storage is required for an extended period, freeze at -20°C.

2. Sample Preparation:

  • Allow the water sample to reach room temperature.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • In a clean vial, add 1 mL of the filtered water sample.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Vortex the sample for 30 seconds.

3. Instrumental Analysis (LC-MS/MS):

  • LC System: High-Performance Liquid Chromatograph.

  • Column: HILIC column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm).

  • Mobile Phase:

    • A: Water with 5 mM ammonium acetate.

    • B: Acetonitrile with 5 mM ammonium acetate.

  • Gradient: Isocratic elution with 75% B.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Sorbitol: Precursor ion → Product ion (to be determined by direct infusion).

    • This compound: Precursor ion → Product ion (to be determined by direct infusion).

  • Data Analysis: Quantify sorbitol concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of Sorbitol in Soil and Sediment Samples by GC-MS

1. Sample Collection and Storage:

  • Collect soil or sediment samples using a clean stainless-steel auger or scoop.

  • Store samples in glass jars at 4°C for short-term storage or -20°C for long-term storage.

2. Sample Preparation and Extraction:

  • Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh approximately 5 g of the dried sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard.

  • Add 20 mL of a dichloromethane:methanol (2:1, v/v) extraction solvent.

  • Sonicate the mixture for 15 minutes, followed by shaking for 1 hour.

  • Centrifuge the sample at 5000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

3. Derivatization (Silylation):

  • To the dried extract, add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 1 hour.

  • Cool the sample to room temperature before injection.

4. Instrumental Analysis (GC-MS):

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivatives of sorbitol and this compound.

  • Data Analysis: Quantify sorbitol based on the peak area ratio of the derivatized analyte to the derivatized internal standard.

Mandatory Visualization

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Water) cluster_analysis Instrumental Analysis sample Water Sample Collection filtration Filtration (0.45 µm) sample->filtration spike Spike with this compound filtration->spike vortex Vortex spike->vortex lcms LC-MS/MS Analysis vortex->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of sorbitol in water samples using LC-MS/MS with this compound internal standard.

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis Instrumental Analysis sample Soil/Sediment Sample Collection extraction Solvent Extraction with this compound sample->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the analysis of sorbitol in soil/sediment samples using GC-MS with this compound internal standard.

References

Troubleshooting & Optimization

Technical Support Center: D-Sorbitol-d8 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of D-Sorbitol-d8 as an internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing its concentration for accurate and reproducible quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of D-Sorbitol, where eight hydrogen atoms have been replaced with deuterium.[1][2] It is considered the "gold standard" for quantifying D-Sorbitol in complex matrices using mass spectrometry.[3] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects, allowing it to accurately correct for variations during sample preparation and analysis.[4]

Q2: Why is it critical to optimize the concentration of this compound?

Optimizing the this compound concentration is crucial for the accuracy and precision of your assay. An inappropriate concentration can lead to several issues:

  • Too Low: A weak signal may result in high variability (poor precision) and an unreliable analyte-to-IS ratio.

  • Too High: An excessively strong signal can saturate the detector, cause ion suppression of the target analyte, and potentially lead to non-linear calibration curves.

The goal is to find a concentration that provides a strong, stable signal across the entire calibration range without negatively impacting the analyte's measurement.

Q3: What is a good starting concentration for this compound?

A common starting point is to use a concentration that provides a response similar to the analyte's response at the middle of the calibration curve. Another guideline is to target a concentration in the lower third of the working standard curve to ensure a good response without interfering with analyte ionization. For instance, in biological fluids, a low micromolar concentration might be a suitable starting point for method development. However, the optimal concentration must be determined empirically for each specific matrix and method.

Q4: When should I add the this compound to my samples?

The internal standard should be added to all samples, including calibrators and quality controls, as early as possible in the sample preparation workflow. This ensures that the IS accounts for any analyte loss or variability introduced during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Q5: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

While stable isotopes are generally stable, deuterium labels can sometimes undergo back-exchange with protons, particularly in aqueous solutions or under specific pH and temperature conditions. This can compromise quantification by decreasing the IS signal. It is essential to evaluate the stability of this compound in your specific sample matrix and solvent conditions during method development.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound as an internal standard.

Issue Potential Cause(s) Recommended Action(s)
High Variability in IS Signal (%CV > 15%) 1. Inconsistent pipetting or addition of IS. 2. Instability of this compound in the sample matrix or stock solution. 3. Inconsistent extraction recovery. 4. Instrument performance fluctuations (e.g., inconsistent injection volume).1. Ensure pipettes are calibrated. Automate liquid handling if possible. Add the IS to all samples in a single batch. 2. Evaluate IS stability under storage and experimental conditions. Prepare fresh stock solutions more frequently. 3. Review and optimize the sample preparation procedure for reproducibility. 4. Perform system suitability tests. Check autosampler and injector for issues.
Non-Linear Calibration Curve (R² < 0.99) 1. Inappropriate IS concentration (too high or too low). 2. Cross-contribution of signals between the analyte and IS. 3. Detector saturation due to an overly concentrated IS.1. Re-optimize the IS concentration using the protocol below. 2. Check for isotopic purity of the standard and analyte. Ensure there is no significant interference at the respective mass transitions. 3. Lower the IS concentration and re-evaluate the calibration curve.
Drifting IS Response During an Analytical Run 1. IS instability during the run (e.g., degradation in the autosampler). 2. Gradual instrument sensitivity loss. 3. Matrix effects from late-eluting compounds in previous injections.1. Assess the stability of the processed samples in the autosampler over the expected run time. 2. If the analyte-to-IS ratio remains consistent, the data may still be valid. However, investigate the source of the drift (e.g., clean the ion source). 3. Improve chromatographic separation or enhance the sample clean-up process.
Poor Recovery of IS 1. Inefficient sample extraction procedure. 2. Adsorption of the IS to labware (e.g., plastic tubes).1. Optimize the extraction method (e.g., solvent choice, pH, mixing time). 2. Use low-adsorption labware. Check for losses at each step of the sample preparation process.

Experimental Protocols

Protocol: Optimizing this compound Concentration for LC-MS/MS Analysis

Objective: To empirically determine the optimal concentration of this compound that ensures a stable signal and accurate quantification of D-Sorbitol across a defined calibration range.

Methodology:

  • Prepare Stock Solutions:

    • D-Sorbitol Analyte Stock (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 methanol:water).

    • This compound IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.

  • Prepare Working Solutions:

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the D-Sorbitol analyte stock solution to cover the expected analytical range (e.g., 0.1 µg/mL to 100 µg/mL).

    • IS Working Solutions: Prepare several different concentrations of the this compound working solution (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) by diluting the IS stock solution.

  • Sample Preparation:

    • Create five sets of samples. Each set will be spiked with a different IS working solution concentration.

    • For each set, prepare a full calibration curve by spiking blank matrix (e.g., plasma, urine) with the analyte working standards.

    • Add a fixed volume of the corresponding this compound working solution to every calibrator and QC sample as early as possible in the extraction process.

    • Process all samples using your established extraction procedure (e.g., protein precipitation).

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like sorbitol.

  • Data Evaluation:

    • Signal Stability: For each IS concentration, calculate the mean and coefficient of variation (%CV) of the this compound peak area across all samples in the run. A lower %CV indicates better stability.

    • Linearity: Construct a calibration curve for each IS concentration by plotting the analyte/IS peak area ratio against the analyte concentration.

    • Select Optimal Concentration: Choose the this compound concentration that provides the best combination of low signal variability (%CV < 15%) and high linearity (R² > 0.99) across the desired concentration range.

Data Summary Table: Example Results for this compound Optimization

The following table illustrates typical results from an optimization experiment.

This compound ConcentrationIS Signal IntensityIS Signal Variability (%CV)Linearity (R²)Comments
0.1 µMLow>20%0.982Poor signal-to-noise, high variability.
0.5 µMModerate<15%0.993Improved reproducibility.
1 µM Good <10% 0.998 Optimal balance of signal intensity and linearity.
5 µMHigh<10%0.990Potential for non-linearity at high analyte levels.
10 µMVery High<10%0.985Risk of detector saturation and ion suppression.

Based on this example data, a concentration of 1 µM would be selected as optimal.

Visualizations

G Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Evaluation prep_stock Prepare Analyte & IS Stock Solutions prep_work Prepare Calibration Standards & Multiple IS Working Solutions prep_stock->prep_work spike Spike 5 Sets of Calibrators with Different IS Concentrations prep_work->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms eval Evaluate Data: 1. IS Signal Stability (%CV) 2. Linearity (R²) lcms->eval select Select Optimal IS Concentration eval->select G Troubleshooting IS Variability start High Variability in IS Signal? check_prep Review Sample Prep: - Pipetting Accuracy - Extraction Consistency start->check_prep Yes check_stability Assess IS Stability: - In Matrix - In Autosampler start->check_stability Yes check_instrument Check Instrument: - System Suitability - Injection Volume start->check_instrument Yes reoptimize_prep Re-Optimize Extraction check_prep->reoptimize_prep fresh_solutions Prepare Fresh Stock Solutions check_stability->fresh_solutions instrument_maint Perform Instrument Maintenance check_instrument->instrument_maint

References

Troubleshooting poor peak shape of D-Sorbitol-d8 in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of D-Sorbitol-d8 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing highly polar compounds like this compound.[1][2] This can compromise accurate integration and reduce resolution.

Potential Causes and Troubleshooting Steps:

  • Secondary Interactions with Stationary Phase: this compound, being a polar sugar alcohol, can interact with active sites on the column's stationary phase, such as residual silanol groups on silica-based columns.[1][3][4] These secondary interactions can lead to delayed elution and peak tailing.

    • Solution:

      • Use an appropriate column: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds. Mixed-mode columns are also effective for the analysis of sugars and sugar alcohols.

      • Employ end-capped columns: If using a reversed-phase column, select one that is thoroughly end-capped to minimize the number of free silanol groups.

      • Mobile phase modifiers: The addition of a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of silanol groups on the column, leading to increased secondary interactions.

    • Solution: Adjust the mobile phase pH. For silica-based columns, a lower pH (around 2-3) can suppress the ionization of silanol groups, reducing their interaction with polar analytes.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Use a guard column: A guard column can protect the analytical column from strongly retained impurities in the sample.

      • Column washing: Implement a regular column washing procedure.

      • Column replacement: If the problem persists, the column may be irreversibly damaged and require replacement.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and free of dead volume.

What causes peak fronting for this compound?

Peak fronting, where the front of the peak is less steep than the back, is often an indication of column overload or issues with the sample solvent.

Potential Causes and Troubleshooting Steps:

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Systematically reduce the sample concentration or injection volume to see if the peak shape improves.

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to peak fronting. This can be caused by pressure shocks or operating the column outside of its recommended pH and temperature ranges.

    • Solution:

      • Check for a void: Disconnect the column and inspect the inlet.

      • Replace the column: If a void is present, the column will likely need to be replaced.

Why is my this compound peak broad?

Broad peaks can be a sign of several issues, from column inefficiency to problems with the mobile phase.

Potential Causes and Troubleshooting Steps:

  • Low Column Efficiency: A worn-out or poorly packed column will result in broader peaks.

    • Solution:

      • Evaluate column performance: Check the column's theoretical plates and compare it to the manufacturer's specifications.

      • Replace the column: If the efficiency is low, replace the column.

  • Mobile Phase Composition: For HILIC separations, the water content in the mobile phase is critical. Too much water can lead to poor retention and broad peaks, while too little can result in very long retention times.

    • Solution: Optimize the acetonitrile/water ratio in the mobile phase. A higher percentage of acetonitrile will generally increase retention and may improve peak shape for polar compounds like this compound.

  • Column Temperature: Lower temperatures can increase mobile phase viscosity, leading to broader peaks.

    • Solution: Increasing the column temperature can decrease viscosity and improve peak efficiency. However, be mindful of the column's operating limits.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can contribute to peak broadening.

    • Solution: Minimize tubing length and use narrow-bore tubing. Ensure all fittings are properly made.

What leads to split peaks for this compound?

Split peaks can be caused by a disruption in the sample path, either before or after the column.

Potential Causes and Troubleshooting Steps:

  • Partially Blocked Frit: A clogged inlet frit on the column can cause the sample to be distributed unevenly onto the column packing, resulting in a split peak.

    • Solution:

      • Backflush the column: Reversing the column flow (if the column allows) can sometimes dislodge particulates from the frit.

      • Replace the frit or column: If backflushing does not work, the frit or the entire column may need to be replaced.

  • Column Void or Channeling: A void or channel in the column packing can create two different flow paths for the analyte, leading to a split peak.

    • Solution: A column with a void or channel typically needs to be replaced.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.

PeakTailingTroubleshooting start Peak Tailing Observed check_column Is an appropriate column (e.g., HILIC) being used? start->check_column change_column Switch to a HILIC or end-capped column. check_column->change_column No check_overload Is the column overloaded? check_column->check_overload Yes solution Peak Shape Improved change_column->solution reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_mobile_phase Is mobile phase pH optimized? check_overload->check_mobile_phase No reduce_load->solution adjust_ph Adjust mobile phase pH (e.g., lower for silica columns). check_mobile_phase->adjust_ph No check_system Check for extra-column volume and column contamination. check_mobile_phase->check_system Yes adjust_ph->solution check_system->solution

Caption: Troubleshooting workflow for peak tailing.

PeakFrontingTroubleshooting start Peak Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent change_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_overload Is the column overloaded? check_solvent->check_overload No solution Peak Shape Improved change_solvent->solution reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_column Inspect column for voids or collapse. check_overload->check_column No reduce_load->solution replace_column Replace column if damaged. check_column->replace_column replace_column->solution

Caption: Troubleshooting workflow for peak fronting.

Quantitative Data Summary

The following tables provide illustrative data on how changes in HPLC parameters can affect the peak shape of this compound. This data is for illustrative purposes to demonstrate trends.

Table 1: Illustrative Effect of Mobile Phase Composition on this compound Peak Shape (HILIC Column)

Acetonitrile (%)Water (%)Retention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
901012.51.18500
85158.21.37200
80205.11.55800

As acetonitrile concentration decreases, retention time shortens, and peak tailing may increase (higher As value), with a corresponding decrease in column efficiency (lower N).

Table 2: Illustrative Effect of Column Temperature on this compound Peak Shape

Temperature (°C)Retention Time (min)Peak Width (min)Peak Asymmetry (As)
309.80.451.4
408.50.381.2
507.30.321.1

Increasing column temperature generally leads to shorter retention times and narrower, more symmetrical peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound on a HILIC Column

Objective: To determine the optimal mobile phase composition to achieve a symmetrical and efficient peak for this compound.

Materials:

  • HPLC system with a column oven and a suitable detector (e.g., ELSD, CAD, or RI)

  • HILIC column

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

Procedure:

  • Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Set the column temperature (e.g., 40°C).

  • Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 90:10, 85:15, 80:20 v/v).

  • Equilibrate the HILIC column with the first mobile phase composition (e.g., 90:10 ACN:H₂O) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Repeat steps 4 and 5 for each mobile phase composition, ensuring the column is properly equilibrated before each run.

  • Analyze the resulting chromatograms for retention time, peak asymmetry, and theoretical plates.

  • Select the mobile phase composition that provides the best balance of retention, peak shape, and analysis time.

Protocol 2: Sample Solvent Evaluation

Objective: To assess the impact of the sample solvent on the peak shape of this compound.

Materials:

  • Optimized HPLC method (column, mobile phase, temperature)

  • This compound standard

  • A series of potential sample solvents:

    • Mobile phase

    • Acetonitrile/water mixtures with higher water content than the mobile phase

    • Acetonitrile/water mixtures with higher acetonitrile content than the mobile phase

Procedure:

  • Prepare solutions of this compound at the same concentration in each of the selected sample solvents.

  • Equilibrate the HPLC system with the chosen mobile phase.

  • Inject the this compound solution prepared in the mobile phase and record the chromatogram. This will serve as the benchmark.

  • Inject the this compound solutions prepared in the other sample solvents and record the chromatograms.

  • Compare the peak shapes (asymmetry, width) from each injection.

  • Determine which sample solvent provides the best peak shape without significantly compromising retention. The ideal sample solvent is typically the mobile phase itself or a solvent that is weaker than the mobile phase.

References

Minimizing isotopic exchange of D-Sorbitol-d8 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-Sorbitol-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a labeled compound like this compound is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent), or vice versa. For this compound, the deuterium atoms are on the carbon backbone and are generally stable. However, the hydroxyl (-OH) groups contain protons that are labile and can exchange with protons from protic solvents like water or methanol.[1] While the carbon-deuterium (C-D) bonds are significantly more stable than oxygen-hydrogen (O-H) bonds, prolonged exposure to certain conditions can facilitate this exchange, compromising the isotopic purity of the sample. This can impact the accuracy of analytical measurements, especially in quantitative mass spectrometry-based assays where this compound is used as an internal standard.

Q2: Which factors have the most significant impact on the isotopic stability of this compound in solution?

A2: The primary factors that influence the rate of isotopic exchange are:

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can readily contribute to deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO) lack exchangeable protons and are therefore preferred for maintaining the isotopic integrity of this compound.[1][2]

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange. The minimal rate of exchange typically occurs in a pH range of 2.5 to 3.[3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Therefore, it is recommended to prepare and handle solutions at low temperatures.

  • Exposure Time: The longer this compound is in a solution that can promote exchange, the greater the potential for loss of deuterium.

Q3: What are the best practices for storing this compound, both in solid form and in solution?

A3: To ensure the long-term stability and isotopic purity of this compound, follow these storage recommendations:

  • Solid Form: Store solid this compound in a tightly sealed container in a desiccator at room temperature, protected from light and moisture.

  • In Solution: For short-term storage, solutions prepared in aprotic solvents like acetonitrile are ideal. If an aqueous solution is necessary, it is best to use deuterium oxide (D₂O) as the solvent. If H₂O must be used, prepare the solution fresh and use it immediately. For longer-term storage of solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent exposure to atmospheric moisture.

Q4: How can I verify the isotopic purity of my this compound standard?

A4: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can resolve and quantify the different isotopologues (molecules that differ only in their isotopic composition). It is also crucial to review the Certificate of Analysis (CoA) provided by the supplier, which should specify the isotopic enrichment of the particular lot.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: Loss of Isotopic Purity Detected in Mass Spectrometry Analysis

  • Potential Cause: Isotopic "back-exchange" has occurred, where deuterium atoms have been replaced by hydrogen atoms. This is frequently observed when using protic solvents in the sample preparation or mobile phase.

  • Solution:

    • Solvent Selection: Whenever feasible, use aprotic solvents such as acetonitrile for sample preparation and as the mobile phase.

    • Minimize Time in Protic Solvents: If protic solvents are unavoidable, minimize the time the sample is in the solvent before analysis.

    • Temperature Control: Perform sample preparation steps at low temperatures (e.g., on ice) to slow down the exchange rate.

    • pH Adjustment: If compatible with your analytical method, adjust the pH of your solutions to a range of 2.5-3, where the exchange rate is at a minimum.

Issue 2: High Variability or Non-Linearity in Calibration Curves when using this compound as an Internal Standard

  • Potential Cause: Inconsistent isotopic exchange across calibrators, quality control samples, and unknown samples. This can be due to minor differences in sample handling time, temperature, or matrix effects.

  • Solution:

    • Standardize Sample Handling: Ensure that all samples (calibrators, QCs, and unknowns) are processed with identical procedures, including the same solvent compositions, temperatures, and processing times.

    • Dry Down and Reconstitute: A robust method to minimize variability is to evaporate the sample extract to dryness and then reconstitute it in an aprotic solvent immediately before analysis. This ensures that all samples start in the same solvent matrix.

    • Evaluate Matrix Effects: Perform experiments to assess the stability of this compound in the biological matrix you are working with to understand if the matrix itself is contributing to the exchange.

Data Presentation

Table 1: Factors Influencing Isotopic Exchange of this compound in Solution

FactorCondition to Minimize ExchangeRationale
Solvent Aprotic (e.g., Acetonitrile, DMSO)Aprotic solvents lack exchangeable protons, thus preventing the primary mechanism of H/D exchange.
pH 2.5 - 3.0The rate of H/D exchange is at a minimum in this pH range. Both highly acidic and basic conditions catalyze the exchange.
Temperature Low (e.g., 2-8°C or frozen)Lower temperatures decrease the rate of all chemical reactions, including isotopic exchange.
Exposure Time MinimizedReduces the opportunity for exchange to occur, especially in protic solvents.
Solvent for Aqueous Solutions Deuterium Oxide (D₂O)D₂O provides a deuterated environment, which helps to maintain the isotopic labeling of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions to Minimize Isotopic Exchange

Objective: To prepare this compound solutions while minimizing the potential for deuterium loss.

Materials:

  • This compound (solid)

  • High-purity aprotic solvent (e.g., acetonitrile, HPLC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the container of solid this compound to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a portion of the aprotic solvent and gently swirl or sonicate until the solid is completely dissolved.

  • Dilution: Once dissolved, bring the solution to the final volume with the aprotic solvent.

  • Storage: Transfer the stock solution to a tightly sealed amber glass vial and store at -20°C or lower for long-term stability.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the same aprotic solvent. Prepare these fresh if possible, or store for a limited time at low temperature.

Protocol 2: Analysis of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic purity of a this compound standard.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Liquid chromatography (LC) system (optional, for separation from impurities)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in an aprotic solvent such as acetonitrile.

  • Analysis Method:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer.

    • LC-MS: If chromatographic separation is needed to resolve this compound from potential isomers or impurities, use a suitable LC method, preferably with an aprotic mobile phase.

  • Mass Spectrometry:

    • Acquire the mass spectrum in full scan mode with high resolution.

    • Ensure the mass range covers the expected m/z of the this compound molecular ion (and its adducts, e.g., [M+H]⁺, [M+Na]⁺).

  • Data Analysis:

    • Determine the relative abundance of the ion corresponding to this compound and any other isotopologues (e.g., d7, d6, etc.).

    • Calculate the isotopic purity by expressing the abundance of the d8 isotopologue as a percentage of the total abundance of all sorbitol-related isotopologues.

Visualizations

cluster_0 Troubleshooting Isotopic Exchange start Observe Isotopic Impurity (e.g., d7, d6 peaks) check_solvent Is a protic solvent (H₂O, MeOH) used? start->check_solvent check_ph Is the pH outside the 2.5-3.0 range? check_solvent->check_ph No use_aprotic Switch to aprotic solvent (e.g., Acetonitrile) check_solvent->use_aprotic Yes check_temp Are samples handled at room temperature? check_ph->check_temp No adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph Yes minimize_time Minimize time in protic solvent check_temp->minimize_time No use_low_temp Handle samples on ice or at low temperature check_temp->use_low_temp Yes reanalyze Re-analyze sample use_aprotic->reanalyze minimize_time->reanalyze adjust_ph->reanalyze use_low_temp->reanalyze

Caption: A troubleshooting workflow for addressing isotopic exchange issues with this compound.

cluster_1 Recommended Workflow for this compound Solution Preparation start Start equilibrate Equilibrate solid this compound to room temperature in a desiccator start->equilibrate weigh Accurately weigh the solid equilibrate->weigh dissolve Dissolve in aprotic solvent (e.g., Acetonitrile) weigh->dissolve check_dissolution Is the solid completely dissolved? dissolve->check_dissolution sonicate Gently sonicate or vortex check_dissolution->sonicate No dilute Dilute to final volume with aprotic solvent check_dissolution->dilute Yes sonicate->dissolve store Store in a tightly sealed vial at low temperature (-20°C or below) dilute->store end End store->end

Caption: A recommended experimental workflow for preparing this compound solutions to minimize isotopic exchange.

References

Technical Support Center: D-Sorbitol-d8 for Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Sorbitol-d8 to address matrix effects in the analysis of biological samples by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow.

ProblemPotential CauseRecommended Solution
Poor Peak Shape or Tailing for Sorbitol and/or this compound 1. Suboptimal chromatographic conditions.2. Interaction with active sites in the analytical column or LC system.1. Optimize the mobile phase composition and gradient. For HILIC, ensure appropriate acetonitrile and aqueous buffer ratios.[1][2]2. Consider using analyte protectants in your sample extracts and standards to minimize interactions with the system.[3]
Inconsistent Internal Standard (IS) Response 1. Errors in IS spiking volume.2. Instability of this compound in the sample matrix or processing solvent.3. Incomplete dissolution of lyophilized IS.1. Verify the precision and accuracy of the pipetting device used for adding the IS.2. Investigate the stability of this compound in your specific biological matrix and solvent conditions. Avoid prolonged exposure to harsh pH conditions.[3]3. Ensure the lyophilized IS is fully reconstituted before use by vortexing and visual inspection.[3]
Analyte and IS Peaks Not Co-eluting 1. Deuterium isotope effect causing a shift in retention time.2. Inadequate chromatographic resolution.1. This is a known phenomenon with deuterated standards. While complete co-elution is ideal, a small, consistent, and reproducible retention time difference is often acceptable.2. Adjust the chromatographic method (e.g., gradient, flow rate, column temperature) to improve peak co-elution, ensuring that the separation does not lead to differential matrix effects.
High Variability in Analyte/IS Ratio Across Different Lots of Biological Matrix 1. Differential matrix effects between lots.2. Inconsistent extraction recovery between the analyte and IS.1. Evaluate matrix effects using at least five different lots of the biological matrix during method validation.2. Optimize the sample preparation procedure to ensure consistent and high recovery for both sorbitol and this compound.
Inaccurate or Inconsistent Quantitative Results 1. Lack of co-elution leading to differential matrix effects.2. Isotopic or chemical impurities in the internal standard.3. H/D back-exchange.1. Verify co-elution by overlaying chromatograms. If separated, consider adjusting chromatography.2. Assess the isotopic purity of the this compound standard.3. Test for back-exchange by incubating this compound in a blank matrix for the duration of your sample preparation and analysis.

Frequently Asked Questions (FAQs)

1. Why use this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, D-Sorbitol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.

2. What are "matrix effects" and how does this compound help?

Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer due to co-eluting components from the biological sample (e.g., salts, lipids, proteins). This interference can lead to inaccurate and irreproducible quantification. Because this compound has virtually identical physicochemical properties to D-Sorbitol, it is affected by the matrix in a very similar way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.

cluster_0 LC-MS/MS Analysis without IS cluster_1 LC-MS/MS Analysis with this compound A Analyte in Sample C Ion Source A->C B Matrix Components (Lipids, Salts, etc.) B->C D Signal Suppression/ Enhancement C->D Interference E Inaccurate Result D->E F Analyte + this compound in Sample H Ion Source F->H G Matrix Components G->H I Similar Signal Suppression/Enhancement H->I Similar Interference J Ratio Calculation (Analyte/IS) I->J K Accurate Result J->K

Logic of matrix effect compensation with this compound.

3. I've noticed a slight retention time difference between sorbitol and this compound. Is this a problem?

A small, consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect". While perfect co-elution is the ideal, a minor and reproducible separation is often acceptable. The critical aspect is to ensure that this separation does not expose the analyte and internal standard to different matrix effects. This should be thoroughly evaluated during method validation by analyzing different lots of the biological matrix.

4. Can this compound be used for any biological matrix?

This compound is suitable for use in a variety of biological matrices, including plasma, serum, and urine. However, the complexity and variability of each matrix can significantly influence the extent of matrix effects. Therefore, it is imperative to validate the analytical method for each specific matrix to ensure it meets the required performance criteria for accuracy and precision. For highly complex matrices like urine, more extensive sample clean-up procedures or sample dilution may be necessary to minimize matrix interference.

5. What are the key parameters to consider for the LC-MS/MS method?

For the analysis of a polar compound like sorbitol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique. In terms of mass spectrometry, Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion for sorbitol in negative ionization mode is the deprotonated molecule [M-H]⁻. It is crucial to optimize the MRM transitions for both D-Sorbitol and this compound using the specific labeled standard.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • Aliquoting: Pipette 50 µL of the sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube.

  • Protein Precipitation: Add 200 µL of cold methanol or acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Then, centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis, avoiding the protein pellet.

start Start: Plasma Sample (50 µL) add_is Add this compound IS (10 µL) start->add_is add_solvent Add Cold Acetonitrile (200 µL) add_is->add_solvent vortex Vortex (1 minute) add_solvent->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to LC Vial centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Sample preparation workflow using protein precipitation.
Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion

This method provides a qualitative assessment of matrix effects across the entire chromatographic run.

  • System Setup: Configure the LC-MS/MS system with a T-connector between the analytical column and the mass spectrometer's ion source.

  • Infusion: While the LC is running a blank gradient, continuously infuse a solution of this compound at a constant flow rate through the T-connector using a syringe pump.

  • Blank Injection: First, inject a blank solvent sample (e.g., mobile phase) to establish a stable baseline signal for the infused this compound.

  • Matrix Injection: Next, inject an extracted blank biological matrix sample (prepared without the internal standard).

  • Data Analysis: Monitor the signal intensity of the infused this compound throughout the chromatographic run. Any deviation (suppression or enhancement) from the stable baseline indicates the presence of co-eluting matrix components that cause matrix effects. This allows for the identification of regions in the chromatogram where matrix effects are most pronounced.

cluster_workflow Workflow Steps LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (this compound Infusion) Syringe->Tee step1 1. Infuse this compound and inject blank solvent step2 2. Establish stable baseline step1->step2 step3 3. Inject extracted blank matrix step2->step3 step4 4. Monitor this compound signal step3->step4 step5 5. Identify regions of ion suppression/enhancement step4->step5

Experimental setup for post-column infusion.

The Polyol Pathway

The accurate quantification of sorbitol is crucial for studying metabolic disorders like diabetes. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications.

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH → NADP+ Fructose Fructose Sorbitol->Fructose NAD+ → NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase

The Polyol Pathway of Glucose Metabolism.

Data Presentation

Table 1: Acceptance Criteria for Method Validation

The following table summarizes typical acceptance criteria for the validation of a bioanalytical method.

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤15% (≤20% for LLOQ)
Matrix Effect Variability The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should not exceed 15%.

This data is based on general bioanalytical method validation guidelines.

Table 2: Example MRM Transitions for D-Sorbitol and this compound (Negative Ion Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)
D-Sorbitol181.189.1
This compound189.194.1

Note: These are example transitions and must be optimized empirically on your specific mass spectrometer. The exact product ion for this compound may vary depending on the position of the deuterium labels.

References

Technical Support Center: D-Sorbitol-d8 Solubility and Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of D-Sorbitol-d8, with a focus on improving its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: The solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, D-Sorbitol, as the impact of deuteration on solubility is generally minimal.[1] D-Sorbitol is a polar compound and exhibits poor solubility in most non-polar organic solvents. Its solubility is highest in polar solvents like water and decreases significantly in less polar organic solvents. It is very soluble in water, soluble in methanol and acetic acid, and sparingly soluble in ethanol.[1][2][3] It is practically insoluble in non-polar solvents like diethyl ether and chloroform.[2]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of D-Sorbitol in organic solvents increases with rising temperature. This is a common property for most solid solutes, and applying gentle heat can be an effective method to dissolve more this compound in a given solvent. However, be mindful of the solvent's boiling point and the stability of other components in your experimental setup.

Q3: Can co-solvents be used to improve the solubility of this compound in organic solvents?

A3: Yes, using a co-solvent system is a highly effective strategy. Since D-Sorbitol has high aqueous solubility, adding a small amount of water to an organic solvent can significantly enhance the solubility of this compound. Mixtures of ethanol and water, for example, can provide a tunable solvent system to achieve the desired concentration. The principle of co-solvency involves mixing a solvent in which the compound is highly soluble with one in which it is less soluble to create a mixture with the desired solvating power.

Q4: Is sonication an effective method for dissolving this compound?

A4: Sonication is a common and effective technique to accelerate the dissolution of solids into liquids. The ultrasonic waves create cavitation, which facilitates the breakdown of the solid particles and enhances their interaction with the solvent. This method is particularly useful for overcoming slow dissolution rates and can be applied to this compound in various organic solvents.

Troubleshooting Guides

This section addresses specific issues you might encounter when working with this compound.

Issue 1: this compound is not dissolving or dissolving very slowly in an organic solvent.
  • Possible Cause 1: Low Intrinsic Solubility: this compound has inherently low solubility in many organic solvents.

    • Solution: Refer to the solubility data to ensure you are working within the expected solubility limits for the chosen solvent. If a higher concentration is required, consider using a different solvent or a co-solvent system.

  • Possible Cause 2: Slow Dissolution Kinetics: The rate of dissolution may be slow even if the compound is soluble at the desired concentration.

    • Solution 1: Increase Agitation. Ensure the solution is being vigorously stirred or vortexed to increase the interaction between the solute and the solvent.

    • Solution 2: Apply Gentle Heat. Warming the solvent can increase both the solubility and the rate of dissolution. Place the sample in a warm water bath, ensuring the temperature is well below the solvent's boiling point.

    • Solution 3: Utilize Sonication. An ultrasonic bath can significantly speed up the dissolution process. Refer to the Experimental Protocol for Sonication-Assisted Dissolution.

Issue 2: Precipitate forms after dissolving this compound with heating.
  • Possible Cause: Supersaturation. The solution was likely saturated or supersaturated at an elevated temperature. As the solution cools, the solubility decreases, causing the excess this compound to precipitate out.

    • Solution: Re-warm the solution to redissolve the precipitate. To maintain solubility at a lower temperature, you may need to use a co-solvent system or work with a lower concentration of this compound.

Issue 3: Undissolved particulate matter remains in the solution.
  • Possible Cause 1: Incomplete Dissolution. You may not have reached the solubility limit, but the dissolution process is incomplete.

    • Solution: Continue to apply methods to enhance dissolution, such as prolonged stirring, gentle heating, or sonication.

  • Possible Cause 2: Exceeding the Solubility Limit. The amount of this compound added exceeds its maximum solubility in the given volume of solvent at that temperature.

    • Solution: Increase the volume of the solvent or switch to a solvent system with higher solvating power (e.g., by adding a co-solvent like water).

Data Presentation

Table 1: Solubility of D-Sorbitol in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Methanol278.151.85
288.152.54
298.153.48
308.154.78
318.156.51
328.158.81
Ethanol278.150.43
288.150.59
298.150.81
308.151.10
318.151.48
328.151.98
Acetone278.150.02
288.150.03
298.150.04
308.150.06
318.150.09
328.150.13

Data adapted from Zhi et al. (2013). The solubility of this compound is expected to be comparable.

Table 2: Qualitative Solubility of D-Sorbitol

SolventSolubility
WaterVery Soluble
DMSOSoluble
Acetic AcidSoluble
EthanolSparingly Soluble
Diethyl EtherPractically Insoluble
ChloroformPractically Insoluble

Experimental Protocols

Experimental Protocol for Solubility Enhancement using a Co-solvent System (Water/Ethanol)
  • Initial Dissolution Attempt:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the calculated volume of ethanol to achieve the target concentration.

    • Stir the mixture vigorously at room temperature for 5-10 minutes.

  • Co-solvent Addition:

    • If the this compound is not fully dissolved, add deionized water dropwise to the ethanol suspension while continuously stirring.

    • Start with a small amount of water (e.g., 1-5% of the total volume) and observe for dissolution.

    • Continue adding water incrementally until the this compound is completely dissolved. Record the final ratio of ethanol to water.

  • Observation and Equilibration:

    • Once a clear solution is obtained, continue stirring for an additional 5 minutes to ensure homogeneity.

    • Allow the solution to stand at the desired experimental temperature to ensure it remains stable and no precipitation occurs.

Experimental Protocol for Sonication-Assisted Dissolution
  • Sample Preparation:

    • Weigh the desired amount of this compound into a suitable vial.

    • Add the desired organic solvent.

  • Sonication Procedure:

    • Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Turn on the sonicator. For many applications, a frequency of >20 kHz is effective.

    • Sonicate in short bursts (e.g., 1-2 minutes) to prevent excessive heating of the sample.

  • Temperature Control:

    • Monitor the temperature of the sample. If significant heating occurs, pause the sonication and allow the sample to cool, or use an ice bath to maintain a constant temperature.

  • Completion:

    • Continue the sonication cycles until the this compound is fully dissolved. Visually inspect the solution for any remaining particulate matter.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound Dissolution Issue check_solubility Check Solubility Data start->check_solubility increase_agitation Increase Agitation check_solubility->increase_agitation Concentration is feasible failure Re-evaluate Solvent/Concentration check_solubility->failure Concentration too high gentle_warming Apply Gentle Heat increase_agitation->gentle_warming Still not dissolved success Dissolution Successful increase_agitation->success Dissolved use_sonication Utilize Sonication gentle_warming->use_sonication Still not dissolved gentle_warming->success Dissolved use_cosolvent Use Co-solvent System use_sonication->use_cosolvent Still not dissolved use_sonication->success Dissolved use_cosolvent->success Dissolved use_cosolvent->failure Still not dissolved

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_prep Preparation cluster_sonication Sonication cluster_decision Decision cluster_outcome Outcome prep_sample 1. Prepare this compound and organic solvent in a vial place_in_bath 2. Place vial in ultrasonic bath prep_sample->place_in_bath sonicate 3. Sonicate in short bursts (e.g., 1-2 minutes) place_in_bath->sonicate monitor_temp 4. Monitor temperature sonicate->monitor_temp check_dissolution 5. Check for complete dissolution monitor_temp->check_dissolution dissolved 6. Dissolution Complete check_dissolution->dissolved Yes not_dissolved Repeat Sonication Cycle check_dissolution->not_dissolved No not_dissolved->sonicate

Caption: Experimental workflow for sonication-assisted dissolution.

References

Technical Support Center: D-Sorbitol-d8 Sample Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of D-Sorbitol-d8 during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample workup?

A1: The primary causes of this compound degradation during sample workup include:

  • Enzymatic Degradation: Biological samples may contain enzymes like sorbitol dehydrogenase that can metabolize sorbitol.[1][2]

  • Extreme pH Conditions: Both strongly acidic and alkaline conditions can promote the degradation of sugar alcohols.[3]

  • High Temperatures: Although D-Sorbitol is relatively heat-stable, prolonged exposure to high temperatures, especially in combination with extreme pH, can lead to degradation.[4][5]

  • Microbial Contamination: Microorganisms present in the sample or introduced during handling can consume sorbitol as an energy source.

Q2: At what temperature does this compound start to degrade?

A2: D-Sorbitol is thermally stable up to approximately 200°C. However, for sample workup, it is best to avoid elevated temperatures to minimize the risk of degradation, especially when other contributing factors like extreme pH are present.

Q3: How does pH affect the stability of this compound?

A3: D-Sorbitol is most stable in neutral or near-neutral pH conditions. Strongly acidic or alkaline conditions can lead to degradation. For instance, in strongly alkaline solutions, sorbitol can form chelates with metal ions, and oxidation can occur. While specific quantitative data for this compound is limited, maintaining a pH range of 5.5-7.5 is a good practice to ensure stability.

Q4: Can the deuterium labels on this compound exchange with protons from the solvent?

A4: While the carbon-deuterium bond is generally stable, there is a potential for back-exchange with protons, particularly in aqueous solutions under certain pH and temperature conditions. It is crucial to assess the stability of the deuterium label during method development by incubating the internal standard in the sample matrix and solvent under the conditions of the entire analytical procedure.

Q5: What are the best practices for storing this compound stock solutions?

A5: this compound stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and minimize the potential for degradation. It is advisable to prepare fresh working solutions from the stock solution as needed.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues related to this compound degradation.

Issue 1: Low recovery of this compound from biological samples.

This could be due to enzymatic degradation or inefficient extraction.

Troubleshooting Workflow for Low this compound Recovery

start Low this compound Recovery Observed step1 Assess Sample Collection and Storage start->step1 step2 Inactivate Enzymes step1->step2 Samples properly stored on ice/frozen? reevaluate_storage Action: Immediately process or freeze samples at -80°C. step1->reevaluate_storage No step3 Optimize Extraction Solvent step2->step3 Enzyme inactivation performed? add_inactivation Action: Incorporate immediate protein precipitation with cold organic solvent (e.g., methanol, ethanol). step2->add_inactivation No step4 Evaluate Extraction Method step3->step4 Using appropriate solvent? change_solvent Action: Consider 80% ethanol to simultaneously extract and inhibit microbial/enzymatic activity. step3->change_solvent No end Improved Recovery step4->end Extraction efficiency confirmed? optimize_extraction Action: Evaluate solid-phase extraction (SPE) for cleaner extracts and better recovery. step4->optimize_extraction No reevaluate_storage->step2 add_inactivation->step3 change_solvent->step4 optimize_extraction->end start Inconsistent this compound Signal check_ph Verify and Buffer Sample pH start->check_ph check_temp Control Temperature Throughout Workup check_ph->check_temp Is pH neutral and buffered? buffer_action Action: Adjust sample pH to 6-7.5 and consider using a buffer. check_ph->buffer_action No/Unsure check_autosampler Assess Autosampler Stability check_temp->check_autosampler Are samples kept cold? temp_action Action: Perform all extraction steps on ice or at 4°C. check_temp->temp_action No end Consistent Signal Achieved check_autosampler->end Is autosampler cooled? autosampler_action Action: Set autosampler temperature to 4°C or prepare samples in smaller batches immediately before analysis. check_autosampler->autosampler_action No buffer_action->check_temp temp_action->check_autosampler autosampler_action->end degradation This compound Degradation enzymatic Enzymatic Activity (e.g., Sorbitol Dehydrogenase) degradation->enzymatic chemical Chemical Instability degradation->chemical microbial Microbial Contamination degradation->microbial ph Extreme pH (Acidic or Alkaline) chemical->ph temp High Temperature chemical->temp sample_collection Sample Collection (Keep Cold) is_spike Add this compound IS (Early Addition is Key) sample_collection->is_spike critical_point1 Critical Point: Minimize time before processing/freezing sample_collection->critical_point1 extraction Extraction (e.g., Protein Precipitation, SPE) (Control Temp & pH) is_spike->extraction evaporation Solvent Evaporation (Avoid High Heat) extraction->evaporation critical_point2 Critical Point: Use cold solvents and neutral pH extraction->critical_point2 reconstitution Reconstitution evaporation->reconstitution critical_point3 Critical Point: Use gentle heating if necessary evaporation->critical_point3 analysis LC-MS/MS Analysis (Cooled Autosampler) reconstitution->analysis sorbitol D-Sorbitol enzyme Sorbitol Dehydrogenase (SDH) sorbitol->enzyme fructose D-Fructose enzyme->fructose nadh NADH + H+ enzyme->nadh nad NAD+ nad->enzyme

References

D-Sorbitol-d8 Mass Spectrometry Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using D-Sorbitol-d8 as an internal standard in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in my mass spectrometry experiment?

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of D-Sorbitol in complex biological samples.[1][2] Because it is chemically almost identical to the unlabeled sorbitol analyte but has a greater mass, it co-elutes during chromatography and experiences similar ionization effects and sample preparation losses.[2][3] This allows for the correction of variability during sample processing and analysis, leading to more accurate and precise results.[4]

Q2: I am observing poor signal intensity for this compound. What are the common causes?

Poor signal intensity for this compound can arise from several factors, including:

  • Suboptimal Instrument Settings: Incorrect mass spectrometry parameters, such as ion source settings or collision energy, can lead to inefficient ion generation and detection.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound.

  • Inefficient Sample Preparation: Incomplete extraction of the analyte and internal standard from the sample matrix will result in a weak signal.

  • Compound Instability: this compound may degrade during sample storage or preparation. It is crucial to assess its stability in your specific matrix and solvent conditions.

Q3: My this compound peak is not perfectly co-eluting with the native D-Sorbitol peak. Is this a concern?

A slight and consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect". While perfect co-elution is ideal, a minor, reproducible separation is often acceptable. The primary concern is ensuring this separation does not lead to differential matrix effects, where one compound is affected by ion suppression or enhancement more than the other. This should be carefully evaluated during method validation.

Q4: Can the natural isotopic abundance of D-Sorbitol interfere with the this compound signal?

Yes, this is a possibility, especially at high concentrations of the native D-Sorbitol. The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C) that contribute to signals at M+1, M+2, etc. If the concentration of D-Sorbitol is very high relative to this compound, the isotopic contribution from the analyte can artificially inflate the internal standard's signal, leading to non-linear calibration curves and inaccurate quantification.

Q5: Which ionization technique is recommended for this compound analysis?

Electrospray ionization (ESI) is commonly used for analyzing polar compounds like sorbitol. However, it can be prone to ion suppression in complex biological matrices. Atmospheric Pressure Chemical Ionization (APCI) may be a more robust alternative in such cases, as it is often less affected by matrix effects. The choice between ESI and APCI should be evaluated during method development to determine the best approach for your specific sample type.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Variability in Internal Standard Signal 1. Inconsistent pipetting of the internal standard solution. 2. Instability of this compound in the sample matrix or processing solvents. 3. Matrix effects (ion suppression or enhancement) varying between samples.1. Use calibrated pipettes and consider automated liquid handlers for precise addition of the internal standard. 2. Evaluate the stability of this compound under your specific experimental conditions. Prepare fresh stock solutions regularly. 3. Improve sample cleanup using methods like solid-phase extraction (SPE) to remove interfering matrix components.
Non-Linear Calibration Curve 1. Isotopic contribution from high concentrations of unlabeled sorbitol to the this compound signal. 2. Inappropriate concentration of the internal standard (either too high, causing detector saturation, or too low).1. Assess the contribution of the analyte to the internal standard signal by injecting a high concentration of unlabeled sorbitol and monitoring the this compound transition. If significant, consider using a non-linear calibration model. 2. Optimize the concentration of the this compound working solution.
Analyte and Internal Standard Peaks Not Co-eluting 1. Deuterium isotope effect causing a shift in retention time. 2. Suboptimal chromatographic conditions.1. While a small, consistent shift is often acceptable, ensure it does not result in differential matrix effects. 2. Adjust the chromatographic method (e.g., mobile phase composition, gradient, flow rate) to improve co-elution.
Poor Peak Shape (Tailing or Fronting) 1. Suboptimal chromatographic conditions for a polar compound like sorbitol. 2. Column degradation or contamination.1. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds. Optimize mobile phase composition. 2. Use a guard column and ensure proper sample cleanup to protect the analytical column.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of D-Sorbitol using this compound as an internal standard. These values should be used as a starting point and optimized for your specific instrumentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
D-Sorbitol 181.1 ([M-H]⁻)89.1ESI-
This compound 189.1 ([M-H]⁻)94.1ESI-

Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. It is crucial to optimize this transition using your specific labeled standard.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of D-Sorbitol from biological fluids like plasma or serum.

  • Aliquoting: Pipette 50 µL of the sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar compounds like sorbitol.

  • LC System: Agilent 1290 Infinity or equivalent

  • Mass Spectrometer: AB SCIEX TRIPLE QUAD 5500 or equivalent

  • Column: Imtakt Unison UK-Amino HT, 2 x 150 mm, 3µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic at 80% B

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI (-)

  • Ion Spray Voltage: -4500 V

  • Ion Source Temperature: 350 °C

  • MRM Transitions: Monitor the transitions specified in the Quantitative Data Summary table.

Mandatory Visualizations

Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Aldose Reductase NADP NADP+ Glucose->NADP Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADH NADH Sorbitol->NADH NADPH NADPH NADPH->Glucose NAD NAD+ NAD->Sorbitol

Caption: The Polyol Pathway of glucose metabolism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC-MRM) Supernatant->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Troubleshooting_Workflow Start Poor or Inconsistent This compound Signal Check_MS Verify MS Parameters (Tune, Source Conditions) Start->Check_MS Check_Chroma Evaluate Chromatography (Peak Shape, Retention) Start->Check_Chroma Check_Prep Review Sample Prep (Extraction Recovery) Start->Check_Prep Matrix_Effect Investigate Matrix Effects (Post-column Infusion) Start->Matrix_Effect Optimize_MS Optimize MS Method Check_MS->Optimize_MS Optimize_LC Optimize LC Method (e.g., Gradient, Column) Check_Chroma->Optimize_LC Optimize_Prep Improve Sample Cleanup (e.g., SPE) Check_Prep->Optimize_Prep Matrix_Effect->Optimize_LC Matrix_Effect->Optimize_Prep

References

Best practices for handling and storing D-Sorbitol-d8 to maintain purity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing D-Sorbitol-d8 to maintain its chemical and isotopic purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated form of D-Sorbitol, a six-carbon sugar alcohol.[1][2][3] It is commonly used as an internal standard in mass spectrometry-based applications, in metabolic research, and in the development of pharmaceutical formulations.[3]

Q2: What are the primary factors that can affect the purity of this compound?

A2: The primary factors that can compromise the purity of this compound are exposure to moisture due to its hygroscopic nature, contamination from improper handling, and degradation from exposure to incompatible substances or extreme temperatures.

Q3: How does the stability of this compound compare to that of D-Sorbitol?

A3: Due to the inherent stability of the carbon-deuterium bond, this compound is expected to have comparable or even enhanced stability compared to its non-deuterated counterpart, D-Sorbitol.

Q4: What are the common impurities found in D-Sorbitol?

A4: Impurities in D-Sorbitol can arise from the manufacturing process or degradation. These may include other polyols like mannitol and iditol, residual starting materials such as glucose, and by-products from oxidation or microbial contamination.

Handling and Storage Best Practices

To ensure the long-term purity and stability of this compound, adhere to the following guidelines:

Storage:

  • Temperature: Store in a cool, dry place. A recommended storage temperature is between 2°C and 8°C.

  • Humidity: this compound is hygroscopic and readily absorbs moisture from the atmosphere. Store in a tightly sealed container to protect it from moisture.

  • Light: Protect from light as a general precautionary measure for all chemicals to prevent potential light-induced degradation during long-term storage.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture absorption.

Handling:

  • Work Environment: Handle this compound in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

  • Cross-Contamination: Use clean, dedicated spatulas and weighing boats to prevent cross-contamination.

  • Dispensing: Minimize the time the container is open to the atmosphere to reduce moisture uptake.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Quantitative Storage Recommendations
ParameterRecommendationRationale
Storage Temperature 2°C to 8°CMinimizes potential long-term degradation.
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen)This compound is hygroscopic; an inert atmosphere prevents moisture absorption and oxidation.
Container Tightly Sealed, OpaqueProtects from atmospheric moisture and light.
Shelf Life Refer to Manufacturer's Certificate of AnalysisWith proper storage, D-Sorbitol is very stable. This compound is expected to have a comparable shelf life.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inaccurate quantitative results (lower than expected concentration) Moisture Absorption: The compound has absorbed water, leading to an increase in weight and a lower effective concentration.Dry the sample in a vacuum oven at a low temperature (e.g., < 80°C) or over a desiccant like phosphorus pentoxide. Re-weigh the sample before preparing solutions. Always store in a desiccator after opening.
Presence of unexpected peaks in analytical chromatogram (e.g., GC-MS, LC-MS) Contamination: Contamination from glassware, solvents, or handling.Use scrupulously clean and dry glassware. Use high-purity solvents. Review handling procedures to identify potential sources of contamination.
Degradation: The compound has degraded due to improper storage or handling.Verify the storage conditions (temperature, humidity). Check for any incompatibilities with other stored chemicals. Run a fresh standard from an unopened container to compare.
Poor solubility or changes in physical appearance (clumping) Moisture Absorption: The hygroscopic nature of this compound can cause it to clump.Follow the recommendations for moisture absorption above. Gentle grinding with a clean mortar and pestle may be necessary for clumped material.
Isotopic purity is lower than specified Hydrogen-Deuterium Exchange: Although less likely for C-D bonds, exchange can occur under certain conditions (e.g., presence of strong acids or bases, or certain metal catalysts).Ensure that solvents and reagents used are neutral and free from catalysts that could promote H-D exchange.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • D-Sorbitol reference standard
  • Propylene glycol (internal standard)
  • Deionized water (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Membrane filters (0.45 µm)

2. Preparation of Solutions:

  • Internal Standard Solution: Accurately weigh and dissolve a known amount of propylene glycol in deionized water to prepare a stock solution.
  • Standard Solution: Accurately weigh a known amount of D-Sorbitol reference standard and the internal standard into a volumetric flask and dilute with deionized water.
  • Sample Solution: Accurately weigh a known amount of the this compound sample and the internal standard into a volumetric flask and dilute with deionized water.

3. HPLC Conditions (Example):

  • Column: Aminex HPX-87H or equivalent
  • Mobile Phase: 0.005 M Sulfuric Acid
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 60°C
  • Detector: Refractive Index (RI)
  • Injection Volume: 20 µL

4. Procedure:

  • Filter all solutions through a 0.45 µm membrane filter before injection.
  • Inject the standard and sample solutions into the HPLC system.
  • Identify the peaks corresponding to D-Sorbitol and the internal standard based on their retention times.
  • Calculate the purity of the this compound sample by comparing the peak area ratio of the analyte to the internal standard in the sample solution with that of the standard solution.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This method is used to accurately determine the water content in the this compound sample.

1. Materials and Reagents:

  • This compound sample
  • Karl Fischer reagent (hydranal or equivalent)
  • Anhydrous methanol

2. Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric)

3. Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.
  • Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing anhydrous methanol.
  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
  • The instrument will calculate the percentage of water in the sample.

Visualizations

Handling_and_Storage_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_purity_check Purity Verification storage_conditions Store at 2-8°C in a dry, dark place container Keep in a tightly sealed container ppe Wear appropriate PPE (gloves, goggles) storage_conditions->ppe Before Use inert_gas Store under inert gas (e.g., Argon) dispensing Dispense in a controlled environment (e.g., glovebox) weighing Use a calibrated balance and clean tools dissolution Dissolve in appropriate solvent for use analytical_testing Perform analytical testing (e.g., HPLC, KF) dissolution->analytical_testing Post-Handling compare_spec Compare results with Certificate of Analysis analytical_testing->compare_spec experiment Proceed with Experiment compare_spec->experiment If Purity is Confirmed troubleshoot Initiate Troubleshooting compare_spec->troubleshoot If Purity is Not Confirmed

Caption: Workflow for proper handling and storage of this compound.

Troubleshooting_Decision_Tree Troubleshooting Guide for this compound Purity Issues start Purity Issue Detected check_storage Were storage conditions met (2-8°C, dry)? start->check_storage check_handling Were proper handling procedures followed? check_storage->check_handling Yes improper_storage Potential moisture absorption or degradation. Dry sample and re-analyze. check_storage->improper_storage No check_coa Does the issue persist with a new lot? check_handling->check_coa Yes improper_handling Potential contamination. Review handling procedures and use clean equipment. check_handling->improper_handling No new_lot_ok Original lot may be compromised. Use new lot. check_coa->new_lot_ok No new_lot_issue Systematic issue. Check analytical method, solvents, and instrumentation. check_coa->new_lot_issue Yes improper_storage->check_handling proper_storage Storage conditions are not the likely cause. improper_handling->check_coa proper_handling Handling is not the likely cause.

Caption: Decision tree for troubleshooting this compound purity issues.

References

Technical Support Center: D-Sorbitol-d8 Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Sorbitol-d8 derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of preparing this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here you will find comprehensive troubleshooting guides and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

This compound, like other sugars and polyols, is a highly polar and non-volatile compound.[1][2] These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile enough to be vaporized in the GC inlet and travel through the analytical column.[1][2] Derivatization is a chemical process that converts the polar hydroxyl (-OH) groups of sorbitol into less polar and more volatile functional groups, such as trimethylsilyl (TMS) ethers or acetate esters.[1] This increases the volatility and thermal stability of the molecule, allowing for successful separation and detection by GC-MS.

Q2: What are the most common derivatization methods for this compound?

The two most common derivatization methods for polyols like this compound are silylation and acetylation.

  • Silylation: This method replaces the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Acetylation: This method involves replacing the hydroxyl groups with acetate esters using reagents like acetic anhydride.

Q3: I see multiple peaks for my derivatized this compound standard. Is this normal?

For some derivatization methods, particularly silylation without a preliminary oximation step, it is possible to see multiple peaks for a single sugar or polyol standard. This can be due to the formation of different isomers during the derivatization process. However, for an alditol like sorbitol, which does not have an anomeric carbon, a single peak is expected. If you are observing multiple peaks, it could be due to incomplete derivatization, the presence of impurities in your standard or reagents, or degradation of the derivative.

Q4: Will the deuterium labeling of this compound affect its retention time compared to unlabeled sorbitol?

Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the chromatographic isotope effect. Typically, deuterated compounds may elute slightly earlier than their non-deuterated analogs in gas chromatography. This is an important consideration when developing analytical methods and setting integration parameters. The key is to ensure this retention time difference is consistent and reproducible across all analyses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization and GC-MS analysis of this compound.

Problem 1: Low or No Signal/Poor Sensitivity

Possible Causes:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in a low concentration of the desired volatile derivative.

  • Degradation of Derivative: The derivatized this compound may be unstable and degrading either in the vial before injection or in the hot GC inlet.

  • Matrix Effects: Components in your sample matrix may be suppressing the signal of your analyte.

  • Suboptimal GC-MS Conditions: The GC-MS parameters may not be optimized for the detection of your specific derivative.

Solutions:

Solution Detailed Steps
Optimize Derivatization Reaction Ensure all reagents are fresh and anhydrous. Moisture can significantly hinder silylation reactions. Optimize reaction time and temperature. For silylation, heating at 60-80°C for 30-60 minutes is common. For acetylation, similar conditions can be applied.
Check Derivative Stability Analyze the derivatized sample immediately after preparation. If storage is necessary, store at a low temperature (e.g., -20°C) and protect from moisture.
Address Matrix Effects Implement a sample cleanup step prior to derivatization to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
Optimize GC-MS Parameters Adjust the GC inlet temperature to ensure efficient volatilization without causing thermal degradation. Optimize the GC temperature program for good separation and peak shape. Ensure the MS is tuned and calibrated, and select appropriate ions for monitoring in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Problem 2: Peak Tailing

Possible Causes:

  • Active Sites in the GC System: Polar underivatized or partially derivatized this compound can interact with active sites in the GC inlet liner, column, or connections, leading to peak tailing.

  • Contamination: Non-volatile residues from previous injections can accumulate in the liner or at the head of the column, creating active sites.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.

  • Suboptimal Chromatographic Conditions: An inappropriate temperature program or carrier gas flow rate can contribute to peak tailing.

Solutions:

Solution Detailed Steps
Deactivate the GC System Use a deactivated inlet liner. If peak tailing persists, consider trimming the first few centimeters of the GC column to remove accumulated non-volatile residues.
Perform Regular Maintenance Regularly replace the inlet liner and septum. Condition the column according to the manufacturer's instructions.
Ensure Proper Column Installation Ensure the column is cut cleanly and squarely. Install the column at the correct depth in the inlet as specified by the instrument manufacturer.
Optimize GC Method Optimize the initial oven temperature and the temperature ramp rate to ensure the derivative is properly focused on the column before separation. Ensure the carrier gas flow rate is optimal for your column dimensions.
Problem 3: Inconsistent Results/Poor Reproducibility

Possible Causes:

  • Variability in Derivatization: Inconsistent reagent volumes, reaction times, or temperatures can lead to variable derivatization efficiency.

  • Sample Preparation Inconsistency: Variations in sample extraction and cleanup can introduce variability.

  • Moisture Contamination: The presence of water in reagents or samples can lead to inconsistent silylation.

  • Autosampler Issues: Inconsistent injection volumes can lead to poor reproducibility.

Solutions:

Solution Detailed Steps
Standardize Derivatization Protocol Use calibrated pipettes for all reagent additions. Ensure consistent reaction times and temperatures for all samples and standards using a heating block or oven.
Automate Sample Preparation If possible, use automated liquid handling systems to minimize variability in sample preparation.
Ensure Anhydrous Conditions Use high-purity, anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon). Dry samples completely before adding derivatization reagents.
Check Autosampler Performance Perform regular maintenance on the autosampler, including cleaning the syringe and checking for proper operation.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for your specific application and instrumentation.

Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) ethers.

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen or argon gas for drying

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS or MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Acetylation of this compound

This protocol describes the formation of acetate esters.

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen or argon gas for drying

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.

  • Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent such as ethyl acetate or hexane for GC-MS analysis.

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.

Data Presentation

Table 1: Comparison of Derivatization Reagent Characteristics

Derivatization ReagentDerivative FormedKey AdvantagesPotential Challenges
BSTFA + 1% TMCS Trimethylsilyl (TMS) EtherHighly volatile derivatives, good for GC separation. TMCS acts as a catalyst.Highly sensitive to moisture. Can be corrosive to the GC column over time.
MSTFA Trimethylsilyl (TMS) EtherBy-products are more volatile than those from BSTFA, leading to cleaner chromatograms.Also sensitive to moisture. May require a catalyst for hindered hydroxyl groups.
Acetic Anhydride Acetate EsterDerivatives are generally very stable.May be less volatile than TMS ethers, requiring higher GC oven temperatures. The reaction can sometimes be slower.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with this compound Sample dry Dry Sample Completely (under N2 stream) start->dry add_reagents Add Derivatization Reagents (e.g., Pyridine + BSTFA) dry->add_reagents heat Heat Reaction Vial (e.g., 70°C for 60 min) add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire

Caption: Experimental workflow for this compound derivatization.

Troubleshooting_Logic start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal inconsistent Inconsistent Results? start->inconsistent check_liner Check/Replace Inlet Liner peak_tailing->check_liner Yes optimize_deriv Optimize Derivatization low_signal->optimize_deriv Yes standardize_protocol Standardize Protocol inconsistent->standardize_protocol Yes trim_column Trim GC Column check_liner->trim_column check_install Check Column Installation trim_column->check_install optimize_gc Optimize GC Method check_install->optimize_gc check_stability Check Derivative Stability optimize_deriv->check_stability sample_cleanup Perform Sample Cleanup check_stability->sample_cleanup optimize_ms Optimize MS Parameters sample_cleanup->optimize_ms check_moisture Ensure Anhydrous Conditions standardize_protocol->check_moisture check_autosampler Check Autosampler check_moisture->check_autosampler

Caption: Troubleshooting logic for this compound derivatization.

References

Signal suppression of D-Sorbitol-d8 in electrospray ionization.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-Sorbitol-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor signal intensity for this compound in ESI-MS?

Poor signal intensity for this compound can arise from several factors, including suboptimal instrument settings, matrix effects from the sample, and inefficient ionization.[1] Electrospray ionization (ESI) is particularly susceptible to ion suppression from complex matrices.[1]

Q2: My this compound signal is inconsistent, especially during a long analytical run. What could be the reason?

Signal inconsistency, particularly a decrease in signal over a run, often points to ion source contamination or column degradation.[1] When analyzing numerous samples, especially from biological matrices, contaminants can accumulate in the ion source, leading to a progressive loss of sensitivity.[1] It's also possible that late-eluting matrix components from earlier injections are co-eluting with this compound in subsequent runs, causing ion suppression.[1]

Q3: I am observing multiple peaks for this compound (e.g., [M+H]⁺, [M+Na]⁺). Is this normal?

Yes, it is common for sugar alcohols like sorbitol to form adducts, especially with sodium ([M+Na]⁺). The formation of these different adducts can divide the total ion current for your analyte among several species, which may lower the signal intensity of your primary target ion. For quantitative analysis, consistency is key. You can either sum the intensities of all adducts or, more commonly, focus on the most stable and intense adduct for quantification.

Q4: Which ionization technique is preferable for this compound analysis: ESI or APCI?

While Electrospray Ionization (ESI) is widely used, it can be prone to ion suppression from complex matrices. For sorbitol analysis in biological samples, Atmospheric Pressure Chemical Ionization (APCI) has been demonstrated to be more effective due to reduced matrix effects, even though ESI might yield higher peak intensities in cleaner samples. Therefore, if you are working with complex matrices and experiencing poor signal, it is highly recommended to test APCI.

Q5: How can I mitigate matrix effects when analyzing this compound?

Matrix effects, which can suppress or enhance the analyte signal, are a common challenge. Several strategies can be employed to minimize their impact:

  • Effective Sample Preparation: Techniques like protein precipitation or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often recommended for polar compounds like sorbitol.

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering components. However, this is only feasible if the resulting analyte concentration is still within the detection limits of the instrument.

  • Use of an Appropriate Internal Standard: this compound itself is a stable isotope-labeled internal standard. Its chemically similar nature to the analyte ensures it experiences similar matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guides

Problem: Low or No Signal for this compound

If you are observing a very weak or no signal for this compound, follow this troubleshooting workflow:

A Low/No Signal for this compound B Verify Instrument Settings A->B C Check ESI Source Parameters (Voltage, Gas Flow, Temperature) B->C Settings Correct? D Optimize Declustering Potential (DP) and Collision Energy (CE) C->D Parameters Optimized? E Investigate Sample Preparation D->E Still Low Signal? F Assess for Matrix Effects E->F Sample Prep Adequate? G Improve Chromatographic Separation F->G Matrix Effects Present? H Consider Alternative Ionization Source (APCI) G->H Separation Optimized? I Signal Improved? H->I Still Low Signal? I->B No, Re-evaluate J END I->J Yes

Troubleshooting workflow for low this compound signal.

Step-by-step guidance:

  • Verify Instrument Settings: Ensure the mass spectrometer is properly calibrated and tuned. Check that the correct MRM transitions for this compound are being monitored.

  • Check ESI Source Parameters: Suboptimal source conditions are a common cause of poor signal. Systematically optimize parameters such as capillary voltage, nebulizer pressure, and desolvation temperature.

  • Optimize Compound-Specific Parameters: For tandem mass spectrometry, the declustering potential (DP) and collision energy (CE) are critical for maximizing the signal of the precursor and product ions. These should be optimized specifically for this compound.

  • Investigate Sample Preparation: Inefficient sample extraction or the presence of interfering substances can significantly suppress the signal. For plasma samples, protein precipitation is a common starting point. For more complex matrices, consider a more rigorous cleanup method like solid-phase extraction (SPE).

  • Assess for Matrix Effects: To determine if co-eluting matrix components are suppressing the signal, a post-column infusion experiment can be performed.

  • Improve Chromatographic Separation: If matrix effects are present, adjust your LC method to separate the this compound peak from the region of ion suppression. This may involve changing the gradient, mobile phase composition, or using a different type of column, such as a HILIC column.

  • Consider an Alternative Ionization Source: If signal suppression in ESI remains a significant issue, switching to an APCI source may provide a more robust and consistent signal, especially for complex samples.

Problem: Inconsistent Signal/Carryover

A Inconsistent Signal or Carryover B Inject Blank Samples A->B C Carryover Observed? B->C D Clean Autosampler and Injection Port C->D Yes F Check for Ion Source Contamination C->F No E Improve Wash Method D->E J Problem Resolved? E->J G Clean Ion Source F->G Contamination Suspected H Evaluate Column Health G->H I Replace Column if Necessary H->I Degradation Observed I->J J->A No, Re-investigate K END J->K Yes

Troubleshooting inconsistent signal and carryover.

Step-by-step guidance:

  • Inject Blank Samples: To diagnose carryover, inject one or more blank samples after a high-concentration sample. If the this compound peak is present in the blank, carryover is occurring.

  • Clean Autosampler and Injection Port: The autosampler needle and injection port are common sources of carryover. Follow the manufacturer's instructions for cleaning these components.

  • Improve Wash Method: Increase the volume and/or the organic content of the wash solvent used between injections. Ensure the wash solvent is effective at dissolving this compound.

  • Check for Ion Source Contamination: A gradual decrease in signal over a run can indicate a buildup of contaminants in the ion source. Visually inspect the source components and clean them if necessary.

  • Evaluate Column Health: Column degradation can also lead to inconsistent peak shapes and retention times. Monitor column performance and replace it if it no longer meets performance criteria.

Data and Protocols

Table 1: Recommended Starting ESI-MS/MS Parameters for D-Sorbitol Analysis
ParameterPositive Ion ModeNegative Ion ModeNotes
Polarity -NegativeNegative mode often provides better sensitivity for sugar alcohols.
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.0 kVOptimize for maximum signal intensity.
Cone/Declustering Voltage 20 - 40 V30 - 50 VOptimize to minimize in-source fragmentation.
Source Temperature 120 - 150 °C--
Desolvation Temperature 350 - 500 °C350 - 500 °COptimize for efficient solvent evaporation.
**Desolvation Gas Flow (N₂) **600 - 800 L/hr600 - 800 L/hrInstrument-dependent, optimize for a stable spray.
Nebulizer Pressure 30 - 50 psi30 - 50 psiInstrument-dependent, optimize for a stable spray.

Note: These are general starting points. Optimal values will vary depending on the specific instrument and experimental conditions.

Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for preparing plasma samples for LC-MS/MS analysis of this compound.

A Start: Plasma Sample B Add Plasma to Microcentrifuge Tube A->B C Spike with this compound (Internal Standard) B->C D Add Cold Acetonitrile or Methanol (Protein Precipitation) C->D E Vortex to Mix D->E F Centrifuge to Pellet Proteins E->F G Transfer Supernatant F->G H Analyze by LC-MS/MS G->H I End H->I

Workflow for protein precipitation of plasma samples.

Methodology:

  • Aliquoting: Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 200 µL of cold methanol or acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Table 2: Example LC Method for this compound Analysis
ParameterValue
LC Column HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.2% NH₄OH in water
Mobile Phase B 0.2% NH₄OH in 95:5 Acetonitrile/water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Example Gradient Time (min)
0.0
5.0
5.1
8.0

This is an example method and should be optimized for your specific application and instrumentation.

References

Validation & Comparative

D-Sorbitol-d8 vs. C13-Labeled Sorbitol: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. The choice of tracer is a critical decision that profoundly influences the nature and quality of the experimental data. This guide provides an objective comparison of two commonly employed isotopic tracers for tracking sorbitol metabolism: deuterium-labeled D-Sorbitol (specifically D-Sorbitol-d8) and Carbon-13-labeled sorbitol. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tracer for their specific research questions.

Core Principles: Tracing Hydrogens versus Carbons

The fundamental distinction between this compound and C13-labeled sorbitol lies in the specific atoms they track.[1]

  • C13-Labeled Sorbitol: This tracer follows the carbon backbone of the sorbitol molecule as it is metabolized. This makes it the gold standard for delineating the flow of carbon through interconnected pathways, such as the polyol pathway and its links to glycolysis and the pentose phosphate pathway (PPP).[1][2] Metabolic Flux Analysis (MFA) using 13C tracers has become a benchmark for quantifying the rates of intracellular metabolic reactions.[2]

  • This compound: Deuterium-labeled tracers, in contrast, monitor the exchange of hydrogen atoms. This provides unique insights into redox metabolism, particularly the dynamics of cofactors like NADPH and NAD+, which are crucial for the enzymatic reactions in the polyol pathway.[1]

At a Glance: Key Differences

FeatureThis compoundC13-Labeled Sorbitol
Atom Traced Hydrogen (Deuterium)Carbon
Primary Application Redox metabolism, cofactor turnover (NADPH/NADP+), in vivo studiesCentral carbon metabolism, pathway contribution, metabolic flux analysis
Kinetic Isotope Effect (KIE) Can be significant, potentially altering reaction ratesGenerally small and often considered negligible
Cost Generally more cost-effectiveCan be more expensive, especially for complex labeling patterns
Analytical Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Insights into enzyme mechanisms and redox stateQuantitative flux maps of carbon flow through pathways

Quantitative Performance Data

Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the heavier isotope can slow down enzymatic reactions. In contrast, the KIE for 13C is generally small due to the modest mass difference between 12C and 13C.

Tracer TypeTypical KIE (kH/kD or k12C/k13C)Implication for Metabolic Tracing
Deuterium-labeled 1 to 8 for primary KIEsCan potentially alter the metabolic fluxes being measured. This effect needs to be considered in data interpretation.
Carbon-13-labeled ~1.04 for 13C vs 12CGenerally considered to have a negligible impact on reaction rates and metabolic fluxes.

Note: The values presented are typical and can vary depending on the specific enzyme and reaction mechanism.

Metabolic Flux Analysis Data (Exemplified with Labeled Glucose in A549 Lung Cancer Cells)

To illustrate the quantitative data obtained from 13C-MFA, the following table presents metabolic flux data from studies using 13C-labeled glucose. This data represents the net flux through key metabolic pathways, normalized to the glucose uptake rate. Direct comparative flux data for deuterated glucose in the same cell line is not as commonly reported, reflecting its more frequent use for in vivo and redox-specific studies.

Metabolic Flux[1,2-13C2]glucose[U-13C6]glucose
Glycolysis (Glucose -> Pyruvate) 100100
Pentose Phosphate Pathway (G6P -> R5P) 15.2 ± 1.514.8 ± 1.8
TCA Cycle (Pyruvate -> Acetyl-CoA -> Citrate) 25.6 ± 2.124.9 ± 2.5

Data is hypothetical and for illustrative purposes, based on typical values reported in MFA studies. The precision of flux estimates is highly dependent on the specific 13C tracer used.

Experimental Protocols

General Workflow for Metabolic Flux Analysis

The fundamental workflow for a stable isotope tracing experiment is similar for both this compound and C13-labeled sorbitol.

Metabolic Flux Analysis Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture/ Animal Model B Introduction of Labeled Sorbitol A->B C Incubation/ Time Course B->C D Quenching & Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation F->G H Data Interpretation G->H

A generalized workflow for metabolic flux analysis.
Detailed Protocol for this compound Tracing in Cell Culture using LC-MS/MS

This protocol describes the use of D-Sorbitol-d4 (as a representative deuterated sorbitol) to trace sorbitol metabolism.

  • Cell Culture and Isotope Labeling:

    • Culture cells of interest to ~80% confluency.

    • Prepare a labeling medium by supplementing the standard culture medium with a known concentration of D-Sorbitol-d4 (e.g., 10-100 µM).

    • Remove the standard medium, wash cells with PBS, and add the D-Sorbitol-d4 labeling medium.

    • Incubate for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours).

  • Metabolite Extraction:

    • Quench metabolic activity by rapidly aspirating the labeling medium and washing cells with ice-cold PBS.

    • Immediately add ice-cold (-80°C) methanol.

    • Scrape cells into the methanol and transfer to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the supernatant to dryness.

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze using an LC-MS/MS system with a HILIC column.

    • Use Multiple Reaction Monitoring (MRM) mode to detect and quantify D-Sorbitol-d4 and its labeled metabolites.

Detailed Protocol for C13-Labeled Sorbitol Tracing using GC-MS

This protocol is adapted for C13-labeled sorbitol from general GC-MS metabolomics procedures.

  • Cell Culture and Isotope Labeling:

    • Follow the same procedure as for this compound, using C13-labeled sorbitol (e.g., [U-13C6]Sorbitol) in the labeling medium.

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as for this compound. A polar solvent extraction (e.g., methanol/water) is appropriate.

  • Derivatization for GC-MS:

    • Dry the metabolite extract completely.

    • Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for silylation of hydroxyl groups and incubate.

  • Sample Analysis by GC-MS:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., DB-5ms) and a temperature gradient for separation.

    • Operate the mass spectrometer in full-scan mode to acquire mass spectra of the eluting metabolites.

    • Analyze the mass isotopomer distributions of sorbitol and its downstream metabolites to determine the incorporation of 13C.

Signaling Pathways and Metabolic Network Visualization

The polyol pathway is a two-step metabolic route that converts glucose to fructose.

Polyol_Pathway cluster_enzymes Enzymes & Cofactors Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

The Polyol Pathway of Glucose Metabolism.

Logical Framework for Tracer Selection

The choice between this compound and C13-labeled sorbitol should be guided by the specific research question.

Tracer_Selection Start Start: Define Research Question Q1 Primary Goal: Quantify Carbon Flow? Start->Q1 Q2 Primary Goal: Assess Redox State? Q1->Q2 No C13 Use C13-Labeled Sorbitol Q1->C13 Yes D8 Use this compound Q2->D8 Yes Both Consider a Combined Approach Q2->Both No/ Comprehensive Analysis

References

Validating D-Sorbitol Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of D-Sorbitol is critical in a variety of fields, from metabolic disease research to pharmaceutical quality control. This guide provides an objective comparison of the validated analytical method for D-Sorbitol quantification utilizing a stable isotope-labeled internal standard, D-Sorbitol-d8, against alternative methodologies. Supported by experimental data, this document outlines the superior performance of the isotope dilution technique and offers detailed protocols for its implementation.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification.[1] This approach, known as isotope dilution mass spectrometry, ensures high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[2] The chemical and physical properties of this compound are nearly identical to the analyte of interest, D-Sorbitol, leading to similar behavior during extraction, chromatography, and ionization.[1] This co-elution and co-ionization effectively compensates for analytical variability, resulting in more reliable and reproducible data.[1]

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in assay development. While various techniques can be employed for D-Sorbitol quantification, they differ significantly in terms of sensitivity, specificity, and robustness. The following table summarizes the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound compared to other common analytical techniques.

Parameter LC-MS/MS with this compound HPLC-RID (Refractive Index Detection) GC-FID (Gas Chromatography-Flame Ionization Detection) Enzymatic Assay
Specificity Very High (Mass-based detection)Low (Non-specific detection)Moderate (Requires derivatization)High (Enzyme-specific)
Sensitivity High (LOD as low as 0.1 µM)[3]LowModerateModerate (LOD ~0.38 mg/L)
Linearity (R²) > 0.99Variable> 0.99Good
Accuracy ±15% of nominal valueCan be affected by matrixRequires efficient derivatizationCan be affected by interferences
Precision (%RSD) < 15%VariableGood< 5%
Throughput HighModerateLow to ModerateHigh (with automation)
Matrix Effect Minimized by internal standardHighModerateHigh
Sample Prep Simple (Protein precipitation)Often requires extensive cleanupRequires derivatizationOften requires deproteinization

Experimental Workflow and Protocols

A detailed and well-documented experimental protocol is essential for reproducing the analytical method. The following sections outline the key steps for the quantification of D-Sorbitol in a biological matrix using this compound as an internal standard.

Experimental Workflow Diagram

Experimental Workflow for D-Sorbitol Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Report D-Sorbitol Concentration Calibrate->Result

Experimental workflow for D-Sorbitol quantification.
Detailed Experimental Protocol

1. Materials and Reagents

  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

  • D-Sorbitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve in 10 mL of a 50:50 (v/v) methanol:water solution.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of a 50:50 (v/v) methanol:water solution.

  • D-Sorbitol Working Standards: Prepare a series of working standards by serial dilution of the D-Sorbitol stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution to a final concentration of 10 µg/mL.

3. Sample Preparation

  • Thaw biological samples (e.g., plasma, urine) on ice.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Perform protein precipitation by adding a threefold to fourfold volume of ice-cold acetonitrile or methanol.

  • Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar compounds like sorbitol.

    • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient starts at a high percentage of organic solvent (e.g., 95% B) and gradually decreases to allow for the retention and subsequent elution of polar analytes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. The MRM transitions for D-Sorbitol and this compound are optimized to ensure specific detection.

5. Data Analysis and Quantification The concentration of D-Sorbitol in the plasma samples is determined by using the peak area ratio of D-Sorbitol to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used to fit the data.

Logic of Internal Standard Utilization

Internal Standard Logic cluster_analyte Analyte (D-Sorbitol) cluster_is Internal Standard (this compound) cluster_process Analytical Process Analyte_Signal Measured Signal (Variable) Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal Measured Signal (Variable) IS_Signal->Ratio Sample_Prep Sample Preparation Variation Sample_Prep->Analyte_Signal Sample_Prep->IS_Signal Matrix_Effect Matrix Effect Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Instrument_Variation Instrument Response Variation Instrument_Variation->Analyte_Signal Instrument_Variation->IS_Signal Quantification Accurate Quantification Ratio->Quantification

References

Comparative Recovery of D-Sorbitol-d8 and Other Internal Standards: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results, particularly in mass spectrometry-based assays. This guide provides a comprehensive comparison of the performance of deuterated D-Sorbitol, exemplified by D-Sorbitol-d4, against other common internal standards used in the analysis of D-Sorbitol.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] D-Sorbitol-d8, a deuterated form of D-Sorbitol, is commercially available and serves as an excellent internal standard for the quantification of its unlabeled counterpart.[2][3][4][5] While specific comparative recovery data for this compound is limited in publicly available literature, the performance of D-Sorbitol-d4 provides a strong proxy for what can be expected from a deuterated sorbitol standard.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts assay performance. Deuterated standards like D-Sorbitol-d4 consistently demonstrate superior performance in terms of linearity, recovery, and precision compared to non-isotopically labeled analogs.

ParameterD-Sorbitol-d4 (Deuterated)Structurally Similar Analog (e.g., Mannitol, Xylitol)
Linearity (R²) of Calibration Curve > 0.995> 0.990
Recovery (%) 85 - 115%70 - 120%
Precision of Recovery (%RSD) < 15%< 20%

Note: The values presented are representative of typical performance and may vary depending on the specific matrix and analytical method.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and reproducible quantification. Below are typical methodologies for the analysis of D-Sorbitol using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective for the quantification of D-Sorbitol in complex biological matrices such as plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the D-Sorbitol-d4 internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of water to the supernatant and vortex to mix.

  • Transfer the final solution to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient involves starting at a high percentage of organic phase (e.g., 95% B) and decreasing it over several minutes to allow for the retention and separation of the polar analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both D-Sorbitol and D-Sorbitol-d4.

4. Data Analysis:

  • The concentration of D-Sorbitol is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust alternative for D-Sorbitol analysis, though it requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Derivatization:

  • To the biological sample, add a known amount of the deuterated internal standard.

  • Lyophilize the sample to complete dryness.

  • Add a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried residue.

  • Heat the sample to facilitate the formation of trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a capillary column suitable for sugar analysis (e.g., a nonpolar column).

  • Injection: Split/splitless injector.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • MS Detector: A quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized D-Sorbitol and internal standard.

3. Data Analysis:

  • Calculate the peak area ratio of the derivatized D-Sorbitol to the derivatized internal standard.

  • Construct a calibration curve by plotting this ratio against the D-Sorbitol concentration.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate the experimental workflow and the biological context of D-Sorbitol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute lc Liquid Chromatography (HILIC) dilute->lc ms Tandem Mass Spectrometry (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify D-Sorbitol curve->quantify Polyol_Pathway cluster_enzymes Enzymatic Conversions Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

References

Assessing the Isotopic Enrichment of D-Sorbitol-d8 by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of isotopic enrichment in stable isotope-labeled compounds such as D-Sorbitol-d8 is critical for ensuring the accuracy and reliability of quantitative bioanalytical assays. Mass spectrometry stands as the definitive technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of mass spectrometric methods for assessing the isotopic enrichment of this compound, supported by experimental protocols and data.

Workflow for Isotopic Enrichment Assessment

The general workflow for determining the isotopic enrichment of a deuterated standard like this compound involves sample preparation, mass spectrometric analysis, and data processing. High-resolution mass spectrometry is often employed to distinguish between different isotopologues.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis cluster_alternatives Alternative Internal Standards prep1 Dissolve this compound Standard prep2 Dilute to Working Concentration prep1->prep2 analysis1 Chromatographic Separation (LC or GC) prep2->analysis1 analysis2 High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) analysis1->analysis2 analysis3 Acquire Full Scan Mass Spectra analysis2->analysis3 data1 Extract Ion Chromatograms for Isotopologues analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Distribution data2->data3 data4 Determine Isotopic Enrichment data3->data4 alt1 D-Sorbitol-d4 alt2 ¹³C₆-Sorbitol

Caption: General workflow for assessing this compound isotopic enrichment.
Comparison of Mass Spectrometry Platforms

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of sorbitol and its isotopologues. The choice between them often depends on the sample matrix, required sensitivity, and throughput.

ParameterGC-MSLC-MS/MS
Derivatization Mandatory (e.g., silylation) to increase volatility.[1][2]Not required, simplifying sample preparation.[1]
Chromatography Excellent separation of isomers on capillary columns like DB-5ms.[1][3]Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred for retaining the polar sorbitol molecule.
Ionization Typically Electron Ionization (EI).Electrospray Ionization (ESI) is common, often in negative ion mode.
Sensitivity High sensitivity, with detection limits in the low µmol/kg range.Generally offers higher sensitivity, with detection limits as low as 0.1 µM.
Throughput Can be lower due to longer run times and derivatization steps.Higher throughput is achievable due to simpler sample preparation and shorter run times.
Matrix Effects Less susceptible to ion suppression compared to ESI.Prone to matrix effects, often requiring stable isotope-labeled internal standards for accurate quantification.
Alternative Stable Isotope-Labeled Internal Standards

While this guide focuses on this compound, other stable isotope-labeled sorbitol standards are commercially available and used in quantitative studies. The principles for assessing their isotopic enrichment are the same.

Internal StandardKey Features
D-Sorbitol-d4 Commonly used as an internal standard in LC-MS/MS bioanalysis. Its isotopic purity should be verified to avoid cross-signal contributions.
¹³C₆-Sorbitol Offers a larger mass shift from the unlabeled analyte, which can reduce isotopic overlap. The use of ¹³C-labeled standards can be advantageous in certain applications to avoid potential kinetic isotope effects associated with deuterium labels.

Experimental Protocols

Below are detailed methodologies for the assessment of this compound isotopic enrichment using LC-MS/MS and GC-MS.

Protocol 1: Isotopic Enrichment of this compound by LC-MS/MS

This protocol is adapted for the analysis of a this compound standard to determine its isotopic purity.

1. Materials and Reagents:

  • This compound standard

  • Unlabeled D-Sorbitol (for reference)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium acetate

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in ultrapure water.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Similarly, prepare a 1 µg/mL solution of unlabeled D-Sorbitol.

3. Liquid Chromatography (LC) Conditions:

  • Column: HILIC column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water with ammonium acetate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry (MS) Conditions:

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: ESI in negative mode.

  • Scan Mode: Full scan from m/z 100-250.

  • Data Analysis:

    • Acquire the mass spectrum of the unlabeled D-Sorbitol to determine its natural isotopic distribution.

    • Acquire the mass spectrum of the this compound standard.

    • Identify the monoisotopic peak for this compound and the peaks corresponding to other isotopologues (d0 to d7).

    • Integrate the peak areas of all isotopologues.

    • Calculate the isotopic enrichment by dividing the peak area of the d8 isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.

Protocol 2: Isotopic Enrichment of this compound by GC-MS

This protocol involves derivatization prior to analysis.

1. Materials and Reagents:

  • This compound standard

  • Unlabeled D-Sorbitol

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane

2. Derivatization (Silylation):

  • Evaporate an aliquot of the this compound solution to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride and incubate at 37°C for 90 minutes.

  • Add 50 µL of MSTFA and incubate at 37°C for 30 minutes.

  • The resulting trimethylsilyl (TMS) derivatives are ready for injection.

3. Gas Chromatography (GC) Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 5°C/min.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan over a mass range that includes the expected TMS-derivatized sorbitol isotopologues.

  • Data Analysis: Similar to the LC-MS/MS protocol, analyze the mass spectrum to determine the relative abundances of the different deuterated species and calculate the isotopic enrichment.

Logical Relationship for Method Selection

The choice of analytical technique depends on several factors. The following diagram illustrates a decision-making process.

G start Start: Assess Isotopic Enrichment of this compound throughput High Throughput Required? start->throughput derivatization Is Derivatization Acceptable? throughput->derivatization No lcms Use LC-MS/MS throughput->lcms Yes derivatization->lcms No gcms Use GC-MS derivatization->gcms Yes end End lcms->end gcms->end

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to D-Sorbitol-d8 Quantification in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent analytical methodologies for the quantification of D-Sorbitol-d8. While formal inter-laboratory comparison studies specifically for this compound are not widely published, this document synthesizes performance data from validated, single-laboratory studies to offer a benchmark for researchers. The focus is on providing a clear comparison of methods, detailed experimental protocols, and the necessary tools to evaluate the best approach for specific research needs. This compound, a deuterated form of D-Sorbitol, is commonly used as an internal standard for the accurate quantification of D-Sorbitol in various biological matrices.[1]

Comparison of Quantification Methods

The accurate quantification of D-Sorbitol is crucial in fields ranging from metabolic disease research to pharmaceutical development.[2][3] The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2] The three primary methods for the quantification of D-Sorbitol, and by extension the use of this compound as an internal standard, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Table 1: Comparison of D-Sorbitol Quantification Methods

Parameter LC-MS/MS with this compound IS GC-MS with Derivatization Enzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Enzymatic conversion of D-Sorbitol to fructose, with spectrophotometric detection of NADH.[4]
Sample Throughput HighModerateHigh
Sensitivity HighHighModerate to Low
Specificity HighHighModerate (potential for interference from other sugars)
Sample Preparation Protein precipitation.Lyophilization and derivatization required.Minimal, but sample blanking may be necessary.
Matrix Effects Can be significant, but effectively corrected with this compound.Less prone to ion suppression than LC-MS/MS.Can be affected by colored or turbid samples.
Instrumentation Cost HighModerate to HighLow
Typical Application Bioanalytical studies in complex matrices (plasma, tissue).Analysis of volatile and thermally stable compounds.Rapid screening and applications where high sensitivity is not required.
Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are representative protocols for LC-MS/MS and GC-MS methods for D-Sorbitol quantification, which would typically employ this compound as an internal standard.

Protocol 1: D-Sorbitol Quantification by LC-MS/MS

This method offers high sensitivity and selectivity, making it a gold standard for bioanalytical studies.

1. Materials and Reagents

  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-Sorbitol and this compound in ultrapure water to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-Sorbitol primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Monitor appropriate precursor and product ions for D-Sorbitol and this compound.

5. Data Analysis

  • Quantification is based on the ratio of the peak area of D-Sorbitol to the peak area of the this compound internal standard.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Protocol 2: D-Sorbitol Quantification by GC-MS

GC-MS is a robust technique, though it requires a derivatization step to increase the volatility of sorbitol.

1. Materials and Reagents

  • D-Sorbitol (analytical standard)

  • This compound (internal standard)

  • Pyridine

  • Acetic anhydride

  • Biological matrix (e.g., plasma)

2. Standard Solution and Sample Preparation

  • To 100 µL of sample, add the this compound internal standard.

  • Lyophilize the sample to complete dryness.

3. Derivatization

  • To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Heat the mixture at 60°C for 1 hour to form the acetate derivatives.

  • Evaporate the reagents under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

4. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: A suitable capillary column (e.g., DB-17)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An appropriate temperature gradient to separate the derivatized sorbitol.

  • MS System: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the sorbitol and this compound derivatives.

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the derivatized D-Sorbitol to the peak area of the derivatized this compound internal standard.

  • A calibration curve is constructed by plotting this ratio against the concentration of the D-Sorbitol standards.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Plasma, etc.) add_is Add this compound IS sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate HILIC Separation inject->separate detect Mass Spectrometry Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Sample Concentration curve->quantify

Caption: A typical experimental workflow for an LC-MS/MS-based assay for D-Sorbitol quantification.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Plasma, etc.) add_is Add this compound IS sample->add_is lyophilize Lyophilize add_is->lyophilize derivatize Derivatization (e.g., Acetylation) lyophilize->derivatize reconstitute Reconstitute derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Sample Concentration curve->quantify

Caption: A general experimental workflow for a GC-MS-based assay for D-Sorbitol quantification.

Conclusion

The cross-validation of D-Sorbitol quantification methods reveals that LC-MS/MS with a this compound internal standard offers the highest sensitivity and specificity. This makes it the preferred method for complex biological matrices and when low detection limits are required. GC-MS provides a reliable alternative, though it necessitates a derivatization step. Enzymatic assays, while simpler and more cost-effective, lack the specificity and sensitivity of mass spectrometry-based methods. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required level of accuracy and precision, and the available resources. The use of a stable isotope-labeled internal standard such as this compound is crucial for robust and reliable quantification, particularly in regulated bioanalysis.

References

A Comparative Analysis of D-Sorbitol-d8 and Deuterated Mannitol as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based applications. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability. This guide provides a comparative study of two such SIL internal standards: D-Sorbitol-d8 and deuterated mannitol.

Stable isotope-labeled internal standards share nearly identical physicochemical properties with their unlabeled counterparts, ensuring they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer.[1][2][3] This co-behavior allows for effective compensation against variations arising from sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision in quantitative analysis.[1][2] This comparison will delve into the key characteristics of this compound and deuterated mannitol to assist researchers in selecting the appropriate internal standard for their specific analytical needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of selecting an internal standard is understanding its physical and chemical properties. The ideal internal standard should closely mirror the analyte. The following table summarizes the key physicochemical properties of D-Sorbitol and D-Mannitol, the unlabeled analogues of the deuterated internal standards.

PropertyD-SorbitolD-Mannitol
Synonyms D-GlucitolMannite, Manna sugar
Molecular Formula C₆H₁₄O₆C₆H₁₄O₆
Molecular Weight 182.17 g/mol 182.17 g/mol
Appearance Odorless, colorless solidOdorless, white crystalline powder or granules
Solubility Soluble in waterSoluble in water
IUPAC Name (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol

This compound is a deuterated form of D-Sorbitol, with a molecular weight of approximately 190.22 g/mol . Similarly, various deuterated forms of mannitol exist, such as D-Mannitol-d1, D-Mannitol-d2, and fully deuterated versions. The choice between these deuterated isomers depends on the specific mass shift required for the analytical method to avoid isotopic interference from the analyte.

Performance as Internal Standards

The efficacy of an internal standard is determined by its ability to track the analyte throughout the analytical workflow. Both this compound and deuterated mannitol, being isomers, are expected to have very similar chromatographic behavior and ionization responses to their unlabeled counterparts and to each other.

Stable isotope-labeled standards like D-Sorbitol-d4 (a commonly used variant) and deuterated mannitol are well-established for use in LC-MS/MS bioanalysis to correct for matrix effects and variations during sample processing. Their structural similarity to the analytes ensures they co-elute and ionize similarly, leading to accurate quantification.

Experimental Protocol: A General Workflow for Using a Deuterated Internal Standard

The following protocol outlines a general workflow for the quantification of an analyte (e.g., D-Sorbitol) in a biological matrix (e.g., human plasma) using its deuterated internal standard (e.g., this compound). This protocol can be adapted for use with deuterated mannitol.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard (e.g., D-Sorbitol) and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 v/v methanol:water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the deuterated internal standard (e.g., this compound) and dissolve it in 1 mL of the same solvent.

  • Working Standards: Prepare a series of working standards by serially diluting the analyte stock solution to achieve a desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 10 µg/mL).

2. Sample Preparation:

  • Thaw biological samples (e.g., human plasma) on ice.

  • To a fixed volume of each sample, calibration standard, and quality control sample, add a precise volume of the internal standard working solution.

  • Perform protein precipitation by adding a threefold volume of ice-cold methanol.

  • Vortex the samples to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes at 4°C).

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for these polar compounds.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for the analyte and the internal standard are monitored.

4. Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The relationship should be linear with a correlation coefficient (r²) > 0.99.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationship between D-Sorbitol and D-Mannitol.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_solutions Prepare Stock & Working Solutions (Analyte & Internal Standard) sample_prep Sample Preparation (Spike IS, Protein Precipitation, Evaporation, Reconstitution) stock_solutions->sample_prep Use in lcms_analysis LC-MS/MS Analysis (HILIC Separation, MRM Detection) sample_prep->lcms_analysis Inject into data_processing Data Processing (Peak Area Integration) lcms_analysis->data_processing Generate calibration Calibration Curve (Peak Area Ratio vs. Concentration) data_processing->calibration Calculate quantification Quantification of Analyte calibration->quantification Determine

Caption: Experimental workflow for quantification using a deuterated internal standard.

chemical_structures cluster_sorbitol D-Sorbitol cluster_mannitol D-Mannitol sorbitol mannitol

Caption: Chemical structures of D-Sorbitol and D-Mannitol, stereoisomers.

Conclusion

Both this compound and deuterated mannitol are excellent choices for use as internal standards in quantitative analytical methods, particularly for the analysis of their unlabeled counterparts or other structurally similar polar compounds. Their performance is rooted in the fundamental advantages of stable isotope dilution techniques, which provide the highest level of accuracy and precision. The selection between these two internal standards should be guided by the specific analyte being measured, with the goal of matching the physicochemical properties and chromatographic behavior as closely as possible. The provided experimental protocol offers a robust starting point for the development of analytical methods utilizing these powerful tools.

References

A Comparative Guide to the Purity Analysis of D-Sorbitol-d8 by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. D-Sorbitol-d8, a deuterated form of the sugar alcohol D-Sorbitol, is widely used in metabolic research, as an internal standard in mass spectrometry, and as a stabilizing excipient in protein formulations.[1] This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the purity assessment of this compound.

Introduction to Purity Analysis of this compound

The chemical purity of this compound, distinct from its isotopic enrichment, is a measure of the percentage of the compound of interest relative to any impurities. These impurities can include residual starting materials, byproducts from synthesis, or degradation products. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination due to the direct proportionality between the NMR signal integral and the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.[2]

This guide presents a hypothetical case study on a single batch of this compound to illustrate the application and comparative performance of qNMR, HPLC, and MS.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the purity analysis of a single batch of this compound using qNMR, HPLC, and Mass Spectrometry.

Table 1: qNMR Purity Assessment of this compound

ParameterValue
Analyte (this compound)
Weight (mg)10.25
Molecular Weight ( g/mol )190.22
Number of Protons (Nx)6 (non-deuterated protons on oxygen)
Integral of Analyte Signal (Ix)4.85
Internal Standard (Maleic Acid)
Weight (mg)5.12
Molecular Weight ( g/mol )116.07
Purity of Internal Standard (Pstd)99.9%
Number of Protons (Nstd)2
Integral of Standard Signal (Istd)1.00
Calculated Purity (Px) 99.2%

Table 2: HPLC-UV Purity Assessment of this compound

PeakRetention Time (min)Area (%)Identity
14.780.45Impurity 1
25.9199.32This compound
37.120.23Impurity 2
Total Area (%) 100.00
Calculated Purity (%) 99.3%

Table 3: Mass Spectrometry Isotopic Purity and Major Impurity Analysis of this compound

Ionm/z (observed)Relative Abundance (%)Identity
[M+Na]⁺ of this compound213.131599.85This compound
[M+Na]⁺ of D-Sorbitol-d7212.12520.10Isotopologue Impurity
Unidentified Impurity185.09210.05Non-isotopic Impurity
Calculated Isotopic Purity (%) >99.8%
Calculated Chemical Purity (%) ~99.9% (relative to detected ions)

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound (sample)

  • Maleic Acid (certified internal standard, purity ≥99.9%)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of Maleic Acid into the same vial.

    • Dissolve the mixture in 0.75 mL of D₂O.

    • Vortex the vial until both the sample and the internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz NMR spectrometer

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, at least 5 times the longest T1).

    • Acquisition Time (aq): 4 seconds

    • Number of Scans (ns): 16

    • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signal of the internal standard (Maleic Acid, singlet at ~6.3 ppm) and a suitable signal from this compound (e.g., the multiplet corresponding to the non-deuterated carbinol protons).

    • Calculate the purity using the following formula:

      Purity (Pₓ) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molecular weight

      • m = mass

      • P = Purity

      • x = Analyte (this compound)

      • std = Internal Standard (Maleic Acid)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent from the chromatogram.

Materials:

  • This compound (sample)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with a Refractive Index (RI) or UV detector (after derivatization)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amine-based column (e.g., Shodex Asahipak NH2P-50 4E)

    • Mobile Phase: Acetonitrile:Water (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area and multiplying by 100.

Mass Spectrometry (MS)

Objective: To assess the isotopic purity and identify any major chemical impurities in the this compound sample.

Materials:

  • This compound (sample)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sodium Acetate (for adduct formation)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a 50:50 methanol:water mixture containing a low concentration of sodium acetate (e.g., 0.1 mM) to promote the formation of sodium adducts.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or via a liquid chromatography system.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-300

    • Acquire high-resolution mass spectra.

  • Data Analysis:

    • Examine the mass spectrum for the [M+Na]⁺ ion of this compound (expected m/z ~213.13).

    • Identify and quantify the relative abundance of any isotopologues (e.g., d7, d6) and other impurity ions.

    • Calculate the isotopic purity based on the relative abundances of the deuterated and non-deuterated species.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in D2O weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1D 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants I_x Integral of Analyte (Ix) calculation Purity Calculation Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (mstd/mx) * Pstd I_x->calculation I_std Integral of Standard (Istd) I_std->calculation m_x Mass of Analyte (mx) m_x->calculation m_std Mass of Standard (mstd) m_std->calculation P_std Purity of Standard (Pstd) P_std->calculation N_x Number of Protons (Analyte, Nx) N_x->calculation N_std Number of Protons (Standard, Nstd) N_std->calculation M_x Molecular Weight (Analyte, Mx) M_x->calculation M_std Molecular Weight (Standard, Mstd) M_std->calculation result Purity of this compound (Px) calculation->result

Caption: Logical Diagram of qNMR Purity Calculation.

Comparison of Purity Analysis Methods

Quantitative NMR (qNMR):

  • Advantages:

    • Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[2] The purity is determined relative to a well-characterized internal standard.

    • High Accuracy and Precision: When performed with appropriate parameters, qNMR offers excellent accuracy and precision.

    • Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities if their signals are distinct.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Sensitivity: Lower sensitivity compared to MS and HPLC, requiring milligram quantities of the sample.

    • Signal Overlap: Complex spectra or the presence of impurities with overlapping signals can complicate integration and affect accuracy.

    • Expertise Required: Requires a good understanding of NMR principles and careful optimization of experimental parameters.

High-Performance Liquid Chromatography (HPLC):

  • Advantages:

    • High Sensitivity: Can detect impurities at very low levels.

    • Good Separation: Excellent for separating complex mixtures of impurities.

    • Widely Available: A common technique in most analytical laboratories.

  • Disadvantages:

    • Requires a Reference Standard: For accurate quantification, a certified reference standard of this compound is needed to create a calibration curve. Purity by area percent assumes that all components have the same response factor, which may not be accurate.

    • Destructive: The sample is consumed during the analysis.

    • Chromophore Requirement: D-Sorbitol lacks a strong UV chromophore, necessitating the use of less universal detectors like Refractive Index (RI) or derivatization for UV detection, which can add complexity.[3]

Mass Spectrometry (MS):

  • Advantages:

    • Highest Sensitivity: Extremely sensitive for detecting trace-level impurities.

    • Isotopic Purity: The ideal technique for determining isotopic enrichment and identifying isotopologue distribution.[4]

    • Structural Information: High-resolution MS provides accurate mass measurements that can help in identifying unknown impurities.

  • Disadvantages:

    • Not Inherently Quantitative: While excellent for relative quantification of ions, absolute quantification requires an isotopically labeled internal standard and careful calibration to account for ionization efficiency differences.

    • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting accuracy.

    • Complex Data Analysis: Interpreting mass spectra, especially for isotopic purity, requires specialized software and expertise.

Conclusion

For the comprehensive purity assessment of this compound, a multi-technique approach is often optimal.

  • qNMR stands out as the preferred method for determining the absolute chemical purity due to its accuracy, precision, and status as a primary ratio method. It provides a direct measure of the mass fraction of the analyte without the need for an identical standard.

  • HPLC is a valuable complementary technique for the detection and quantification of non-volatile impurities , especially when high sensitivity is required.

  • Mass Spectrometry is indispensable for confirming the isotopic purity and for the identification of unknown impurities based on their accurate mass.

By combining the strengths of these techniques, researchers can obtain a complete and reliable purity profile of this compound, ensuring the integrity of their subsequent experiments.

References

Evaluating the Kinetic Isotope Effect of D-Sorbitol-d8 in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of D-Sorbitol and its deuterated isotopologue, D-Sorbitol-d8. The primary focus is on the kinetic isotope effect (KIE) observed during enzymatic assays, a critical parameter for understanding reaction mechanisms and the potential impact of deuteration on metabolic pathways. This information is particularly relevant for researchers in drug development and metabolic studies utilizing stable isotope-labeled compounds.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of enzymatic assays, a primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step of the reaction. For this compound, where hydrogen atoms are replaced by deuterium, a significant KIE would manifest as a difference in the kinetic parameters (Km, Vmax, and kcat) compared to the non-deuterated D-Sorbitol.

Comparative Analysis of D-Sorbitol and this compound in Enzymatic Assays

The key enzyme responsible for the initial step in sorbitol metabolism is Sorbitol Dehydrogenase (SDH), which catalyzes the NAD+-dependent oxidation of sorbitol to fructose. Extensive research has been conducted on the kinetics of SDH with its natural substrate, D-Sorbitol.

A pivotal study on sheep liver sorbitol dehydrogenase investigated the use of D-(2H8)sorbitol to probe the enzyme's kinetic mechanism. The research concluded that there was a lack of a primary kinetic isotope effect on Vmax with the deuterated substrate[1]. This indicates that the carbon-hydrogen bond cleavage is not the rate-limiting step in the overall enzymatic reaction under the studied conditions. Consequently, the kinetic parameters for this compound are expected to be very similar to those of D-Sorbitol.

Quantitative Data Summary
SubstrateEnzyme SourceKm (mM)Vmax (U/mg)kcat (s⁻¹)Kinetic Isotope Effect (kH/kD)Reference
D-Sorbitol Sheep Liver0.7Not ReportedNot Reported-[1]
This compound Sheep LiverExpected to be ≈ 0.7Not ReportedNot Reported≈ 1[1]
D-Sorbitol Human Lens1.4Not ReportedNot Reported-
D-Sorbitol Chicken Liver3.2 ± 0.54Not ReportedNot Reported-

Note: Vmax and kcat values are often dependent on specific experimental conditions and enzyme purity, and thus are not always directly comparable across different studies.

Experimental Protocols

To empirically determine and compare the kinetic parameters of D-Sorbitol and this compound, the following detailed experimental protocol for a Sorbitol Dehydrogenase assay can be employed.

Determination of Michaelis-Menten Kinetics for Sorbitol Dehydrogenase

Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for D-Sorbitol and this compound with Sorbitol Dehydrogenase.

Principle: The enzymatic activity of Sorbitol Dehydrogenase is measured by monitoring the rate of NADH production, which corresponds to the oxidation of sorbitol. The formation of NADH is quantified by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified Sorbitol Dehydrogenase (e.g., from sheep liver)

  • D-Sorbitol stock solution (e.g., 1 M)

  • This compound stock solution (e.g., 1 M)

  • NAD+ stock solution (e.g., 50 mM)

  • Reaction Buffer: 100 mM Tris-HCl, pH 9.0

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer with temperature control (set to 25°C or 37°C)

Procedure:

  • Substrate Dilution Series: Prepare a series of dilutions of D-Sorbitol and this compound in the reaction buffer. The final concentrations in the assay should typically range from 0.1 x Km to 10 x Km.

  • Reaction Mixture Preparation: For each substrate concentration, prepare a reaction mixture in a microplate well or cuvette containing:

    • Reaction Buffer

    • NAD+ to a final concentration of at least 10 times its Km (typically 1-2 mM)

    • Substrate (D-Sorbitol or this compound) at the desired concentration.

  • Enzyme Preparation: Dilute the purified Sorbitol Dehydrogenase in cold reaction buffer to a suitable concentration that yields a linear reaction rate for at least 5-10 minutes.

  • Initiation of Reaction: Start the reaction by adding a small volume of the diluted enzyme to the reaction mixture. Mix gently but thoroughly.

  • Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change of absorbance (ΔAbs/min) to the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Nonlinear regression software is recommended for accurate fitting.

    • The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

  • Comparison: Compare the determined Km, Vmax, and kcat values for D-Sorbitol and this compound to calculate the kinetic isotope effect (kH/kD = Vmax(H)/Vmax(D) or (Vmax/Km)H / (Vmax/Km)D).

Visualizations

Sorbitol Dehydrogenase Catalytic Pathway

cluster_0 Sorbitol Dehydrogenase Active Site E_NAD E-NAD+ E_NAD_Sorbitol E-NAD+-Sorbitol E_NAD->E_NAD_Sorbitol + Sorbitol E_NADH_Fructose E-NADH-Fructose E_NAD_Sorbitol->E_NADH_Fructose Hydride Transfer E_NADH E-NADH E_NADH_Fructose->E_NADH - Fructose Fructose Fructose E_NADH_Fructose->Fructose NADH NADH E_NADH->NADH E Free Enzyme (E) E_NADH->E - NADH NAD NAD+ NAD->E_NAD Sorbitol D-Sorbitol or this compound Sorbitol->E_NAD_Sorbitol

Caption: The ordered Bi-Bi mechanism of Sorbitol Dehydrogenase.

Experimental Workflow for KIE Determination

Start Prepare Reagents (Buffer, NAD+, Enzyme) Substrate_Prep Prepare Substrate Dilutions (D-Sorbitol & this compound) Start->Substrate_Prep Reaction_Setup Set up Reaction Mixtures in 96-well Plate/Cuvettes Substrate_Prep->Reaction_Setup Initiate Initiate Reactions with Enzyme Reaction_Setup->Initiate Measure Measure Absorbance at 340 nm over Time (Kinetic Read) Initiate->Measure Data_Analysis Calculate Initial Velocities (v₀) Measure->Data_Analysis Plot Plot v₀ vs. [S] Data_Analysis->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax for each substrate Fit->Determine Compare Calculate Kinetic Isotope Effect (kH/kD) Determine->Compare End Conclusion Compare->End

Caption: Workflow for determining the kinetic isotope effect.

References

Comparison of D-Sorbitol-d8 stability in different biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the reliability of bioanalytical data is paramount. The stability of internal standards is a critical factor that can influence the accuracy and precision of quantitative assays. This guide provides a comparative overview of the stability of D-Sorbitol-d8, a commonly used internal standard, in various biological matrices. The information presented is based on available experimental data and established principles of bioanalytical method validation.

Quantitative Stability Comparison

Stability ParameterBiological MatrixConditionDurationStability Outcome
Overall Stability Human PlasmaVaried (as per method validation)Not SpecifiedVariation within 0.04-6.9%[1]
Freeze-Thaw Stability Human UrineUp to 9 cyclesNot SpecifiedStable (inferred from general metabolite stability studies)[2]
Short-Term (Bench-Top) Stability Human UrineRoom TemperatureUp to 48 hoursStable (inferred from general metabolite stability studies)[2]
Long-Term Stability Human Urine-20°C and -80°CUp to 6 monthsStable (inferred from general metabolite stability studies)[2]
Freeze-Thaw Stability Tissue HomogenateMultiple cyclesNot SpecifiedExpected to be stable, but requires empirical verification.
Short-Term (Bench-Top) Stability Tissue HomogenateRoom Temperature / 4°CNot SpecifiedStability is critical to assess due to higher enzymatic activity.
Long-Term Stability Tissue Homogenate≤ -70°CNot SpecifiedGenerally stable at ultra-low temperatures.

Note: The stability of this compound in tissue homogenates is expected to be more variable than in plasma or urine due to the higher concentration of metabolic enzymes. Therefore, it is crucial to perform a thorough stability assessment during method development for any specific tissue type.

Experimental Protocols

The assessment of analyte stability is a fundamental component of bioanalytical method validation. The following are detailed methodologies for key experiments to determine the stability of this compound in biological matrices.

Sample Preparation for Stability Studies

A common procedure for preparing samples for stability assessment involves spiking a known concentration of this compound into the biological matrix of interest (e.g., human plasma, urine, or tissue homogenate).

Workflow for Sample Preparation:

start Obtain Blank Biological Matrix spike Spike with this compound Solution start->spike mix Vortex Mix spike->mix aliquot Aliquot into Stability Samples mix->aliquot end Store under Defined Conditions aliquot->end

Caption: Workflow for preparing stability assessment samples.

Protocol:

  • Matrix Preparation: Obtain pooled, blank human plasma (with anticoagulant, e.g., K2EDTA), human urine, or a specific tissue homogenate. Ensure the matrix is free of interfering substances.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Spike the blank matrix with the this compound stock solution to achieve a desired concentration (typically at low and high quality control levels).

  • Homogenization: Vortex the spiked matrix thoroughly to ensure a homogenous distribution of the internal standard.

  • Aliquoting: Aliquot the spiked matrix into multiple small-volume polypropylene tubes for each stability condition to be tested.

Stability Assessment Assays

The stability of this compound is evaluated under conditions that mimic sample handling and storage.

Logical Flow for Stability Assessment:

start Prepare Stability Samples ft Freeze-Thaw Cycles start->ft st Short-Term (Bench-Top) Storage start->st lt Long-Term Storage start->lt process Sample Processing (e.g., Protein Precipitation) ft->process st->process lt->process analyze LC-MS/MS Analysis process->analyze compare Compare with Freshly Prepared Samples analyze->compare

Caption: Logic diagram for different stability tests.

a) Freeze-Thaw Stability:

  • Store the aliquoted stability samples at a specified temperature (e.g., -20°C or -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Repeat this freeze-thaw cycle for a predetermined number of times (e.g., three to five cycles).

  • After the final thaw, process the samples alongside freshly prepared control samples.

  • Analyze the samples and compare the mean concentration of this compound in the test samples to that of the control samples.

b) Short-Term (Bench-Top) Stability:

  • Place the aliquoted stability samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • At the end of the period, process the samples along with freshly prepared control samples.

  • Analyze the samples and compare the mean concentration of this compound in the test samples to that of the control samples.

c) Long-Term Stability:

  • Store the aliquoted stability samples at a specified temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6, or 12 months).

  • At each time point, retrieve a set of samples, thaw them, and process them with freshly prepared control samples.

  • Analyze the samples and compare the mean concentration of this compound in the stored samples to that of the control samples.

Analytical Method

A validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in the processed samples.

General LC-MS/MS Protocol:

  • Sample Extraction: Precipitate proteins from plasma or tissue homogenate samples using a solvent like acetonitrile. For urine, a simple dilution may be sufficient.

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a HILIC column for polar analytes like sorbitol) to separate this compound from other matrix components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the parent and product ions of this compound.

  • Quantification: Calculate the peak area of this compound and determine its concentration based on a calibration curve prepared with known standards.

References

Safety Operating Guide

Personal protective equipment for handling D-Sorbitol-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of D-Sorbitol-d8, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Operational Plan: Handling this compound

1. Pre-Handling Preparations:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the specific laboratory conditions.

  • Fume Hood: Ensure a properly functioning laboratory fume hood or other local exhaust ventilation is available.[1]

  • PPE Inspection: Inspect all personal protective equipment (PPE) to ensure it is in good condition and appropriate for the task.

2. Handling the Compound:

  • Work Area: All handling of this compound powder should be conducted within a designated area, such as a fume hood, to minimize inhalation of dust.[2][3]

  • Personal Protective Equipment: At a minimum, the following PPE must be worn:

    • Eye Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

    • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 or P1 dust mask is recommended.

  • Weighing and Transfer: Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid generating dust during weighing and transfer by handling the material gently.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound.

3. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills: In the event of a larger spill, evacuate the area and follow the laboratory's emergency procedures.

  • Ventilation: Ensure adequate ventilation during cleanup.

Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed waste container.

  • Disposal Method: Dispose of this compound as you would for non-deuterated D-Sorbitol. While deuterium itself is not considered hazardous, the chemical properties of the compound dictate the disposal method. Follow all local, state, and federal regulations for chemical waste disposal.

  • Recycling: Consider the possibility of recycling deuterated waste. Some companies specialize in the recovery and purification of deuterated compounds. This can be a more sustainable and cost-effective option.

Quantitative Safety Data

ParameterValueSource
Occupational Exposure Limits No specific exposure limits have been noted for D-Sorbitol.SDS for D-Sorbitol
Physical State Solid (Powder)SDS for D-Sorbitol
Storage Temperature Store in a cool, dry, well-ventilated area in a tightly closed container.SDS for D-Sorbitol

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Inspect Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer this compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Clean Work Area handle3->post1 post2 Properly Store or Dispose of Unused Material post1->post2 post3 Remove and Dispose of PPE Correctly post2->post3 disp1 Collect Waste in Labeled, Sealed Container post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Follow Institutional Chemical Waste Procedures disp1->disp2 disp3 Consider Deuterated Waste Recycling Options disp2->disp3

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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